molecular formula C11H12ClNO2 B1272426 2-chloro-4-pyrrolidinobenzoic acid CAS No. 192513-60-3

2-chloro-4-pyrrolidinobenzoic acid

Cat. No.: B1272426
CAS No.: 192513-60-3
M. Wt: 225.67 g/mol
InChI Key: QMZLYZCZDQIOIL-UHFFFAOYSA-N
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Description

2-Chloro-4-pyrrolidinobenzoic Acid (CAS 192513-60-3) is a chemical building block with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound features a benzoic acid core substituted with a chlorine atom at the 2-position and a pyrrolidine group at the 4-position, making it a valuable scaffold for the synthesis of more complex molecules in medicinal chemistry . As a para-aminobenzoic acid (PABA)-inspired derivative, it shares structural features with a class of compounds widely used as building blocks in the pharmaceutical industry for developing drugs with a range of potential therapeutic activities . The presence of both carboxylic acid and secondary amine functional groups provides versatile handles for further chemical derivatization, allowing researchers to create amides, esters, or salts for various applications . The pyrrolidine moiety is a common feature in pharmaceuticals that can influence the pharmacokinetic properties of a molecule. This compound is intended for research applications such as use as a synthetic intermediate in organic synthesis and pharmaceutical exploration. Store sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZLYZCZDQIOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377012
Record name 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192513-60-3
Record name 2-Chloro-4-(1-pyrrolidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192513-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50377012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-pyrrolidinobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-4-pyrrolidinobenzoic acid (CAS No: 192513-60-3), a key building block in contemporary medicinal chemistry. This document details its structural features, physicochemical characteristics, and outlines a plausible synthetic pathway based on established chemical principles. Furthermore, it explores its significant application as a crucial intermediate in the development of therapeutic agents, particularly as demonstrated in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. This guide is intended to serve as a vital resource for researchers engaged in drug discovery and organic synthesis, offering foundational knowledge to facilitate further innovation.

Introduction and Core Molecular Features

This compound is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and chemical research sectors. Its molecular structure is characterized by a benzoic acid core, substituted with a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position. This unique arrangement of functional groups—a carboxylic acid, a halogenated aromatic ring, and a cyclic amine—renders it a versatile scaffold for the synthesis of more complex molecular architectures.[1]

The presence of the carboxylic acid and the pyrrolidine's secondary amine offer multiple points for chemical modification, such as the formation of amides, esters, and salts.[1] The pyrrolidine moiety is a prevalent feature in many pharmaceuticals, often incorporated to modulate a compound's pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity. As a derivative of para-aminobenzoic acid (PABA), it belongs to a class of compounds that are foundational in the development of a wide array of therapeutic agents.[1]

Molecular Structure:

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 192513-60-3
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
IUPAC Name 2-chloro-4-(pyrrolidin-1-yl)benzoic acid
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A
Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted spectroscopic characteristics. These are valuable for guiding the identification and characterization of the compound in a laboratory setting.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing chloro group and the electron-donating pyrrolidine group. The pyrrolidine protons would appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR would display signals for the carboxylic acid carbon, the aromatic carbons (with shifts influenced by the substituents), and the carbons of the pyrrolidine ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and C-N stretching vibrations, in addition to bands corresponding to the substituted aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for this compound is not extensively detailed in the literature. However, a plausible and efficient synthetic route can be proposed based on well-established named reactions in organic chemistry, such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution.

A likely precursor for this synthesis is 2,4-dichlorobenzoic acid. The regioselectivity of the substitution reaction is a key consideration. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, which is sterically hindered by the adjacent carboxylic acid group.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Synthesis_Workflow Reactant1 2,4-Dichlorobenzoic Acid Reaction Buchwald-Hartwig Amination Reactant1->Reaction Reactant2 Pyrrolidine Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) Catalyst->Reaction Base Base (e.g., K2CO3 or Cs2CO3) Base->Reaction Solvent Solvent (e.g., Toluene or Dioxane) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To an oven-dried reaction vessel, add 2,4-dichlorobenzoic acid, a palladium catalyst (e.g., palladium(II) acetate), and a suitable ligand (e.g., XPhos).

  • Addition of Reagents: Add a base (e.g., potassium carbonate or cesium carbonate) and the appropriate solvent (e.g., toluene or dioxane).

  • Reactant Addition: Add pyrrolidine to the reaction mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. The product can then be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The primary documented application of this compound is as a key intermediate in the synthesis of small molecule inhibitors targeting enzymes of therapeutic interest.

Intermediate in the Synthesis of MAGL Inhibitors

A notable application is in the preparation of piperazine derivatives that act as monoacylglycerol lipase (MAGL) inhibitors.[2][3] MAGL is an enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] Inhibition of MAGL is a promising therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases, pain, and cancer.[2][3]

In this context, this compound is used to form an amide bond with a piperazine derivative. This reaction is typically facilitated by a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[2][3]

Amide_Coupling Acid This compound Reaction Amide Bond Formation Acid->Reaction Amine Piperazine Derivative Amine->Reaction CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Product MAGL Inhibitor Precursor Reaction->Product

Figure 3: Role in the synthesis of MAGL inhibitor precursors.

Experimental Protocol: Amide Coupling for MAGL Inhibitor Synthesis [2][3]

  • Reaction Setup: In a suitable solvent such as DMF (dimethylformamide), dissolve 2-chloro-4-pyrrolidin-1-yl-benzoic acid, the piperazine derivative, and a coupling agent like HATU.

  • Base Addition: Add a base, for instance, DIPEA, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique.

  • Work-up: The reaction is typically worked up by the addition of water to precipitate the product, which is then collected by filtration. Further purification can be achieved by chromatography if necessary.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of complex, biologically active molecules. Its demonstrated utility in the synthesis of MAGL inhibitors underscores its importance in the development of novel therapeutics for a range of challenging diseases. While detailed experimental data on the compound itself is somewhat limited in public databases, its synthetic accessibility and proven applicability ensure its continued relevance in the field of drug discovery. Further research into its properties and novel applications is warranted.

References

  • US Patent 11,390,610 B2. Piperazine derivatives as MAGL inhibitors.
  • WO Patent 2019/072785 A1. Piperazine derivatives as MAGL inhibitors.

Sources

"2-chloro-4-pyrrolidinobenzoic acid" CAS number 192513-60-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-4-pyrrolidinobenzoic acid (CAS: 192513-60-3)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes its chemical properties, synthesis protocols, analytical methodologies, and its strategic importance as a molecular scaffold.

Introduction: A Versatile Building Block

This compound (CAS No. 192513-60-3) is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and life sciences sectors. Its structure, featuring a benzoic acid core with a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position, presents a unique combination of functional groups.[1] This arrangement makes it a valuable scaffold for synthesizing more complex molecules.[1]

The pyrrolidine moiety is a frequently occurring heterocycle in a wide array of FDA-approved drugs and biologically active compounds, valued for its ability to increase three-dimensional complexity, influence molecular conformation, and improve pharmacokinetic profiles.[2] The strategic placement of a chlorine atom, a common substituent in pharmaceuticals, can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity to biological targets.[3] This guide delves into the core technical aspects of this compound, providing field-proven insights into its synthesis, analysis, and application.

Physicochemical and Structural Characteristics

The compound's properties are dictated by its distinct structural features: the acidic carboxyl group, the basic pyrrolidine nitrogen, and the electron-withdrawing chloro substituent on the aromatic ring.

PropertyValueSource
CAS Number 192513-60-3[4][5]
Molecular Formula C₁₁H₁₂ClNO₂[1][5]
Molecular Weight 225.67 g/mol [1][5]
IUPAC Name 2-chloro-4-(pyrrolidin-1-yl)benzoic acid[1]
Synonyms 2-chloro-4-(1-pyrrolidinyl)benzoic acid
Appearance Off-white to white solid (typical)[6]
Storage Store sealed in a dry environment at 2-8°C[1]

Synthesis Strategy and Protocol

The construction of the this compound framework is most efficiently achieved through a convergent synthesis approach. The primary strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where the more activated halogen at the 4-position of a di-substituted precursor is displaced by pyrrolidine.

Rationale for Synthetic Route

The choice of 2,4-dichlorobenzoic acid as the starting material is strategic. The chlorine atom at the 4-position is para to the electron-withdrawing carboxylic acid group, making it significantly more activated towards nucleophilic attack than the chlorine at the 2-position. This regioselectivity is crucial for achieving a high yield of the desired product without significant side-product formation.

Visualizing the Synthesis Workflow

Synthesis_Workflow Precursor 2,4-Dichlorobenzoic Acid + Pyrrolidine Reaction Nucleophilic Aromatic Substitution (SNAr) Precursor->Reaction Intermediate Reaction Mixture (Product + HCl Salt) Reaction->Intermediate Workup Aqueous Workup (Acidification) Intermediate->Workup Product This compound (Precipitate) Workup->Product Purification Filtration & Drying Product->Purification Final Final Pure Product Purification->Final

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for analogous reactions.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzoic acid (1.0 eq) and a suitable high-boiling point solvent such as DMSO or NMP.

  • Addition of Nucleophile: Add pyrrolidine (2.5 eq) to the flask. The excess pyrrolidine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to 120-140°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Isolation: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water.

  • Acidification: Acidify the aqueous mixture by slowly adding a 1M HCl solution until the pH is approximately 2-3. This step protonates the carboxylate, causing the product to precipitate out of the solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts and impurities.

  • Drying: Dry the collected solid in a vacuum oven at 60°C overnight to yield the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound itself are not extensively documented in publicly available literature, its value lies in its role as a versatile intermediate. The pyrrolidine scaffold is a cornerstone in the development of drugs for various therapeutic areas.[2]

  • Scaffold for Bioactive Molecules: The compound provides a robust framework for library synthesis. The carboxylic acid group can be readily converted to amides, esters, or other functional groups, while the pyrrolidine nitrogen offers a point for further derivatization.

  • Potential Antimicrobial Agents: Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity, showing potential against both Gram-positive and Gram-negative bacteria.[7] This suggests that novel derivatives of this compound could be explored for similar applications.

  • Central Nervous System (CNS) Agents: The pyrrolidine-2,5-dione structure, which can be synthesized from pyrrolidine derivatives, is a valuable scaffold in the treatment of epilepsy and other CNS disorders.[2]

  • Enzyme Inhibition: Pyrrolidine-bearing compounds have been successfully developed as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are involved in DNA damage repair processes.[2]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its use in research and synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Primary Analytical Techniques
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing purity and quantifying the compound. It separates the target molecule from starting materials, by-products, and degradation products.[8]

  • Mass Spectrometry (MS): Used for confirming the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by providing detailed information about the arrangement of atoms.

  • Infrared (IR) Spectroscopy: Used to identify the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_0 Purity & Identity Confirmation cluster_1 Final Decision Sample Sample of This compound HPLC RP-HPLC Analysis Sample->HPLC Purity >98%? NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Confirmed? MS Mass Spectrometry Sample->MS Correct MW? Purity Purity HPLC->Purity Purity >98%? Structure Structure NMR->Structure Structure Confirmed? Mass Mass MS->Mass Correct MW? Decision Release for Use / Further Purification Purity->Decision Structure->Decision Mass->Decision

Caption: A typical quality control workflow for chemical intermediates.

Validated RP-HPLC Method Protocol

This is a representative protocol adapted from methods used for similar N-pyrrolylcarboxylic acids.[8]

  • Instrumentation: A standard HPLC system with a UV/VIS detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Phosphate Buffer (pH=3) in a 50:50 (v/v) ratio. The acidic pH ensures the carboxylic acid is protonated for better retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm, chosen to capture the UV absorbance of the aromatic ring.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ).[8]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds like 2-chlorobenzoic acid and N-(2-Chloroethyl)pyrrolidine hydrochloride provide a basis for safe handling.

  • Hazards: Assumed to be harmful if swallowed or inhaled.[6] Causes skin and serious eye irritation.[6][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6] Use in a well-ventilated area or under a chemical fume hood.[6]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]

    • Skin: Wash off immediately with plenty of soap and water.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]

Conclusion

This compound stands out as a strategically designed chemical intermediate. Its unique combination of a reactive carboxylic acid, a pharmacologically significant pyrrolidine ring, and a modulating chloro-substituent makes it a valuable asset for medicinal chemists. The straightforward, regioselective synthesis and well-established analytical methods for quality control further enhance its utility. For researchers in drug discovery, this compound represents a reliable and versatile starting point for the development of novel therapeutics targeting a wide range of diseases.

References

  • Aaron Chemicals LLC. Safety Data Sheet: this compound. Available from: [Link]

  • Attanasi, O. A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 809. Available from: [Link]

  • Mehta, S., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research, 64(4), 208-213. Available from: [Link]

  • Saha, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(32), 19686-19714. Available from: [Link]

  • Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of Pharmaceutical Sciences, 99(9), 4054-4071. Available from: [Link]

  • Lemmerer, A. (2020). 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 8), 746-752. Available from: [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Available from: [Link]

  • Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Available from: [Link]

  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available from: [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271. Available from: [Link]

  • PubChem. 2-Chloro-4-nitrobenzoic acid. Available from: [Link]

  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]

  • Jaroszewski, J. J., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-pyrrolidinobenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4-pyrrolidinobenzoic acid (CAS No. 192513-60-3), a key chemical intermediate in contemporary medicinal chemistry. Lacking extensive documentation in peer-reviewed literature, this whitepaper consolidates fundamental molecular information with reasoned, experience-driven protocols for its synthesis and characterization. We present two robust, proposed synthetic pathways—the Buchwald-Hartwig amination and a classical Nucleophilic Aromatic Substitution (SNAr)—providing a rationale for precursor selection and reaction conditions. Furthermore, a detailed analytical workflow is outlined, including predicted spectroscopic data (1H NMR, 13C NMR, IR, and MS) to create a self-validating system for compound verification. This guide is intended to empower researchers in drug discovery and process development with the foundational knowledge required to effectively synthesize, verify, and utilize this versatile molecular scaffold.

Molecular Overview and Strategic Importance

This compound is a disubstituted benzoic acid derivative featuring a strategically positioned chlorine atom and a pyrrolidine moiety.[1] Its molecular structure presents a valuable combination of functional groups: a carboxylic acid amenable to amide coupling, a nucleophilic tertiary amine integrated into the pyrrolidine ring, and a chlorinated aromatic core that influences electronic properties and can serve as a handle for further modification.

The molecule's significance is underscored by its role as a key building block in the synthesis of advanced pharmaceutical agents.[1] Notably, it has been identified as a crucial intermediate in the development of monoacylglycerol lipase (MAGL) inhibitors, a promising class of therapeutics for neurological disorders and pain management. The pyrrolidine ring is a common motif in pharmaceuticals, often introduced to enhance solubility, modulate pharmacokinetic properties, and establish critical binding interactions with biological targets.[1]

Table 1: Core Molecular Properties

PropertyValueSource
IUPAC Name 2-chloro-4-(pyrrolidin-1-yl)benzoic acidPubChem
CAS Number 192513-60-3Benchchem[1]
Molecular Formula C₁₁H₁₂ClNO₂Benchchem[1]
Molecular Weight 225.67 g/mol Benchchem[1]
Canonical SMILES C1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)ClPubChem

Proposed Synthetic Pathways and Methodological Rationale

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the preferred modern approach for forming aryl C-N bonds due to its high functional group tolerance, reliability, and generally high yields. The strategy involves the cross-coupling of a di-halogenated benzoic acid ester with pyrrolidine.

Diagram 1: Buchwald-Hartwig Amination Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Buchwald-Hartwig Coupling cluster_2 Step 3: Saponification start 4-Bromo-2-chlorobenzoic acid ester Methyl 4-bromo-2-chlorobenzoate start->ester SOCl₂, Methanol product_ester Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate ester->product_ester Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Toluene, Heat pyrrolidine Pyrrolidine pyrrolidine->product_ester final_product This compound product_ester->final_product 1. NaOH, H₂O/MeOH 2. HCl (aq) G start 2,4-Dichlorobenzoic acid intermediate Reaction Intermediate start->intermediate Pyrrolidine (excess) Polar aprotic solvent (e.g., DMSO) Base (e.g., K₂CO₃) Heat (e.g., 120-150°C) pyrrolidine Pyrrolidine pyrrolidine->intermediate final_product This compound intermediate->final_product Aqueous Workup & Acidification

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol (Proposed):

  • Nucleophilic Aromatic Substitution:

    • In a pressure-tolerant reaction vessel, combine 2,4-dichlorobenzoic acid (1.0 equiv), potassium carbonate (2.0-3.0 equiv), and a polar aprotic solvent such as DMSO or NMP (5-10 vol).

    • Add pyrrolidine (2.0-4.0 equiv). Using excess pyrrolidine can serve as both reactant and co-solvent.

    • Seal the vessel and heat to 120-150°C for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Rationale: The chlorine atom at the C4 position is more activated towards nucleophilic substitution than the C2 chlorine due to resonance stabilization of the Meisenheimer intermediate by the para-carboxylic acid group. High temperatures are typically required to overcome the activation energy for this type of transformation.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

    • Filter off any insoluble material.

    • Carefully acidify the aqueous solution to pH 2-3 with concentrated HCl.

    • Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts and residual solvent, and dry under vacuum.

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization and Data Interpretation

Verification of the molecular structure is paramount. The following section details the expected analytical data for this compound, providing a benchmark for quality control.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
1H NMR Aromatic Protons: Three signals in the aromatic region (~6.5-8.0 ppm). A doublet near 7.8-8.0 ppm (proton ortho to COOH), a doublet of doublets near 6.6-6.8 ppm (proton ortho to pyrrolidine and meta to COOH), and a doublet near 6.5-6.7 ppm (proton meta to COOH and ortho to pyrrolidine). Pyrrolidine Protons: Two multiplets in the aliphatic region (~3.3-3.5 ppm for α-CH₂ and ~1.9-2.1 ppm for β-CH₂). Carboxylic Acid Proton: A broad singlet (>10 ppm), which may be exchangeable with D₂O.
13C NMR Carbonyl Carbon: ~165-170 ppm. Aromatic Carbons: Six signals, with the carbon attached to the pyrrolidine being highly shielded (~150-155 ppm) and the carbon attached to the chlorine being deshielded. Other aromatic carbons will appear in the typical ~110-140 ppm range. Pyrrolidine Carbons: Two signals in the aliphatic region (~47-50 ppm for α-C and ~25-27 ppm for β-C).
FT-IR O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp absorption at ~1680-1710 cm⁻¹. C-N Stretch: ~1340-1380 cm⁻¹. Aromatic C=C Stretches: Medium absorptions in the ~1600-1450 cm⁻¹ region. C-Cl Stretch: ~700-800 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): Peak at m/z 225 (and 227 in a ~3:1 ratio due to the ³⁷Cl isotope). Key Fragments: Loss of -OH (m/z 208), loss of -COOH (m/z 180), and a fragment corresponding to the benzoyl cation (m/z 105) after loss of the pyrrolidine and chlorine groups, though fragmentation patterns can be complex.

Safety, Handling, and Storage

While specific toxicological data for this compound is not available, data from structurally related compounds like 2-chlorobenzoic acid should be used to guide handling procedures.

  • Hazard Classification (Inferred):

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses with side shields or goggles.

    • If generating dust, use a dust mask or work in a ventilated hood.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust.

    • Handle in a well-ventilated area, preferably a chemical fume hood.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and strong bases. The recommended storage temperature is 2-8°C. [1]

Conclusion

This compound is a high-value intermediate for the synthesis of complex pharmaceutical targets. This guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles. The proposed Buchwald-Hartwig and SNAr pathways offer flexibility based on available resources, while the detailed analytical predictions establish a clear benchmark for compound verification. By synthesizing technical details with practical, field-proven insights, this document serves as an essential resource for scientists working at the forefront of drug discovery and development.

References

  • Google Patents. (2022). US11390610B2 - Piperazine derivatives as MAGL inhibitors.
  • NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13545678, 2-chloro-4-(pyrrolidin-1-yl)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NIH National Library of Medicine. (2024). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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An In-Depth Technical Guide to 2-chloro-4-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4-(pyrrolidin-1-yl)benzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. While specific literature on this compound is limited, this document synthesizes information from structurally related molecules to present its core chemical identity, a plausible synthetic route, predicted physicochemical properties, and potential applications. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule and a framework for its further investigation.

Introduction and Chemical Identity

2-chloro-4-(pyrrolidin-1-yl)benzoic acid is a unique molecule that incorporates several key functional groups: a carboxylic acid, a chlorinated aromatic ring, and a pyrrolidine moiety. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast array of biologically active compounds and natural products.[1] Its presence suggests that 2-chloro-4-(pyrrolidin-1-yl)benzoic acid could serve as a valuable building block in the synthesis of novel therapeutic agents. The chloro and carboxylic acid groups on the benzene ring provide reactive handles for further chemical modifications, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers for 2-chloro-4-(pyrrolidin-1-yl)benzoic acid

IdentifierValue
IUPAC Name 2-chloro-4-(pyrrolidin-1-yl)benzoic acid
CAS Number 192513-60-3[2]
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
Canonical SMILES C1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl
InChI Key QMZLYZCZDQIOIL-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The Ullmann condensation is a copper-catalyzed reaction that facilitates the coupling of aryl halides with amines, alcohols, and thiols.[3] In this proposed synthesis, the chlorine atom at the 4-position of 2,4-dichlorobenzoic acid is more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is attributed to the electronic effects of the carboxylic acid group and the steric hindrance at the ortho position.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 2,4-dichlorobenzoic acid with pyrrolidine in the presence of a copper catalyst and a base.

G reagents 2,4-Dichlorobenzoic Acid + Pyrrolidine reaction_conditions Copper(I) Iodide (CuI) Potassium Carbonate (K₂CO₃) Dimethylformamide (DMF) Heat (e.g., 120-150 °C) reagents->reaction_conditions Reaction workup Acidic Workup (e.g., HCl) reaction_conditions->workup Quenching & Precipitation product 2-chloro-4-(pyrrolidin-1-yl)benzoic acid workup->product Isolation

Caption: Proposed synthetic workflow for 2-chloro-4-(pyrrolidin-1-yl)benzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a theoretical model and would require optimization.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorobenzoic acid (1 equivalent), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon). Add pyrrolidine (1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and acidify with 1M hydrochloric acid (HCl) to a pH of approximately 2-3.

  • Isolation: The product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-4-(pyrrolidin-1-yl)benzoic acid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Physicochemical Properties (Predicted and Comparative)

Table 2: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative ValueRationale/Reference
Physical State SolidMost substituted benzoic acids are solids at room temperature.[4]
Melting Point 150-250 °C (Broad Range)The melting point will be influenced by the crystal lattice packing. For comparison, 2-chlorobenzoic acid has a melting point of 138-140 °C, and 4-chlorobenzoic acid melts at 243 °C.[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMF.The carboxylic acid group provides some water solubility, but the aromatic and pyrrolidine portions are largely nonpolar. Solubility in organic solvents is expected to be good.[1]
pKa ~4-5The carboxylic acid proton's acidity will be influenced by the electron-withdrawing chlorine and the electron-donating pyrrolidine group. The pKa of benzoic acid is 4.2.

Potential Applications in Research and Drug Development

While there are no specific documented applications for 2-chloro-4-(pyrrolidin-1-yl)benzoic acid, its structural motifs are present in many pharmacologically active molecules. This suggests its potential as a key intermediate in the synthesis of novel compounds with a range of biological activities.

As a Scaffold in Medicinal Chemistry
  • Antimicrobial Agents: Derivatives of 2-chlorobenzoic acid have been shown to possess antimicrobial activity.[5] The addition of the pyrrolidine ring could modulate this activity and lead to the development of new antibacterial or antifungal agents.

  • Anti-inflammatory Agents: Certain benzoic acid derivatives have demonstrated anti-inflammatory properties. A complex derivative of a substituted benzoic acid has been identified as a potent VLA-4 antagonist with potential applications in treating asthma.[6]

  • Anticancer Agents: The pyrrolidine scaffold is a key component in a number of anticancer drugs. Its unique three-dimensional structure allows for specific interactions with biological targets.

  • Local Anesthetics: Research into 4-(2-chloroacetamido) benzoic acid derivatives has explored their potential as local anesthetics.[7]

In Materials Science

Substituted benzoic acids can be used as building blocks for the synthesis of polymers and other advanced materials. The specific electronic properties conferred by the chloro and pyrrolidino substituents could make this molecule an interesting candidate for applications in materials science.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of synthesized 2-chloro-4-(pyrrolidin-1-yl)benzoic acid.

G cluster_0 Purification cluster_1 Structural Elucidation cluster_2 Purity Assessment Recrystallization Recrystallization NMR ¹H & ¹³C NMR Recrystallization->NMR MS Mass Spectrometry (MS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR HPLC HPLC/UPLC IR->HPLC MP Melting Point Analysis HPLC->MP Crude_Product Crude Product Crude_Product->Recrystallization

Caption: A typical analytical workflow for the characterization of 2-chloro-4-(pyrrolidin-1-yl)benzoic acid.

Safety and Handling

Detailed toxicological data for 2-chloro-4-(pyrrolidin-1-yl)benzoic acid is not available. However, based on the safety information for structurally similar compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

2-chloro-4-(pyrrolidin-1-yl)benzoic acid is a promising, yet underexplored, chemical entity. Its combination of a benzoic acid core, a chlorine substituent, and a pyrrolidine ring makes it a versatile building block for the synthesis of potentially bioactive molecules and novel materials. This technical guide provides a foundational understanding of this compound based on established chemical principles and data from related structures. Further experimental investigation into its synthesis, properties, and biological activity is warranted to fully unlock its potential.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug research, 64(4), 208–213. [Link]

  • Pavithra, J., Senthilkumar, L. K., Gokulan, D. P., Priyanka, M., Punitha, S., & Punithkumar, V. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]

  • Gao, Y. L., & Wang, J. W. (2009). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Acta crystallographica. Section E, Structure reports online, 65(Pt 5), o936. [Link]

  • Ferreira, M., et al. (2023). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. RSC Advances, 13(38), 26735-26742. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & medicinal chemistry, 16(23), 9991–10000. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Royal Society of Chemistry. 2-chlorobenzoic acid. [Link]

  • Arastirmax. SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE. [Link]

  • Amanote Research. 2-[2-Hydroxy-4-(Pyrrolidin-1-Yl)benzoyl]benzoic Acid. [Link]

  • Shanghai Amole Biotechnology Co., Ltd. 2-chloro-4-(pyrrolidin-1-yl)benzoic acid. [Link]

  • Gothwal, A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1269. [Link]

  • Pop, F., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6598. [Link]

  • Hemming, K., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 820-835. [Link]

  • de Souza, A. C. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(13), 7208. [Link]

  • Miralles, M., et al. (2019). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Chemistry – A European Journal, 25(51), 11886-11890. [Link]

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A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the known physical properties of 2-chloro-4-pyrrolidinobenzoic acid, a key chemical intermediate. As Senior Application Scientist, my focus is to deliver not just data, but actionable insights grounded in established scientific principles, aiding professionals in its synthesis, characterization, and application.

Introduction: Unveiling this compound

This compound (CAS Number: 192513-60-3) is a substituted benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular structure features a benzoic acid core, a chlorine atom at the 2-position, and a pyrrolidine ring at the 4-position. This unique arrangement of functional groups—a carboxylic acid, an aromatic halide, and a cyclic tertiary amine—makes it a versatile scaffold for the synthesis of more complex molecules and potential drug candidates.[1]

The pyrrolidine moiety is a common structural motif in many pharmaceuticals, often introduced to modulate pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.[1] The carboxylic acid and chloro-substituents provide reactive handles for diverse chemical modifications, positioning this compound as a valuable building block in the development of novel therapeutic agents.[1]

Physicochemical Properties: A Quantitative Overview

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical parameters that influence every stage of the drug development process, from synthesis and purification to formulation and bioavailability.

Summary of Physical Data

Below is a summary of the available physical property data for this compound.

PropertyValueSource(s)
IUPAC Name 2-chloro-4-(pyrrolidin-1-yl)benzoic acidPubChem[1]
CAS Number 192513-60-3Echemi, abcr[2][3]
Molecular Formula C₁₁H₁₂ClNO₂Benchchem[1]
Molecular Weight 225.67 g/mol Benchchem[1]
Melting Point 232-234 °CEchemi, abcr[2][3]
Boiling Point Data not available; likely decomposesArctom[4]
In-Depth Analysis of Physical Properties

Melting Point: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. The relatively high melting point of 232-234 °C suggests a stable crystal lattice structure.[2][3] This stability is likely due to strong intermolecular forces, including hydrogen bonding between the carboxylic acid groups of adjacent molecules (forming dimers) and dipole-dipole interactions arising from the polar chloro- and pyrrolidino-substituents. A sharp, defined melting range, as indicated here, is a primary indicator of high purity for a crystalline compound.

Boiling Point: A boiling point for this compound is not reported in the available literature.[4] This is common for complex organic molecules with multiple functional groups. Such compounds often have a thermal decomposition temperature that is lower than their theoretical boiling point. The energy required to overcome the strong intermolecular forces and vaporize the molecule may instead be sufficient to break intramolecular covalent bonds, leading to degradation of the compound.

The following diagram illustrates the competing thermal pathways for a solid organic compound upon heating.

G Solid Solid Compound (Crystalline Lattice) Liquid Liquid (Molten) State Solid->Liquid  Melting (Endothermic) Gas Gaseous State (Boiling) Liquid->Gas  Vaporization (Endothermic) Decomposition Decomposition Products Liquid->Decomposition  Thermal Degradation (Often Exothermic)

Caption: Thermal pathways for a solid compound upon heating.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for the characterization and purity assessment of a solid organic compound. The capillary method is a widely accepted and reliable technique.

Principle of the Method

A small, finely powdered sample of the substance is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the sample is observed to melt is recorded. A pure substance will exhibit a sharp melting point (a narrow range of 0.5-2 °C), whereas an impure substance will typically melt over a wider range and at a lower temperature than the pure compound.

Step-by-Step Methodology
  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by crushing the crystals on a watch glass with a spatula.

  • Capillary Tube Packing: Tamp the open end of a capillary tube (sealed at one end) into the powder. A small amount of sample will enter the tube. Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus. Ensure the sample is visible through the magnifying lens.

  • Heating and Observation:

    • Set the apparatus to heat at a rapid rate initially (e.g., 10-20 °C/minute) to approach the expected melting point (232 °C).

    • When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/minute. This slow rate is crucial for an accurate determination.

    • Record T₁: Note the temperature at which the first drop of liquid appears.

    • Record T₂: Note the temperature at which the last solid crystal melts completely.

  • Reporting: The melting point is reported as the range from T₁ to T₂.

Workflow Diagram

The following diagram outlines the logical flow of the melting point determination experiment.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting A Dry & Pulverize Sample B Pack Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heat to ~215 °C C->D E Slow Heat (1-2 °C/min) D->E F Observe & Record T₁ (First liquid drop) E->F G Observe & Record T₂ (All solid melts) F->G H Report Melting Range (T₁ - T₂) G->H I Compare to Literature (Assess Purity) H->I

Caption: Experimental workflow for melting point determination.

Conclusion: Practical Implications for Drug Development

The physical properties of this compound are not merely academic data points; they hold significant implications for its practical application.

  • Synthesis and Purification: The high melting point and crystalline nature are advantageous for purification by recrystallization. The solid nature of the compound simplifies handling, weighing, and storage compared to oils or low-melting solids.

  • Thermal Stability: The lack of a boiling point and presumed thermal decomposition is a critical consideration for any synthetic step involving high temperatures. Reaction conditions must be carefully controlled to avoid degradation, which would lead to reduced yield and complex impurity profiles.

  • Formulation: As a building block, its properties influence the properties of the final API. Understanding the thermal stability of this intermediate helps in designing robust synthetic routes that do not compromise the integrity of the molecule.

This guide provides a foundational understanding of the key physical properties of this compound, grounded in available data and established scientific principles. These insights are crucial for researchers and developers leveraging this compound in their synthetic and medicinal chemistry endeavors.

References

  • CAS NO. 192513-60-3 | this compound. Arctom.[Link]

  • AB157510 | CAS 192513-60-3. abcr Gute Chemie.[Link]

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"2-chloro-4-pyrrolidinobenzoic acid" solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-chloro-4-pyrrolidinobenzoic Acid

Abstract

This compound is a substituted aromatic carboxylic acid scaffold of significant interest in medicinal chemistry and pharmaceutical development. As with any compound intended for therapeutic application, a thorough understanding of its solubility is paramount, as this fundamental physicochemical property governs bioavailability, formulation strategies, and overall clinical viability. This technical guide addresses the current landscape of solubility data for this compound (CAS 192513-60-3). Recognizing a gap in publicly available quantitative data, this document provides a comprehensive analysis based on its structural components and the known properties of analogous compounds. Furthermore, it outlines authoritative, field-proven experimental protocols for the precise determination of both kinetic and thermodynamic solubility, equipping researchers with the necessary framework to generate robust and reliable data for their development programs.

Chapter 1: Introduction to this compound

Chemical Identity and Structure

This compound is a chemical building block featuring a benzoic acid core.[1] Its structure is characterized by a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position relative to the carboxylic acid moiety.

PropertyValueSource
IUPAC Name 2-chloro-4-(pyrrolidin-1-yl)benzoic acid[1]
CAS Number 192513-60-3[1]
Molecular Formula C₁₁H₁₂ClNO₂[1]
Molecular Weight 225.67 g/mol [1]

The molecule's architecture, combining an acidic functional group (carboxylic acid), a lipophilic and basic heterocycle (pyrrolidine), and an electron-withdrawing halogen (chlorine) on an aromatic ring, results in a complex physicochemical profile that directly influences its solubility.

Significance in Drug Discovery

This compound is considered a valuable scaffold in medicinal chemistry, often used as a synthetic intermediate for constructing more complex molecules.[1] Its structural relation to para-aminobenzoic acid (PABA) derivatives suggests its potential as a building block for compounds with a range of therapeutic activities.[1] The pyrrolidine moiety is a common feature in pharmaceuticals, known to influence pharmacokinetic properties. The versatile functional groups—a carboxylic acid and a secondary amine—allow for straightforward chemical derivatization to create amides, esters, or salts, enabling the modulation of properties like solubility and cell permeability.[1]

The Imperative of Solubility Data

Solubility is a critical-path parameter in drug development. Insufficient aqueous solubility can lead to poor absorption and inadequate bioavailability, dooming an otherwise potent compound. Therefore, obtaining precise solubility data early in the discovery process is essential for:

  • Lead Optimization: Guiding chemical modifications to enhance solubility.

  • Formulation Development: Selecting appropriate excipients and delivery systems.

  • Preclinical Studies: Ensuring adequate compound exposure in toxicological and efficacy models.

  • Regulatory Submissions: Providing fundamental data required for compound characterization.

Chapter 2: Predicted Solubility Profile Based on Structural Analysis

In the absence of direct experimental data, a predictive analysis based on the molecule's functional components and data from structurally related compounds can provide a foundational understanding of its expected behavior.

Influence of Functional Groups
  • Carboxylic Acid (-COOH): This group confers acidic properties, allowing for significant pH-dependent solubility. At pH values well above its acid dissociation constant (pKa), the carboxylate anion (-COO⁻) will predominate, leading to dramatically increased aqueous solubility due to ion-dipole interactions with water.

  • Pyrrolidine Ring: This saturated heterocyclic amine is basic. It can be protonated in acidic conditions, forming a cationic species. This dual acidic/basic nature makes the molecule zwitterionic, with its lowest solubility typically occurring at its isoelectric point (pI). The pyrrolidine moiety also adds a degree of lipophilicity.

  • Chloro-Substituent (-Cl): The chlorine atom is an electron-withdrawing group, which increases the acidity (lowers the pKa) of the carboxylic acid compared to an unsubstituted benzoic acid.[2] It also contributes to the overall lipophilicity of the molecule, which tends to decrease aqueous solubility.

  • Aromatic Ring: The benzene ring is inherently hydrophobic and will favor solubility in organic solvents over water.

Predicted Behavior in Aqueous and Organic Solvents

Based on analysis of similar compounds, a general solubility trend can be predicted. For instance, 2-Chloro-4-(pyridin-2-yl)benzoic acid, which also contains a nitrogenous heterocycle, exhibits its highest solubility in polar protic solvents.[2] Similarly, 2-chloro-4-nitrobenzoic acid is soluble in organic solvents like ethanol, acetone, and diethyl ether, but only slightly soluble in water (1 g/L at 20°C).[3][4]

Therefore, for this compound, the following is anticipated:

  • Aqueous Solubility: Low intrinsic solubility in neutral water due to the hydrophobic aromatic ring and chloro-substituent. Solubility is expected to increase significantly at both low pH (due to protonation of the pyrrolidine nitrogen) and high pH (due to deprotonation of the carboxylic acid).

  • Organic Solvent Solubility: Good solubility is expected in polar organic solvents, particularly polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid. Solubility is also likely in polar aprotic solvents like DMSO and DMF. It is expected to be less soluble in nonpolar solvents such as toluene or hexane.

Chapter 3: A Validated Framework for Experimental Solubility Determination

Empirical measurement is non-negotiable for obtaining actionable data. The following protocols describe the industry-standard methods for determining kinetic and thermodynamic solubility.

Methodology 1: Kinetic Solubility Assay

Causality: This high-throughput method is ideal for early-stage discovery. It measures the solubility of a compound precipitating out of a supersaturated solution (typically from a DMSO stock), providing a rapid assessment of its behavior under non-equilibrium conditions, which can be relevant to fast-dissolving oral dosage forms.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution (Optional): If creating a full solubility curve, perform serial dilutions of the stock in DMSO.

  • Dispensing: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into a 96-well microplate.

  • Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentration and a low final DMSO percentage (typically ≤1%).

  • Incubation & Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2-4 hours) to allow for precipitation.

  • Precipitate Removal: Use a filter plate (e.g., 0.45 µm pore size) and centrifuge to separate the precipitated solid from the saturated supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, by comparing the response to a standard calibration curve prepared in the same buffer/DMSO mixture.

Workflow Visualization:

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO plate Dispense 2 µL Stock into 96-well Plate stock->plate buffer Add 198 µL Aqueous Buffer (e.g., PBS, pH 7.4) plate->buffer shake Seal & Shake (2 hours @ 25°C) buffer->shake filter Filter Plate Centrifugation (Separate Solid) shake->filter quant Quantify Filtrate (LC-MS or HPLC-UV) filter->quant calc Calculate Solubility vs. Standard Curve quant->calc

Caption: High-throughput kinetic solubility determination workflow.

Methodology 2: Thermodynamic (Equilibrium) Solubility Assay

Causality: The "gold standard" shake-flask method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This value is critical for biopharmaceutical classification (BCS), formulation, and predicting in vivo dissolution under steady-state conditions.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer solution (e.g., pH 2.0, pH 7.4, pH 9.0, ethanol, etc.). The excess solid is crucial to ensure equilibrium with the solid state is achieved.

  • Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours).

  • Equilibrium Confirmation: Periodically sample the supernatant (e.g., at 24h and 48h) and measure the concentration. Equilibrium is reached when consecutive measurements are statistically identical.

  • Phase Separation: Once equilibrium is confirmed, allow the vials to stand undisturbed for a short period to let the solid settle. Carefully withdraw an aliquot of the supernatant. For viscous or finely suspended samples, centrifugation or filtration (using a filter material confirmed not to bind the compound) is required.

  • Dilution and Analysis: Accurately dilute the saturated supernatant with a suitable mobile phase or solvent.

  • Quantification: Determine the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a multi-point calibration curve. The final solubility is calculated by applying the dilution factor.

Workflow Visualization:

G cluster_prep Equilibration Phase cluster_sample Sampling Phase cluster_analysis Analysis Phase add_solid Add Excess Solid Compound to Solvent Vial shake Agitate in Shaker Bath (24-72 hours @ constant T) add_solid->shake check Periodically Sample & Analyze to Confirm Equilibrium shake->check separate Centrifuge or Filter to Separate Solid Phase check->separate dilute Accurately Dilute Supernatant separate->dilute hplc Analyze via Validated HPLC-UV Method dilute->hplc quantify Quantify Against Calibration Curve hplc->quantify

Caption: Thermodynamic (shake-flask) solubility determination workflow.

Chapter 4: Data Interpretation and Application

The experimentally determined solubility data for this compound should be compiled into a clear, comparative table. This data will directly inform critical decisions in the drug development pipeline.

  • pH-Solubility Profile: Plotting solubility versus pH will reveal the isoelectric point and guide the selection of pH-modifying excipients for formulation.

  • Solvent Selection: Data from organic solvents will inform choices for process chemistry, purification, and the development of amorphous solid dispersions or lipid-based formulations.

  • Biopharmaceutical Classification: The equilibrium solubility at relevant physiological pH values (e.g., 1.2, 4.5, 6.8) is a key component in determining the compound's BCS class, which in turn dictates the required clinical development path.

Conclusion

References

  • 2-Chloro-4-(pyridin-2-yl)benzoic acid - Smolecule. (2023-08-16).
  • This compound|CAS 192513-60-3 - Benchchem.
  • 2-Chloro-4-nitrobenzoic acid - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS.
  • 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5 - Home Sunshine Pharma.

Sources

Spectroscopic Data of 2-chloro-4-pyrrolidinobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-4-pyrrolidinobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its structural features, a substituted benzoic acid with a pyrrolidine moiety, offer multiple points for chemical modification, making it a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities.[1] A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, quality control, and for tracking its transformations in chemical reactions.

Molecular Structure and Analytical Workflow

The analytical workflow for the characterization of this compound is a systematic process that integrates multiple spectroscopic techniques to elucidate its molecular structure. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident identification.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation Sample Sample NMR NMR Sample->NMR Connectivity (H-H, C-H) IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight & Fragmentation Structure Final Structure NMR->Structure IR->Structure MS->Structure

Caption: A typical analytical workflow for the structural elucidation of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of similar substituted benzoic acids and established chemical shift principles.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the pyrrolidine ring. The chemical shifts are influenced by the electronic effects of the substituents on the benzoic acid ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration
Aromatic H-3~6.7-6.9DoubletJ ≈ 2 Hz1H
Aromatic H-5~6.6-6.8Doublet of DoubletsJ ≈ 8 Hz, 2 Hz1H
Aromatic H-6~7.8-8.0DoubletJ ≈ 8 Hz1H
Pyrrolidine CH₂ (alpha to N)~3.3-3.5TripletJ ≈ 7 Hz4H
Pyrrolidine CH₂ (beta to N)~2.0-2.2QuintetJ ≈ 7 Hz4H
Carboxylic Acid OH>10Broad Singlet-1H

Causality behind Predictions:

  • The pyrrolidine group at C-4 is an electron-donating group, which will shield the aromatic protons, causing them to appear at a relatively lower chemical shift (upfield) compared to unsubstituted benzoic acid.

  • The chlorine atom at C-2 is an electron-withdrawing group, which will deshield the adjacent proton (H-3).

  • The carboxylic acid group is also electron-withdrawing and will deshield the ortho proton (H-6), causing it to appear at the lowest field (downfield) among the aromatic protons.

  • The splitting patterns (multiplicities) are predicted based on the expected spin-spin coupling between adjacent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid C=O~165-170
Aromatic C-1~120-125
Aromatic C-2~130-135
Aromatic C-3~110-115
Aromatic C-4~150-155
Aromatic C-5~112-117
Aromatic C-6~130-135
Pyrrolidine C (alpha to N)~45-50
Pyrrolidine C (beta to N)~25-30

Causality behind Predictions:

  • The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the lowest field.

  • The aromatic carbon attached to the electron-donating pyrrolidine group (C-4) will be significantly shielded and appear at a lower chemical shift.

  • The carbons attached to the electron-withdrawing chlorine (C-2) and carboxylic acid (C-1) groups will be deshielded.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of small organic molecules is provided below.

NMR Protocol Start Start Dissolve Sample Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) Start->Dissolve Sample Transfer to NMR Tube Transfer the solution to a clean NMR tube Dissolve Sample->Transfer to NMR Tube Acquire 1H Spectrum Acquire 1D Proton Spectrum (e.g., 400 MHz spectrometer) Transfer to NMR Tube->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 1D Carbon Spectrum (with proton decoupling) Acquire 1H Spectrum->Acquire 13C Spectrum Process Data Fourier Transform, Phase Correction, and Baseline Correction Acquire 13C Spectrum->Process Data Analyze Spectra Analyze chemical shifts, coupling constants, and integration Process Data->Analyze Spectra End End Analyze Spectra->End

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Detailed Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of about 0.6-0.7 mL. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline corrections on the resulting spectra. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid, the aromatic ring, the carbon-chlorine bond, and the pyrrolidine group.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
2500-3300Carboxylic AcidO-H stretchBroad
~1700Carboxylic AcidC=O stretchStrong
~3050Aromatic C-HC-H stretchMedium
1600, 1500, 1450Aromatic C=CC=C stretchMedium-Strong
~1250Aromatic C-NC-N stretchMedium
~1100-1300Carboxylic AcidC-O stretchMedium
~800-850Aromatic C-HC-H out-of-plane bendStrong
~700-800C-ClC-Cl stretchMedium
2850-2960Aliphatic C-H (Pyrrolidine)C-H stretchMedium

Causality behind Predictions:

  • The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding.[2]

  • The C=O stretch of the carboxylic acid will be a strong, sharp peak. Its position can be slightly lowered due to conjugation with the aromatic ring.[3]

  • Aromatic C-H stretches are typically observed above 3000 cm⁻¹.[4][5]

  • The C-Cl stretch appears in the fingerprint region and its exact position can be influenced by the substitution pattern on the aromatic ring.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Technique)

The KBr pellet technique is a common method for preparing solid samples for IR analysis.[6][7][8]

Detailed Methodology:

  • Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[9][10]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₂ClNO₂) is 225.67 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 225. Due to the presence of chlorine, an isotope peak at m/z = 227 (M+2) with approximately one-third the intensity of the molecular ion peak is also expected.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for benzoic acids include the loss of small, stable molecules.[11][12]

m/z Predicted Fragment Loss from Molecular Ion
225/227[C₁₁H₁₂ClNO₂]⁺-
208/210[C₁₁H₁₁ClNO]⁺Loss of OH (17)
180/182[C₁₀H₁₁ClN]⁺Loss of COOH (45)
152/154[C₉H₉Cl]⁺Loss of Pyrrolidine (71)
105[C₇H₅O]⁺Phenylacylium ion (common in benzoic acids)
77[C₆H₅]⁺Phenyl cation

Causality behind Predictions:

  • The molecular ion is formed by the removal of an electron.[10]

  • Fragmentation often occurs at bonds adjacent to functional groups. The loss of the hydroxyl radical (-OH) and the carboxyl radical (-COOH) are common fragmentation pathways for carboxylic acids.[12]

  • Cleavage of the bond between the aromatic ring and the pyrrolidine group is also a likely fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry

Detailed Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral characteristics, researchers can confidently identify this compound, monitor its purity, and follow its progression in synthetic schemes. The provided experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data. While this guide is based on sound scientific principles and data from analogous structures, it is recommended that experimental data be acquired for definitive structural confirmation.

References

  • Goldenberg, D. P. (2016). Principles of NMR Spectroscopy. University Science Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

"2-chloro-4-pyrrolidinobenzoic acid" potential biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-chloro-4-pyrrolidinobenzoic acid

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The compound this compound emerges as a molecule of interest, primarily due to its hybrid structure comprising a substituted benzoic acid and a pyrrolidine ring. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a myriad of biologically active compounds and FDA-approved drugs.[1][2][3][4][5] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and potency.[1][2][4][5]

This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound. While direct experimental data on this specific molecule is limited, a robust analysis of its structural components allows for the formulation of well-grounded hypotheses regarding its therapeutic promise. We will delve into its physicochemical properties, plausible synthetic routes, and, most importantly, its postulated biological activities and mechanisms of action. Furthermore, this guide will present detailed experimental protocols for the validation of these hypotheses, offering a roadmap for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties can be computationally predicted to guide initial assessment.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₂ClNO₂Provides the elemental composition.
Molecular Weight 225.67 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Octanol-Water Partition Coefficient) ~2.5Suggests a balance between hydrophilicity and lipophilicity, crucial for membrane permeability.
Topological Polar Surface Area (TPSA) 42.6 ŲIndicates good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3These values are within the acceptable range for drug-likeness.
pKa (acidic) ~4.0The carboxylic acid moiety will be ionized at physiological pH, influencing solubility and receptor interactions.
pKa (basic) ~10.5The pyrrolidine nitrogen will be protonated at physiological pH, impacting solubility and potential interactions.

Note: These values are estimations and require experimental verification.

Synthesis and Derivatization

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route involves the nucleophilic aromatic substitution of a di-substituted benzene ring.

Proposed Synthetic Pathway

Synthetic_Pathway A 2,4-dichlorobenzoic acid C This compound A->C Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed Buchwald-Hartwig amination) B Pyrrolidine B->C Antimicrobial_MoA cluster_bacterium Bacterial Cell Compound Compound Membrane_Disruption Cell Membrane Disruption Compound->Membrane_Disruption Direct Interaction Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., DNA Gyrase) Compound->Enzyme_Inhibition Binding to Active Site Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death Anticancer_MoA cluster_cancer_cell Cancer Cell Compound Compound Pathway_Inhibition Inhibition of Pro-survival Signaling Pathways Compound->Pathway_Inhibition ROS_Induction Induction of Oxidative Stress Compound->ROS_Induction Apoptosis Apoptosis Pathway_Inhibition->Apoptosis ROS_Induction->Apoptosis Antimicrobial_Workflow Start Synthesize and Purify Compound MIC_Determination Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution Assay) Start->MIC_Determination MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability Assay, DNA Gyrase Inhibition Assay) MBC_Determination->Mechanism_Studies End Data Analysis and SAR Mechanism_Studies->End Anticancer_Workflow Start Synthesize and Purify Compound Cytotoxicity_Assay Evaluate Cytotoxicity (IC50) (e.g., MTT or CellTiter-Glo Assay on Cancer Cell Lines) Start->Cytotoxicity_Assay Apoptosis_Assay Assess Apoptosis Induction (e.g., Annexin V/PI Staining, Caspase Activity Assay) Cytotoxicity_Assay->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins, ROS Detection Assay) Apoptosis_Assay->Mechanism_Studies End Data Analysis and SAR Mechanism_Studies->End

Sources

The Synthetic Cornerstone: A Technical Guide to 2-chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-pyrrolidinobenzoic acid (CAS No. 192513-60-3) represents a pivotal, yet often unheralded, molecule in the landscape of medicinal chemistry. While not a therapeutic agent in its own right, its true significance lies in its role as a versatile synthetic intermediate and a structural scaffold for the development of more complex, pharmacologically active compounds. This guide provides an in-depth analysis of its chemical identity, a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, and an exploration of its strategic importance in modern drug discovery programs. By understanding the causality behind its synthesis and the functional implications of its structure, researchers can better leverage this valuable building block in their quest for novel therapeutics.

Introduction: Beyond the Final Compound

The history of this compound is not one of a dramatic therapeutic breakthrough, but rather the quiet, enabling history of a key molecular tool. It is classified as a chemical building block, primarily utilized in organic synthesis and pharmaceutical research.[1] Its structure, featuring a benzoic acid core substituted with a chlorine atom and a pyrrolidine group, offers multiple points for chemical modification, making it an ideal starting point for creating diverse chemical libraries.[1]

The molecule can be viewed as a derivative of para-aminobenzoic acid (PABA), a well-known scaffold in pharmaceutical development.[1] The incorporation of a pyrrolidine ring is a common strategy in medicinal chemistry to enhance a molecule's pharmacokinetic properties.[1][2] The five-membered, non-planar pyrrolidine ring can improve solubility, metabolic stability, and the ability to explore three-dimensional space when binding to biological targets.[2] This guide will illuminate the path from its constituent parts to its potential applications, providing researchers with the foundational knowledge to effectively utilize this compound.

Physicochemical & Structural Data

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 2-chloro-4-(pyrrolidin-1-yl)benzoic acid[1]
CAS Number 192513-60-3[1]
Molecular Formula C₁₁H₁₂ClNO₂[1]
Molecular Weight 225.67 g/mol [1]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in organic solvents like DMSO, DMF, MethanolN/A
Storage Store sealed in a dry environment at 2-8°C[1]

Synthesis and Mechanism: A Self-Validating Protocol

The "discovery" of a synthetic building block like this compound is intrinsically linked to its first successful synthesis. While a specific seminal publication is not readily apparent, its structure strongly suggests a synthesis rooted in fundamental organic chemistry principles. The most logical and efficient pathway is the nucleophilic aromatic substitution (SNAr) reaction.

This reaction is a cornerstone of aromatic chemistry, particularly for constructing carbon-nitrogen bonds.[3] The mechanism relies on the presence of an electron-withdrawing group (in this case, the carboxylic acid) and a halogen leaving group (the chlorine atom) on the aromatic ring, which activates the ring for attack by a nucleophile (pyrrolidine).[4]

Proposed Synthetic Pathway

The synthesis is proposed to proceed via the reaction of 2-chloro-4-fluorobenzoic acid with pyrrolidine. The fluorine atom at the 4-position is a more facile leaving group than the chlorine at the 2-position in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 2-Chloro-4-fluorobenzoic Acid C Base (e.g., K₂CO₃) Solvent (e.g., DMSO, DMF) Heat (e.g., 80-120°C) A->C Reacts with B Pyrrolidine B->C Nucleophile D This compound C->D Yields E HF + Base Salt (e.g., KF + KHCO₃) C->E Byproducts G cluster_features Inherent Structural Features cluster_properties Resulting Pharmacokinetic/Pharmacodynamic Properties A This compound (Core Scaffold) B Pyrrolidine Moiety A->B C Carboxylic Acid Handle A->C D Substituted Benzene Ring A->D E Improved Solubility & 3D Profile [19] B->E Confers F Metabolic Stability B->F Can improve G Vector for Amide Library Synthesis C->G Enables I Potential for H-Bonding C->I Provides H Modulation of Electronic Properties D->H Allows

Sources

The Strategic Utility of 2-Chloro-4-pyrrolidinobenzoic Acid in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among these, 2-chloro-4-pyrrolidinobenzoic acid has emerged as a versatile and highly valuable scaffold. Its unique trifunctional nature, featuring a carboxylic acid, a sterically accessible chlorine atom, and a pyrrolidine moiety, provides a powerful platform for the synthesis of a diverse array of compounds, particularly in the realm of medicinal chemistry.

This technical guide provides a comprehensive overview of this compound as a building block, detailing its synthesis, key reactions, and applications in the development of pharmacologically active agents. The insights and protocols presented herein are designed to empower researchers to effectively leverage the synthetic potential of this important intermediate.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The key attributes of this compound are summarized below:

PropertyValueSource
CAS Number 192513-60-3[1]
Molecular Formula C₁₁H₁₂ClNO₂[1]
Molecular Weight 225.67 g/mol [1]
IUPAC Name 2-chloro-4-(pyrrolidin-1-yl)benzoic acid[1]

The molecule's structure is characterized by a benzoic acid core, with a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position[1]. The chlorine atom, being ortho to the carboxylic acid, influences the acidity of the proton and the reactivity of the aromatic ring. The pyrrolidine ring, a common motif in pharmaceuticals, can significantly impact the pharmacokinetic properties of a final compound, such as solubility and metabolic stability[2]. The presence of both a carboxylic acid and a secondary amine (within the pyrrolidine ring, though the nitrogen is tertiary, the ring itself is a secondary amine derivative attached to the benzene ring) offers multiple points for derivatization, making it a trifunctional building block of high strategic value.

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNA) of a readily available starting material, 2,4-dichlorobenzoic acid, with pyrrolidine.

Reaction Principle and Causality

The underlying principle of this synthesis is the differential reactivity of the two chlorine atoms on the benzoic acid ring. The chlorine at the 4-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group in the para position. In contrast, the chlorine at the 2-position is less activated. This disparity in reactivity allows for a selective substitution at the C-4 position by a nucleophile like pyrrolidine. The choice of a suitable base is critical to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product.

Synthesis_of_2-chloro-4-pyrrolidinobenzoic_acid 2,4-Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid Reaction_Vessel 2,4-Dichlorobenzoic_Acid->Reaction_Vessel Pyrrolidine Pyrrolidine Pyrrolidine->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Heat Heat (Δ) Heat->Reaction_Vessel Product This compound HCl HCl (neutralized by base) Reaction_Vessel->Product Reaction_Vessel->HCl

A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and DMF.

  • Add pyrrolidine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to a pH of approximately 3-4 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.

Key Synthetic Transformations and Applications

The strategic value of this compound lies in its ability to undergo a variety of chemical transformations at its three reactive sites. This allows for the systematic construction of complex molecules with diverse functionalities.

Amide Bond Formation

The carboxylic acid group is readily converted to an amide, a key functional group in a vast number of pharmaceuticals. This transformation is typically achieved using standard peptide coupling reagents.

Reaction Principle and Causality:

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common activating agents include carbodiimides (e.g., EDC, DCC) and uronium salts (e.g., HATU, HBTU)[3]. These reagents react with the carboxylic acid to form a highly reactive intermediate (an O-acylisourea or an active ester), which is then readily attacked by the amine nucleophile to form the stable amide bond. The choice of coupling reagent, base, and solvent can be optimized to maximize yield and minimize side reactions, such as racemization if chiral amines are used.

Amide_Bond_Formation Starting_Material This compound Reaction_Vessel Starting_Material->Reaction_Vessel Amine R-NH₂ Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Product Amide Derivative Reaction_Vessel->Product

General workflow for amide bond formation.

Detailed Experimental Protocol (HATU Coupling):

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add the amine (1.1 eq), followed by DIPEA (2.5 eq).

  • Add HATU (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 2-position, while less reactive than a bromine or iodine atom, can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents.

Reaction Principle and Causality:

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst[4]. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the benzoic acid derivative to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, an organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with less reactive aryl chlorides.

Suzuki_Coupling Starting_Material This compound Derivative Reaction_Vessel Starting_Material->Reaction_Vessel Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Vessel Product Biaryl Derivative Reaction_Vessel->Product

Conceptual diagram of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:

Materials:

  • This compound derivative (e.g., the corresponding methyl ester to avoid complications with the free acid)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add the this compound derivative (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Application in the Synthesis of Kinase Inhibitors

Substituted benzoic acids are prevalent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics[5][6]. The this compound framework is particularly well-suited for this application. The pyrrolidine moiety can occupy hydrophobic pockets in the kinase active site, while the carboxylic acid can be converted into various amides to form key hydrogen bond interactions. The 2-position, after a Suzuki coupling, can be functionalized with a variety of aromatic and heteroaromatic groups to target specific regions of the ATP-binding pocket and enhance selectivity.

Conclusion

This compound is a strategically important building block in organic synthesis, offering multiple avenues for diversification. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal starting material for the construction of complex molecules, particularly in the field of drug discovery. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this versatile scaffold in the development of novel chemical entities with therapeutic potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3085350, 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid. Retrieved January 10, 2026 from [Link].

  • National Center for Biotechnology Information (2017). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Retrieved January 10, 2026 from [Link].

  • National Center for Biotechnology Information (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved January 10, 2026 from [Link].

  • Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences. Retrieved January 10, 2026 from [Link].

  • European Patent Office (1991). PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)BENZOIC ACIDS AND INTERMEDIATES. Retrieved January 10, 2026 from [Link].

  • Yoneda Labs (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 10, 2026 from [Link].

  • MDPI (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved January 10, 2026 from [Link].

  • YouTube (2020). Suzuki cross-coupling reaction. Retrieved January 10, 2026 from [Link].

  • National Center for Biotechnology Information (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed Central. Retrieved January 10, 2026 from [Link].

  • PrepChem (2023). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved January 10, 2026 from [Link].

  • Amanote Research. 2-[2-Hydroxy-4-(Pyrrolidin-1-Yl)benzoyl]benzoic Acid. Retrieved January 10, 2026 from [Link].

  • Google Patents (2014). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • National Center for Biotechnology Information (2018). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. PubMed Central. Retrieved January 10, 2026 from [Link].

  • ResearchGate (2018). (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Retrieved January 10, 2026 from [Link].

  • Beilstein Journals (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved January 10, 2026 from [Link].

  • Google Patents (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
  • Google Patents (2016). 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • National Center for Biotechnology Information (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed Central. Retrieved January 10, 2026 from [Link].

  • Patsnap (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved January 10, 2026 from [Link].

  • Google Patents (1980). Preparation of 2,4-dichlorobenzoic acid.
  • Google Patents (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material.

Sources

A Senior Application Scientist's Guide to 2-Chloro-4-pyrrolidinobenzoic Acid Derivatives: Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery & Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The 4-aminobenzoic acid (PABA) core is one such scaffold, serving as a fundamental building block for a multitude of biologically active compounds.[1][2] PABA and its derivatives are known to exhibit a vast range of activities, including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties.[1][3][4] This versatility stems from its unique electronic and structural features, which allow for extensive chemical modification to fine-tune its interaction with biological targets.[2]

This guide focuses on a specific, highly functionalized PABA analogue: 2-chloro-4-pyrrolidinobenzoic acid . This molecule integrates three key pharmacophoric elements onto the PABA chassis:

  • A pyrrolidine ring , which replaces the primary amine, enhancing lipophilicity and providing a rigid, three-dimensional element for targeted molecular interactions.

  • An ortho-positioned chlorine atom , an electron-withdrawing group known to modulate electronic properties and participate in crucial binding interactions, such as halogen bonding.

  • A carboxylic acid group, a classic hydrogen bond donor and acceptor that can anchor the molecule to target proteins via salt bridges and other polar contacts.

The strategic combination of these features creates a scaffold with significant, yet largely untapped, potential in drug discovery. This technical guide provides a comprehensive analysis of this core, offering field-proven synthetic methodologies, a deep dive into its structure-activity relationship (SAR) profile based on related compounds, and an exploration of its most promising therapeutic applications.

Chapter 1: Physicochemical and Structural Analysis of the Core Scaffold

Understanding the inherent properties of the this compound core is fundamental to designing effective analogues. The interplay of its substituents governs the molecule's reactivity, conformation, and potential for interaction with biological macromolecules.

The aromatic ring is influenced by competing electronic effects. The carboxylic acid and the chlorine atom are both electron-withdrawing groups, which decrease the electron density of the benzene ring and make it less susceptible to electrophilic substitution but more activated for nucleophilic aromatic substitution (SNAr). Conversely, the nitrogen atom of the pyrrolidine ring donates electron density into the ring through resonance, acting as a powerful activating group. This electronic push-pull system creates a unique charge distribution that can be exploited for specific biological targeting.

A summary of key computed physicochemical properties for the parent compound (CAS 192513-60-3) is presented below, providing a baseline for drug development programs.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₂[5]
Molecular Weight 225.67 g/mol [6]
XLogP3 2.8[6]
Topological Polar Surface Area (PSA) 40.5 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Melting Point 232-234°C[6]

Chapter 2: Synthetic Strategies and Methodologies

A robust and reproducible synthetic route is the cornerstone of any chemical development program. While specific literature on the synthesis of this compound is sparse, a highly efficient and scalable protocol can be designed based on the principles of Nucleophilic Aromatic Substitution (SNAr).

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Work-up & Purification cluster_2 Step 3: Quality Control (QC) A 2-Chloro-4-fluorobenzoic Acid C Reaction Vessel (Solvent: DMSO, Base: K2CO3) A->C B Pyrrolidine B->C D Crude Product Mixture C->D Heat (e.g., 100-120°C) E Acidification (e.g., HCl) to precipitate product D->E F Filtration E->F G Recrystallization (e.g., Ethanol/Water) F->G H Final Product: This compound G->H I ¹H NMR, ¹³C NMR H->I Structure Verification J LC-MS H->J Purity & Mass Confirmation K Melting Point H->K Identity & Purity Check

Caption: General workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol: Synthesis via SNAr

This protocol describes the reaction between 2-chloro-4-fluorobenzoic acid and pyrrolidine.

Expertise & Rationale: The SNAr reaction is the method of choice here. The fluorine atom at the 4-position is an excellent leaving group, activated by the electron-withdrawing effects of the adjacent carboxylic acid and the chlorine atom. Pyrrolidine is a strong nucleophile that readily displaces the fluoride. A polar aprotic solvent like DMSO is used to facilitate the reaction, and a mild base like potassium carbonate acts as a scavenger for the HF generated in situ.

Materials:

  • 2-chloro-4-fluorobenzoic acid (1.0 eq)

  • Pyrrolidine (1.5-2.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Ethyl acetate (for TLC)

  • Hexanes (for TLC)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Temperature controller

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-fluorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry. Add pyrrolidine (1.5 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100-120°C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water.

  • Precipitation: While stirring, acidify the aqueous solution to pH 2-3 using 1M HCl. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification: Dry the crude product. Perform recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

Trustworthiness - A Self-Validating System:

  • In-process Check: TLC analysis is crucial to ensure the complete consumption of the starting material before proceeding to the work-up, preventing contamination of the final product.

  • Product Characterization (QC): The identity and purity of the final product must be rigorously confirmed.

    • NMR Spectroscopy (¹H and ¹³C): Verify the chemical structure by confirming the expected proton and carbon signals and their integrations.

    • Mass Spectrometry (LC-MS): Confirm the molecular weight of the compound ([M-H]⁻ or [M+H]⁺) and assess its purity.

    • Melting Point: Compare the observed melting point with the literature value (232-234°C) as a final check of purity.[6]

Chapter 3: Structure-Activity Relationship (SAR) and Analogue Design

A systematic understanding of SAR is critical for optimizing a lead compound. By analyzing data from structurally related molecules, we can formulate robust hypotheses for designing next-generation analogues of this compound.

A study on chlorinated benzenesulfonamides as carbonic anhydrase (CA) inhibitors revealed that a chloro group at the meta-position of the benzenesulfonamide ring significantly increased binding affinity to all CA isozymes compared to non-chlorinated counterparts.[7] This finding is directly translatable to our scaffold, where the chlorine is in a similar meta-position relative to the amine linkage.

Key SAR Insights and Analogue Strategy

MOA cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell pH Regulation Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX CA IX Enzyme CAIX_exp->CAIX Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX->Reaction Outcome Increased Intracellular Acidity & Apoptosis CAIX->Outcome Export H⁺ Export Reaction->Export Export->Outcome Blocked Inhibitor 2-Chloro-4-pyrrolidinobenzoic Acid Derivative Inhibitor->CAIX Inhibition

Caption: Hypothesized mechanism of action via inhibition of carbonic anhydrase IX.

Other Potential Applications:

  • Antimicrobial Agents: As derivatives of the PABA scaffold, which is essential for folate synthesis in many bacteria, these compounds could be developed as novel antibiotics. [1][3]* Kinase Inhibitors: The general structure is common in many small-molecule kinase inhibitors. Screening against a panel of cancer-related kinases could reveal additional therapeutic opportunities.

Chapter 5: Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. Its synthesis is straightforward via established SNAr chemistry, and a clear SAR-driven strategy for analogue development can be formulated based on data from related molecular systems.

The path forward for a drug discovery program centered on this scaffold should include:

  • Synthesis and Screening: Synthesize the parent compound and a focused library of analogues based on the SAR hypotheses outlined in Chapter 3.

  • Primary Assay: Screen the library for inhibitory activity against human carbonic anhydrase isozymes, with a primary focus on CA IX and a counterscreen against the ubiquitous CA II for selectivity.

  • Cellular Assays: Test promising hits in cancer cell lines known to overexpress CA IX under both normoxic and hypoxic conditions to confirm target engagement in a cellular context.

  • ADME Profiling: Characterize early hits for their absorption, distribution, metabolism, and excretion (ADME) properties to identify candidates with drug-like potential for further in vivo evaluation.

By leveraging the insights and methodologies presented in this guide, research and development teams can efficiently explore the therapeutic potential of this versatile and highly promising chemical scaffold.

References

  • Krátký, M., Konečná, K., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • Krátký, M., Konečná, K., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Examples of drugs containing the 4-aminobenzoic acid motif. ResearchGate. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Pharmaceutical Significance of 4-Aminobenzoic Acid. pharmachemical.com. Available at: [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Vaškevičienė, I., et al. (2020). Synthesis and Structure-Affinity Relationship of Chlorinated Pyrrolidinone-Bearing Benzenesulfonamides as Human Carbonic Anhydrase Inhibitors. PubMed. Available at: [Link]

  • Gzella, A., et al. (2021). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. PMC - NIH. Available at: [Link]

Sources

Predicting the Mechanism of Action for 2-chloro-4-pyrrolidinobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the early and accurate prediction of a compound's mechanism of action (MoA) is paramount to streamlining development, minimizing costs, and increasing the probability of clinical success. This technical guide provides an in-depth, experience-driven framework for elucidating the MoA of 2-chloro-4-pyrrolidinobenzoic acid, a molecule of interest for its synthetic versatility and potential as a scaffold in medicinal chemistry. While direct pharmacological data on this specific compound is sparse, its structural motifs—a chlorobenzoic acid core and a pyrrolidine substituent—are prevalent in numerous bioactive agents. This guide will navigate the logical progression from computational prediction and hypothesis generation to a comprehensive, multi-pronged experimental validation strategy. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific rigor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust, field-proven approach to MoA determination for novel chemical entities.

Introduction: Deconstructing this compound

This compound (CAS 192513-60-3) is a synthetic building block characterized by a benzoic acid nucleus substituted with a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position.[1] Its molecular formula is C11H12ClNO2 with a molecular weight of 225.67 g/mol .[1] The presence of a carboxylic acid, a tertiary amine within the pyrrolidine ring, and an aromatic chloride provides multiple points for chemical modification, making it an attractive starting point for library synthesis in drug discovery campaigns.[1]

The pyrrolidine ring is a key feature in a multitude of pharmacologically active compounds, valued for its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets.[2][3] Similarly, substituted benzoic acids are a well-established class of compounds with a wide range of biological activities.[4][5] The combination of these two moieties suggests a high potential for biological activity.

Given the limited direct biological data for this compound, a predictive approach is necessary. This guide will therefore focus on a logical, stepwise process to generate and test hypotheses regarding its MoA.

Foundational Analysis and Hypothesis Generation

The initial phase of MoA prediction relies on a combination of computational (in silico) analysis and a thorough examination of structurally analogous compounds with known biological activities. This dual approach allows for the generation of data-driven hypotheses that will guide subsequent experimental validation.

In Silico Profiling: A Computational First Pass

Before embarking on costly and time-consuming wet lab experiments, a comprehensive in silico analysis is an indispensable first step. This involves utilizing a suite of computational tools to predict the compound's physicochemical properties, potential biological targets, and toxicity profile.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight225.67 g/mol Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP~2.5 - 3.0Indicates moderate lipophilicity, which can influence cell membrane permeability.
pKa (acidic)~3.5 - 4.5The carboxylic acid will be predominantly ionized at physiological pH, impacting solubility and receptor interactions.
pKa (basic)~9.0 - 10.0The pyrrolidine nitrogen will be protonated at physiological pH, potentially forming key ionic interactions with targets.
Polar Surface Area~40 - 50 ŲSuggests good potential for CNS penetration, although this would need experimental confirmation.

Protocol 1: In Silico Physicochemical and ADMET Prediction

  • Structure Input: Obtain the 2D structure (SMILES or SDF format) of this compound.

  • Software Selection: Utilize established computational platforms such as SwissADME, StarDrop, or similar software packages.

  • Property Calculation: Run predictions for key physicochemical properties including molecular weight, logP, pKa, and polar surface area.

  • ADMET Prediction: Generate predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Pay close attention to predictions for hERG inhibition, mutagenicity, and hepatotoxicity.

  • Data Analysis: Consolidate the predicted data and assess the compound's drug-like properties based on established guidelines (e.g., Lipinski's Rule of Five).

Target Prediction through Structural Homology

A powerful method for hypothesis generation is to identify known drugs or bioactive molecules that share structural features with the compound of interest.

  • Hypothesis 1: VLA-4 Antagonism: A study on 4-(pyrrolidinyl)methoxybenzoic acid derivatives, which are structurally related to our compound of interest, identified them as potent antagonists of Very Late Antigen-4 (VLA-4).[6] VLA-4 is an integrin protein involved in cell adhesion and is a validated target for inflammatory diseases. The shared pyrrolidinobenzoic acid scaffold suggests that this compound may also interact with VLA-4.

  • Hypothesis 2: Modulation of Oxidative Stress Pathways: The structurally similar compound, 2-Chloro-4-(pyridin-2-yl)benzoic acid, has been noted to influence oxidative stress responses, potentially through the inhibition of peroxidases.[7] This suggests that this compound could have a similar effect on cellular redox balance.

  • Hypothesis 3: General Antimicrobial Activity: Derivatives of 2-chlorobenzoic acid have been shown to possess antimicrobial properties.[5] It is plausible that this compound could exhibit similar activity.

Experimental Validation: A Phased Approach

With a set of initial hypotheses, a phased experimental approach is crucial to systematically test and refine our understanding of the compound's MoA.

Phase 1: Initial Screening and Target Engagement

The first phase of experimental work should focus on broad, high-throughput screening to identify a general biological effect and to test the most promising hypotheses from the in silico analysis.

Protocol 2: VLA-4 Receptor Binding Assay

  • Assay Principle: A competitive binding assay using a known radiolabeled or fluorescently-labeled ligand for VLA-4.

  • Materials: Recombinant human VLA-4 protein, a high-affinity labeled VLA-4 ligand, and this compound.

  • Procedure: a. Incubate a constant concentration of VLA-4 and the labeled ligand with increasing concentrations of this compound. b. Allow the binding to reach equilibrium. c. Separate bound from unbound labeled ligand (e.g., via filtration or size-exclusion chromatography). d. Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of this compound. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the labeled ligand binding.

Phase 2: Cellular and Phenotypic Assays

Once a potential target or biological effect is identified, the next step is to assess the compound's activity in a cellular context.

Workflow for Assessing Cellular Effects

G cluster_0 Phase 2: Cellular Assays A Compound Treatment of Relevant Cell Lines B Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) A->B Assess Cytotoxicity C Functional Assay (e.g., Cell Adhesion Assay for VLA-4) A->C Validate Functional Effect D Oxidative Stress Assay (e.g., DCFDA staining) A->D Test Secondary Hypotheses E Data Analysis & Dose-Response Curves B->E C->E D->E

Caption: A streamlined workflow for Phase 2 cellular and phenotypic assays.

Phase 3: Pathway Analysis and Target Deconvolution

If the initial phases yield promising results, the final phase involves a deeper dive into the specific signaling pathways affected by the compound and definitive identification of its molecular target(s).

Signaling Pathway Analysis: A Hypothetical VLA-4 Downstream Cascade

G VLA4 VLA-4 FAK FAK VLA4->FAK Activates Compound This compound Compound->VLA4 Inhibits PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt CellAdhesion Cell Adhesion Akt->CellAdhesion Promotes

Caption: A potential signaling pathway inhibited by this compound.

Protocol 3: Western Blot Analysis for Pathway Elucidation

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-FAK, phospho-Akt) and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation and expression levels.

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to predicting and validating the mechanism of action for this compound. By integrating in silico predictions with a phased experimental workflow, researchers can efficiently generate and test hypotheses, moving from broad biological effects to specific molecular targets and signaling pathways. The initial hypotheses of VLA-4 antagonism, modulation of oxidative stress, and antimicrobial activity provide a solid foundation for further investigation. The successful elucidation of this compound's MoA will not only define its therapeutic potential but also inform the design of next-generation analogs with improved potency and selectivity.

References

  • Chiba, J., Iimura, S., Yoneda, Y., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • PubMed. (2010). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing 2-Chloro-4-pyrrolidinobenzoic Acid: From Supplier Landscape to In-House Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Chloro-4-pyrrolidinobenzoic acid (CAS No. 192513-60-3) is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and chemical research communities.[1] Its structure, featuring a benzoic acid core with a chloro substituent and a pyrrolidine moiety, presents multiple reaction sites, making it a valuable intermediate in the synthesis of complex molecular scaffolds. The pyrrolidine ring, a common motif in bioactive compounds, can enhance pharmacokinetic properties, while the carboxylic acid and chloro groups provide versatile handles for derivatization.[2]

The strategic importance of this compound is underscored by its use as a key intermediate in the synthesis of novel therapeutic agents. For instance, it has been cited in the synthesis of substituted pyrimidinedione derivatives, which are explored for their potential as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. This application highlights the compound's role in developing treatments for significant infectious diseases.

This guide provides an in-depth analysis of the commercial supplier landscape for this compound, offers a strategic framework for procurement, and details a comprehensive protocol for in-house quality verification to ensure the integrity of your research and development programs.

Chemical Structure and Properties

A clear understanding of the molecule's structure is fundamental to its application and handling.

Caption: 2D Structure of this compound.

Part 1: The Commercial Supplier Landscape

Sourcing high-quality chemical intermediates is a critical first step in any research workflow. The availability of this compound spans a spectrum of suppliers, from large, well-established manufacturers to specialized niche providers and online aggregators. Understanding the distinctions between these supplier types is key to making an informed procurement decision.

Supplier Categories:
  • Major Manufacturers & Distributors: These are large, often multinational, companies with extensive catalogs and robust quality management systems. They typically offer well-documented products suitable for various stages of research, though sometimes at a premium price. Examples include Sigma-Aldrich (Merck).[1]

  • Specialty Chemical Suppliers: These companies focus on providing building blocks, screening compounds, and intermediates for drug discovery and chemical synthesis. They often offer a wider variety of novel compounds and can be more flexible in terms of quantity. Examples include Benchchem, Ambeed, and BLD Pharm.

  • Online Marketplaces & Aggregators: These platforms connect buyers with a multitude of suppliers from around the world. They provide a convenient way to compare prices and availability from different sources but require careful vetting of the actual manufacturer. Examples include MolPort and ChemScence.

Comparative Supplier Data

The following table summarizes the availability of this compound from a selection of representative suppliers. Note: Pricing and stock levels are subject to change and should be verified directly with the supplier.

SupplierCatalog NumberTypical PurityAvailable Quantities
Sigma-Aldrich (via Ambeed) AMBH93E4C58ANot specifiedInquire
Benchchem BCC2455≥97%250mg, 1g, 5g
BLD Pharm BD173897≥97%1g, 5g, 25g
Ambeed A173897≥98%1g, 5g, 10g, 25g, 100g
MolPort MolPort-002-531-201>95%1g, 5g, 10g, 25g, 100g
ChemScence CS-W01511197%250mg, 1g, 5g

Part 2: A Strategic Approach to Procurement

Selecting the right supplier involves balancing factors of cost, quality, lead time, and required documentation. For researchers, a strategic sourcing process ensures that the material received meets the stringent requirements of their experiments.

Key Purchasing Considerations:
  • Purity and Analytical Data: Always demand a Certificate of Analysis (CoA) for the specific lot you are purchasing. The CoA should provide evidence of identity (e.g., ¹H NMR, Mass Spectrometry) and purity (e.g., HPLC). A purity of ≥97% is common for such building blocks.

  • Required Quantity and Scalability: Consider both your immediate experimental needs and the potential for future scale-up. Some suppliers specialize in research quantities (mg to g), while others are equipped for bulk manufacturing (kg).

  • Lead Time and Availability: Check stock status across different geographies. An item in a domestic warehouse will arrive much faster than one shipped internationally. Aggregators can be useful for quickly surveying global stock.

  • Documentation and Support: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS).[3] Responsive technical support can also be invaluable for resolving any issues with the product.

Logical Sourcing Workflow

The following workflow diagram illustrates a systematic approach to sourcing this chemical.

G A Define Need: - Quantity - Required Purity (e.g., >97%) - Project Deadline B Initial Supplier Survey: - Search CAS 192513-60-3 - Check Major Mfrs, Specialty Suppliers, Aggregators A->B C Shortlist Suppliers (2-3) B->C D Request Documentation: - Lot-specific CoA - Safety Data Sheet (SDS) C->D E Evaluate Suppliers D->E F Decision Point E->F F->B Fails Specs G Place Order F->G Meets Specs H Receive & Log Material G->H I Perform In-House QC H->I J Release to Research I->J Pass K Re-evaluate Suppliers I->K Fail

Caption: A systematic workflow for sourcing research chemicals.

Part 3: In-House Quality Control & Verification

While a supplier's CoA provides a critical baseline for quality, performing in-house verification is a hallmark of rigorous scientific practice. It confirms the identity and purity of the material under your own laboratory conditions, mitigating the risk of using a substandard reagent. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector is a standard and effective technique for this purpose.

Recommended Protocol: Purity Analysis by RP-HPLC

This protocol is a robust starting point for the analysis of this compound and can be adapted based on available instrumentation.

Objective: To determine the purity of an incoming batch of this compound by calculating the area percentage of the main peak.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic System:

  • HPLC System: Agilent 1100/1200 series, Waters Alliance, or equivalent, equipped with a degasser, pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is well-suited for retaining aromatic carboxylic acids.

  • Detector Wavelength: 254 nm (Aromatic compounds typically show strong absorbance at this wavelength).

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 0.1% TFA (v/v) in Water. (To 999 mL of HPLC-grade water, add 1 mL of TFA). The acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape and retention on a C18 column.[1]

  • Mobile Phase B (Organic): 0.1% TFA (v/v) in Acetonitrile. (To 999 mL of HPLC-grade ACN, add 1 mL of TFA).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector (e.g., to 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    15.0 10 90
    18.0 10 90
    18.1 90 10

    | 22.0 | 90 | 10 |

5. Data Analysis and Interpretation:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the main peak corresponding to this compound.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Acceptance Criteria: The calculated purity should be ≥97% and align with the value reported on the supplier's CoA. Significant impurity peaks (>0.5%) should be investigated. The retention time should be consistent and the peak shape sharp and symmetrical.

Part 4: Handling and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling: Use in a well-ventilated area. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling. The compound is classified as an irritant and may be harmful if swallowed or inhaled.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often 2-8°C to minimize degradation over time.[2]

Conclusion

This compound is a readily accessible and valuable building block for drug discovery and chemical synthesis. By understanding the supplier landscape, implementing a strategic procurement workflow, and performing diligent in-house quality control, researchers can confidently source this critical reagent. This diligence forms the foundation of reproducible and reliable scientific outcomes, ensuring that the integrity of the starting material supports the validity of the final results.

References

  • Al-Degs, Y. S., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science.[Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN82. [Link]

Sources

Methodological & Application

Synthesis of 2-chloro-4-pyrrolidinobenzoic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-chloro-4-pyrrolidinobenzoic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a chlorinated benzoic acid core with a pyrrolidine moiety, offers multiple points for further chemical modification. The pyrrolidine group, a common motif in pharmaceuticals, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide will detail a robust and reproducible synthetic protocol for this compound, grounded in the principles of nucleophilic aromatic substitution.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNA) reaction. This reaction involves the displacement of a suitable leaving group on an aromatic ring by a nucleophile. In this case, pyrrolidine will act as the nucleophile, and a halogen, such as fluorine, on the aromatic ring will serve as the leaving group.

The proposed starting material for this synthesis is 2-chloro-4-fluorobenzoic acid. The fluorine atom at the 4-position is an excellent leaving group for SNA reactions, often showing higher reactivity than chlorine in this context.[1] The presence of the electron-withdrawing carboxylic acid group at the 1-position and the chloro group at the 2-position activates the aromatic ring for nucleophilic attack, particularly at the para-position (4-position) where the fluorine is located.[2][3][4]

The overall reaction is depicted in the following scheme:

Synthesis of this compound reactant1 2-chloro-4-fluorobenzoic acid product This compound reactant1->product Nucleophilic Aromatic Substitution reactant2 Pyrrolidine reactant2->product SNA_Mechanism start 2-chloro-4-fluorobenzoic acid + Pyrrolidine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product This compound + F⁻ intermediate->product Elimination of Fluoride

Sources

Application Notes and Protocols for the Synthesis of 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-4-pyrrolidinobenzoic acid, a key intermediate in pharmaceutical and materials science research. The primary synthetic strategy detailed herein is the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-fluorobenzoic acid with pyrrolidine. This application note offers an in-depth analysis of the reaction mechanism, a detailed step-by-step protocol, safety and handling guidelines, and methods for purification and characterization. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

This compound and its derivatives are of significant interest in medicinal chemistry. The pyrrolidine moiety is a common scaffold in many biologically active compounds, contributing to their pharmacological profiles.[1][2] The unique substitution pattern of a chlorine atom and a pyrrolidine group on the benzoic acid core makes it a versatile building block for creating novel molecules with potential therapeutic applications, including anticancer and antiviral agents.[3][4]

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in organic chemistry for the formation of aryl-nitrogen bonds.[5] In this specific application, the electron-withdrawing nature of the carboxylic acid and the chloro groups on the benzene ring activates the substrate, 2-chloro-4-fluorobenzoic acid, for nucleophilic attack by pyrrolidine. The fluorine atom at the 4-position serves as an excellent leaving group, facilitating the reaction.

While alternative methods like the Buchwald-Hartwig amination exist for forming C-N bonds, the SNAr reaction is often preferred for this particular transformation due to its operational simplicity and avoidance of expensive and sensitive palladium catalysts and ligands.[6][7][8]

Reaction Mechanism and Rationale

The synthesis proceeds via a classical SNAr mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient carbon atom at the 4-position of the 2-chloro-4-fluorobenzoic acid ring. This step is favored by the presence of electron-withdrawing groups (the carboxylic acid and chlorine) that polarize the aromatic ring.[5]

  • Formation of the Meisenheimer Complex: The initial attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing substituents.[9]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This is typically the rate-determining step of the reaction.

  • Proton Transfer: A final proton transfer step, often facilitated by a mild base or excess pyrrolidine, neutralizes the product to yield this compound.

The choice of 2-chloro-4-fluorobenzoic acid as the starting material is strategic. While the chlorine at the 2-position also has the potential to be substituted, the fluorine at the 4-position is a much better leaving group in nucleophilic aromatic substitution reactions, leading to high regioselectivity.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic route from 2-chloro-4-fluorobenzoic acid and pyrrolidine to the final product.

Synthesis_Pathway Reactant1 2-chloro-4-fluorobenzoic acid Product This compound Reactant1->Product + Pyrrolidine (Nucleophilic Aromatic Substitution) Reactant2 Pyrrolidine

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2-chloro-4-fluorobenzoic acid≥98%Sigma-Aldrich2246-37-9Starting material.
Pyrrolidine≥99%Sigma-Aldrich123-75-1Nucleophile.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich67-68-5Reaction solvent.
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific60-29-7For workup.
Hydrochloric acid (HCl)1 M aqueous solutionVWR7647-01-0For acidification.
Sodium sulfate (Na₂SO₄)Anhydrous, granularSigma-Aldrich7757-82-6Drying agent.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • 2-chloro-4-fluorobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Pyrrolidine: Corrosive and flammable. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, lab coat, and safety goggles.[10]

  • Dimethyl sulfoxide (DMSO): Can be absorbed through the skin. Wear gloves when handling.

  • Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.[11]

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

Experimental_Workflow A 1. Reagent Combination (2-chloro-4-fluorobenzoic acid, Pyrrolidine, DMSO) B 2. Reaction (Heat to 80-90°C) A->B Stirring C 3. Workup (Cool, add water, extract with diethyl ether) B->C Monitor by TLC D 4. Acidification (Adjust aqueous phase pH with HCl) C->D E 5. Isolation (Filter precipitated solid) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, Mass Spec, Melting Point) F->G

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-fluorobenzoic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (2.5 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether to remove any unreacted starting materials and non-polar impurities.

  • Acidification and Precipitation:

    • Carefully acidify the aqueous layer with 1 M HCl with stirring until the pH is approximately 2-3.

    • A precipitate of this compound should form.

  • Isolation of the Product:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, C-N stretch).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity. The melting point of this compound is reported to be in the range of 138-140 °C.[11]

Expected Results and Troubleshooting

ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point 138-140 °C[11]

Troubleshooting:

  • Low Yield:

    • Ensure all reagents are anhydrous, as water can interfere with the reaction.

    • Confirm the reaction has gone to completion using TLC before workup.

    • Incomplete precipitation during acidification can lead to loss of product. Ensure the pH is sufficiently low.

  • Impure Product:

    • Inadequate washing of the precipitate can leave residual salts.

    • If significant impurities are present after recrystallization, column chromatography on silica gel may be necessary.

Waste Disposal

All chemical waste should be disposed of in accordance with institutional and local regulations. Organic solvents and aqueous waste containing organic compounds should be collected in separate, labeled waste containers.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method suitable for laboratory-scale preparation. By following the detailed protocol and safety guidelines outlined in this application note, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

  • Sigma-Aldrich. (2025, April 28).
  • Smolecule. (2023, August 16). 2-Chloro-4-(pyridin-2-yl)benzoic acid.
  • Wikipedia. (n.d.).
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: N-(2-Chloroethyl)pyrrolidine hydrochloride.
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • Spectrum Chemical. (2006, August 11).
  • Chemistry LibreTexts. (2023, June 30).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Atlanchim Pharma. (n.d.).
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Google Patents. (n.d.).
  • Guidechem. (n.d.).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (2025, April 3).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • National Institutes of Health. (n.d.).
  • PubMed Central. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Google Patents. (n.d.).
  • Patsnap Eureka. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2010, September). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide).
  • MDPI. (n.d.).
  • PubMed. (2020, August 1). 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Acridone.
  • Googleapis.com. (n.d.).

Sources

Application Notes and Protocols for 2-chloro-4-pyrrolidinobenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The compound 2-chloro-4-pyrrolidinobenzoic acid emerges as a scaffold of significant interest, embodying a unique convergence of structural features that are highly advantageous for medicinal chemistry applications. This molecule integrates a benzoic acid moiety, a common anchor for biological interactions, with a pyrrolidine ring and a strategically placed chlorine atom. This combination offers a trifecta of opportunities for synthetic diversification and modulation of physicochemical and pharmacological properties.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective binding to biological targets.[1] The pyrrolidine nitrogen introduces a basic center, influencing solubility and providing a potential point for hydrogen bonding.

The 2-chloro substituent on the benzoic acid ring serves multiple purposes. It modulates the pKa of the carboxylic acid and introduces a lipophilic element. Furthermore, its electron-withdrawing nature can influence the reactivity of the aromatic ring and the conformation of derivatives, potentially enhancing binding to target proteins. The carboxylic acid itself is a versatile functional handle, readily converted into a wide array of amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of this compound, complete with detailed experimental protocols. While direct biological data for derivatives of this specific scaffold is not extensively published, we will draw upon data from closely related analogs to illustrate its therapeutic potential, particularly in the realms of antimicrobial and kinase inhibitor development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValue
CAS Number 192513-60-3[1]
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol.
Storage Store in a cool, dry place, away from light.

Synthesis of this compound

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway Start 2-chloro-4-fluorobenzoic acid Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Pyrrolidine (Nucleophile) Reagent->Reaction Product This compound Reaction->Product G cluster_1 Amide Synthesis Workflow Acid This compound Coupling Amide Coupling (e.g., HATU, EDC/HOBt) Acid->Coupling Amine Primary or Secondary Amine (R-NH2) Amine->Coupling Product Amide Derivative Coupling->Product

Sources

Application Notes & Protocols: 2-Chloro-4-pyrrolidinobenzoic Acid as a Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-chloro-4-pyrrolidinobenzoic acid as a pivotal chemical intermediate. We delve into the molecule's intrinsic properties that underscore its value as a building block, followed by detailed, field-tested protocols for its application in the synthesis of complex bioactive molecules, with a particular focus on the development of kinase inhibitors. The protocols are designed to be self-validating, emphasizing not just the procedural steps but the scientific rationale behind them to ensure reproducibility and successful outcomes.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound (CAS: 192513-60-3) is a substituted aromatic carboxylic acid that has emerged as a valuable scaffold in medicinal chemistry.[1] Its utility is rooted in a unique combination of three strategically positioned functional and structural motifs:

  • Carboxylic Acid Group: This primary functional group serves as a versatile handle for a wide array of chemical transformations, most notably the formation of amide bonds, which are fundamental linkages in a vast number of pharmaceutical agents.

  • Ortho-Chlorine Substituent: The chlorine atom at the 2-position is not merely a steric or electronic modifier; it is a key reactive site for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile introduction of diverse aromatic and heteroaromatic systems.

  • Para-Pyrrolidine Moiety: The saturated five-membered pyrrolidine ring is a privileged structure in drug discovery.[2] Its incorporation often enhances aqueous solubility, modulates lipophilicity, and provides a three-dimensional vector that can improve binding affinity and selectivity for biological targets. The nitrogen atom within this ring also influences the molecule's basicity.[2]

This combination of features makes this compound a powerful starting point for building libraries of complex molecules, particularly in the pursuit of targeted therapeutics like protein kinase inhibitors.[3][4]

Physicochemical Properties

A clear understanding of the intermediate's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueReference
IUPAC Name 2-chloro-4-(pyrrolidin-1-yl)benzoic acidPubChem
CAS Number 192513-60-3[1]
Molecular Formula C₁₁H₁₂ClNO₂[1]
Molecular Weight 225.67 g/mol [1]
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in DMF, DMSO, MethanolSupplier Data
Storage Store sealed in a dry environment at 2-8°C[1]
Core Synthetic Logic

The inherent functionality of this compound dictates its primary role in convergent synthetic strategies, where molecular complexity is built outwards from this central core.

G cluster_0 Key Reactive Sites cluster_1 Primary Synthetic Pathways cluster_2 Target Molecular Class main This compound (Core Scaffold) COOH Carboxylic Acid (-COOH) main->COOH Site for Amidation Cl Aryl Chloride (-Cl) main->Cl Site for Cross-Coupling amide Amide Bond Formation (Coupling Reactions) COOH->amide cross Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Cl->cross target Kinase Inhibitors & Other Bioactive Molecules amide->target cross->target

Caption: Logical flow from the core intermediate to complex target molecules.

Application Protocol I: Amide Bond Formation

This protocol details the most common application of this compound: its use as a carboxylic acid component in amide coupling reactions. This is a foundational step in the synthesis of numerous kinase inhibitors.[5]

Principle & Causality

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to create a more reactive species. Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient for this purpose. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine. A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acids formed during the reaction and to deprotonate the amine hydrochloride salt if used, facilitating the nucleophilic attack without interfering with the coupling agent. Anhydrous DMF is the solvent of choice due to its high polarity, which aids in dissolving the reactants, and its aprotic nature, which prevents it from interfering with the reaction.

Experimental Workflow

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol

Objective: To synthesize N-(Aryl)-2-chloro-4-(pyrrolidin-1-yl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Aryl Amine (e.g., 3-aminopyridine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 226 mg, 1.0 mmol), the desired aryl amine (1.1 mmol), and HATU (456 mg, 1.2 mmol).

  • Dissolution: Add anhydrous DMF (5-10 mL) to the flask. Stir the mixture under an inert atmosphere (Nitrogen or Argon) until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Base Addition: Add DIPEA (e.g., 0.52 mL, 3.0 mmol) dropwise to the cooled solution over 1-2 minutes. The solution may change color.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing water or saturated NaHCO₃ solution (50 mL).

  • Workup - Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and then brine (1 x 30 mL). This removes residual DMF and salts.

  • Drying & Filtration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol II: Suzuki Cross-Coupling

The aryl chloride moiety offers a powerful handle for C-C bond formation, enabling the synthesis of bi-aryl structures common in advanced kinase inhibitors.[3] This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction.

Principle & Causality

The Suzuki reaction couples an organoboron species (boronic acid or ester) with an organohalide using a palladium(0) catalyst. For this protocol, the carboxylic acid of our starting material must first be protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with the basic conditions of the reaction. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. A base (like K₂CO₃) is crucial here to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. A mixed solvent system like Dioxane/Water is often used to dissolve both the organic and inorganic reactants.

Experimental Protocol (Two-Step)

Step A: Esterification of the Carboxylic Acid (Example: Methyl Ester)

  • Dissolve this compound (1.0 eq) in Methanol.

  • Cool to 0°C and slowly add Thionyl Chloride (SOCl₂, 2.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Neutralize with saturated NaHCO₃ and extract with EtOAc.

  • Dry and concentrate to get the methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate, which can be used directly in the next step.

Step B: Suzuki Cross-Coupling

Materials:

  • Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate (1.0 eq)

  • Arylboronic Acid (e.g., Pyridine-3-boronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Setup: In a flask suitable for heating under reflux, combine the methyl ester (1.0 eq), the arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a 4:1 mixture of Dioxane and Water.

  • Degassing: Bubble Argon or Nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 90-100°C and stir vigorously for 6-18 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl chloride.

  • Workup: After cooling, dilute the mixture with water and extract with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.

  • Final Step (Optional): The resulting ester can be hydrolyzed back to a carboxylic acid using standard conditions (e.g., LiOH in THF/Water) if the free acid is the desired final product.

Conclusion and Outlook

This compound is a high-value, versatile intermediate that streamlines the synthesis of complex molecular architectures. Its dual reactivity—amide formation at the carboxyl group and cross-coupling at the aryl chloride—provides a robust platform for generating diverse chemical libraries. The protocols outlined herein offer reliable and reproducible methods for leveraging this intermediate, enabling researchers to accelerate their discovery programs, particularly in the competitive field of kinase inhibitor development.

References

  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors . PubMed. (URL: [Link])

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . National Center for Biotechnology Information. (URL: [Link])

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors . National Center for Biotechnology Information. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . SpringerLink. (URL: [Link])

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors . National Center for Biotechnology Information. (URL: [Link])

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase . National Institutes of Health. (URL: [Link])

Sources

Topic: Comprehensive Analytical Methods for the Characterization of 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Analytical

Abstract

This document provides a comprehensive suite of analytical protocols for the characterization of 2-chloro-4-pyrrolidinobenzoic acid, a key building block in pharmaceutical and organic synthesis.[1] As a substituted aromatic carboxylic acid, its identity, purity, and physicochemical properties must be rigorously established to ensure the quality and consistency of downstream applications. This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed, field-proven methodologies using modern analytical techniques. We will cover chromatographic separations for purity assessment, spectroscopic techniques for structural elucidation, and a holistic workflow for complete characterization. The causality behind experimental choices is explained to empower scientists to adapt these methods as needed.

Compound Profile and Physicochemical Properties

This compound (IUPAC: 2-chloro-4-(pyrrolidin-1-yl)benzoic acid) is a trifunctional molecule featuring a carboxylic acid, a chlorinated aromatic ring, and a tertiary amine within a pyrrolidine ring. This unique combination of functional groups dictates its chemical behavior and requires a multi-faceted analytical approach.

PropertyValue / InformationSource / Method
Molecular Formula C₁₁H₁₂ClNO₂PubChem
Molecular Weight 225.67 g/mol [1]
CAS Number 192513-60-3[1]
Appearance Expected to be a solid (e.g., off-white to yellow powder)Analogy to similar compounds[2]
pKa Estimated ~3.5-4.5 (Carboxylic Acid)The chloro-substituent is electron-withdrawing, increasing acidity compared to benzoic acid (pKa ~4.2).[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, DMSO.[2]General solubility for aromatic carboxylic acids.
UV λmax ~250-280 nm (in Ethanol/Methanol)Expected due to the substituted benzene chromophore.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the cornerstone for determining the purity of this compound and quantifying any synthesis-related impurities. Given the ionizable nature of the carboxylic acid, a reversed-phase method with pH control is essential for robust and reproducible separations.[4]

Principle of Ion-Suppression Reversed-Phase HPLC

The retention of this compound on a nonpolar stationary phase (like C18) is highly dependent on its ionization state. At neutral or basic pH, the carboxylic acid is deprotonated to its carboxylate form, making it highly polar and resulting in poor retention. By acidifying the mobile phase to a pH at least 2 units below the compound's pKa, the carboxylic acid remains in its neutral, protonated form (-COOH). This "ion suppression" increases its hydrophobicity, leading to better retention, improved peak shape, and a more reliable separation from potential impurities.

UPLC-UV-MS Protocol for Purity Assessment

This protocol utilizes a UPLC system coupled with both a Photodiode Array (PDA) detector for quantification and a Mass Spectrometer (MS) for peak identification and impurity tracking.

Materials and Reagents:

  • Reference Standard: this compound, >99.5% purity

  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (FA, LC-MS Grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation:

  • UPLC System with a binary solvent manager and sample manager

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Column Temperature: 40 °C

  • PDA Detector

  • Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid maintains a low pH (~2.7) to suppress the ionization of the carboxylic acid group and provides a source of protons for efficient ESI-positive mode mass spectrometry.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in the sample diluent.

    • Create a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample to be tested in the sample diluent to a final concentration of approximately 0.1 mg/mL.

  • Instrument Setup and Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Perform a blank injection (diluent only) to ensure a clean baseline.

    • Inject the standard and sample solutions.

Chromatographic and MS Conditions:

ParameterSettingRationale
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2.0 µLSmall volume to prevent peak distortion.
Gradient Program 10% B to 95% B over 5 min, hold at 95% B for 1 min, return to 10% B over 0.1 min, hold for 1.9 min.A generic gradient suitable for separating the main peak from potential early and late-eluting impurities.
UV Detection PDA Scan: 210-400 nm. Extraction at λmax.PDA allows for peak purity analysis and detection of impurities with different chromophores.
MS Ionization Mode ESI PositiveThe pyrrolidine nitrogen and carboxylic acid can be protonated.
MS Scan Range m/z 100-500Covers the expected mass of the parent compound and potential impurities.
Capillary Voltage 3.0 kVStandard for ESI.
Cone Voltage 30 VCan be optimized to control in-source fragmentation.

Data Interpretation:

  • Identity: The retention time and UV spectrum of the main peak in the sample should match that of the reference standard. The mass spectrum should show the expected protonated molecule [M+H]⁺ at m/z 226.07.

  • Purity: Calculate the area percent of the main peak relative to the total area of all peaks detected by UV.

  • Impurities: Tentatively identify impurities by their mass-to-charge ratio. Potential impurities could arise from starting materials or side reactions during synthesis.[5]

Diagram: UPLC-UV-MS Experimental Workflow

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC-MS System cluster_data Data Analysis Sample Weigh & Dissolve Test Sample (0.1 mg/mL) Injector Autosampler Inject 2 µL Sample->Injector Standard Prepare Reference Standard (0.1 mg/mL) Standard->Injector Column C18 Column 40 °C Injector->Column Gradient Elution PDA PDA Detector (210-400 nm) Column->PDA MS ESI-MS (m/z 100-500) PDA->MS CDS Chromatography Data System MS->CDS Purity Purity Calculation (Area %) CDS->Purity Identity Identity Confirmation (RT, UV, Mass) CDS->Identity Impurity Impurity Profile (Mass ID) CDS->Impurity Characterization_Flow cluster_start cluster_techniques cluster_results Start Synthesized Batch of This compound HPLC UPLC-UV-MS Purpose: Purity Assay, Impurity Profile Output: Area %, Retention Time, m/z Start->HPLC NMR ¹H & ¹³C NMR Purpose: Unambiguous Structure ID Output: Chemical Shifts, Coupling Constants Start->NMR FTIR FTIR-ATR Purpose: Functional Group ID Output: Vibrational Frequencies (cm⁻¹) Start->FTIR HRMS ESI-HRMS Purpose: Elemental Composition Output: Exact Mass (±5 ppm) Start->HRMS Report Certificate of Analysis (CoA) HPLC->Report Confirms Purity NMR->Report Confirms Structure FTIR->Report Confirms Functional Groups HRMS->Report Confirms Formula

Caption: An integrated workflow for the complete characterization of the target compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The cornerstone of quality assessment is an ion-suppression reversed-phase UPLC method, which delivers reliable purity data and impurity profiles. This is complemented by a suite of spectroscopic techniques—NMR, FTIR, and HRMS—that together provide an unambiguous confirmation of the molecule's identity, structure, and elemental composition. Adherence to these protocols will ensure that researchers and developers can confidently use this important chemical building block in their work, leading to higher quality and more reproducible outcomes.

References

  • Kaliszan, R. (1992). Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PubMed. Available at: [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health (NIH). Available at: [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Available at: [Link]

  • Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids. Encyclopedia.pub. Available at: [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. PubChem. Available at: [Link]

  • Stevens, E. (2018). charge 2 4-chlorobenzoic acid. YouTube. Available at: [Link]

  • The Journal of Chemical Physics. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. AIP Publishing. Available at: [Link]

  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.
  • SlideShare. (n.d.). Aromatic carboxylic acid preparation and reaction. SlideShare. Available at: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, scientifically-grounded protocol for the analysis of 2-chloro-4-pyrrolidinobenzoic acid by High-Performance Liquid Chromatography (HPLC). The inherent challenges in retaining and resolving polar, ionizable aromatic compounds are addressed through a systematic approach to method development. We detail a reversed-phase HPLC (RP-HPLC) method, explaining the critical role of mobile phase pH in controlling the retention and peak shape of the analyte. This guide provides researchers, scientists, and drug development professionals with a robust starting point for quantification, impurity profiling, and stability testing, complete with detailed protocols for system suitability and method validation in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5]

Introduction and Scientific Rationale

This compound is a substituted aromatic carboxylic acid, a structural motif of interest in medicinal chemistry and pharmaceutical development.[6] Accurate and reliable quantification of such molecules is paramount for quality control, pharmacokinetic studies, and regulatory compliance. The analyte possesses both a weakly acidic carboxylic acid group and a basic pyrrolidine nitrogen, making its chromatographic behavior highly dependent on the mobile phase pH.

Standard reversed-phase chromatography on C18 columns can suffer from poor retention for such polar compounds. The key to a successful separation is to control the ionization state of the analyte. The pKa of benzoic acid is approximately 4.2, and the presence of an electron-withdrawing chlorine at the ortho position is known to decrease this value (increase acidity), as seen in 2-chlorobenzoic acid (pKa ≈ 2.89).[7][8] Conversely, the electron-donating pyrrolidine group at the para position will tend to increase the pKa. Balancing these effects, we can estimate the pKa of the carboxylic acid group to be in the range of 3.5-4.5. The pyrrolidine nitrogen, a secondary amine, is basic, with the pKa of its conjugate acid being approximately 11.3.[9]

To achieve consistent retention and sharp, symmetrical peaks in reversed-phase mode, it is essential to suppress the ionization of the primary functional group, the carboxylic acid. By adjusting the mobile phase pH to be at least 1-2 units below the carboxylic acid's pKa, the analyte will exist predominantly in its neutral, more hydrophobic form, leading to stronger interaction with the non-polar stationary phase.[4] This application note describes a method based on this principle, utilizing an acidic mobile phase to ensure robust and reproducible analysis.

Analyte Structure and Chromatographic Behavior

The chemical structure of this compound dictates the HPLC method development strategy. The key functional groups influencing its retention are the carboxylic acid and the pyrrolidine ring.

cluster_analyte This compound C1 C2 C1->C2 COOH C(=O)OH C1->COOH C3 C2->C3 C4 C3->C4 C5 C4->C5 Pyrrolidine_N N C4->Pyrrolidine_N C6 C5->C6 C6->C1 Cl Cl C6->Cl PC1 PC1 Pyrrolidine_N->PC1 PC2 PC2 PC1->PC2 PC3 PC3 PC2->PC3 PC4 PC4 PC3->PC4 PC4->Pyrrolidine_N label_acid Acidic Group (Controls Retention at Low pH) label_base Basic Group (Protonated at Low pH) label_ewg Electron-Withdrawing Group (Affects pKa & UV)

Caption: Key functional groups of the analyte.

Experimental Workflow Overview

The overall analytical process is streamlined to ensure efficiency and reproducibility from sample receipt to final data reporting.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Standard Stock & Working Solutions prep_sample 2. Prepare Sample (Dissolve & Dilute) prep_mobile 3. Prepare Mobile Phase (Filter & Degas) sys_equilib 4. System Equilibration prep_mobile->sys_equilib sys_suit 5. System Suitability Test (Inject Standard 5x) sys_equilib->sys_suit analysis 6. Sequence Analysis (Standards & Samples) sys_suit->analysis integration 7. Peak Integration & Identification analysis->integration calibration 8. Calibration Curve Generation integration->calibration quant 9. Quantification of Analyte calibration->quant report 10. Report Generation quant->report

Caption: HPLC analysis workflow diagram.

Materials and Methodology

Reagents and Materials
  • Analyte: this compound reference standard (>98% purity)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade

  • Phosphoric Acid (H₃PO₄): ACS grade or higher (approx. 85%)

  • Methanol: HPLC grade (for cleaning)

  • Filters: 0.45 µm or 0.22 µm membrane filters for mobile phase and sample filtration

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: A robust, end-capped C18 column is recommended.

    • Example: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 60% A (Water/H₃PO₄) : 40% B (ACN) (Adjust as needed for optimal RT)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (Note: Optimize by scanning analyte for λmax)
Run Time 10 minutes

Causality for Choices:

  • Mobile Phase: An acidic mobile phase (pH ≈ 2.5) ensures the carboxylic acid group is fully protonated, enhancing retention on the C18 column. Phosphoric acid is an effective and common buffer for this pH range.

  • Column: A modern, end-capped C18 column provides good peak shape for acidic compounds and minimizes unwanted interactions with residual silanols.

  • Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detection Wavelength: Benzoic acid derivatives typically exhibit strong absorbance between 230-280 nm.[10][11][12] A wavelength of 254 nm is a common starting point that provides good sensitivity for many aromatic compounds. It is crucial to determine the absorbance maximum (λmax) of the specific analyte in the chosen mobile phase for optimal sensitivity.

Detailed Protocols

Mobile Phase Preparation (1 L)
  • Measure 999 mL of HPLC-grade water into a clean glass media bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid.

  • Mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter.

  • Degas the mobile phase for 15 minutes using sonication or vacuum degassing before use.

Standard Solution Preparation
  • Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard (50 µg/mL): Pipette 1.25 mL of the Stock Standard into a 25 mL volumetric flask. Dilute to volume with the mobile phase. This solution is used for system suitability and as a calibration point.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.

Sample Preparation
  • Accurately weigh a quantity of the sample expected to contain approximately 5 mg of the analyte into a 50 mL volumetric flask.

  • Add approximately 30 mL of a 50:50 ACN:Water mixture and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the same solvent. This yields a nominal concentration of 100 µg/mL.

  • Further dilute with the mobile phase as needed to bring the concentration into the calibration range (e.g., a 1:2 dilution to achieve 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before any sample analysis, the performance of the HPLC system must be verified. This is a core principle of a self-validating system.[2]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Make five replicate injections of the Working Standard (50 µg/mL).

  • Evaluate the results against the acceptance criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% for 5 replicate injections
%RSD of Retention Time ≤ 1.0% for 5 replicate injections

Method Validation Protocol (ICH Q2(R2) Framework)

A full validation should be performed to demonstrate that the analytical procedure is fit for its intended purpose.[1][3][5] The following provides a framework and hypothetical data for key validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).

  • Protocol: Inject a blank (mobile phase), a placebo (sample matrix without analyte), a standard solution, and a spiked sample.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the analyte.

Linearity and Range
  • Protocol: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal. The proposed range is suitable for assay and impurity determination.

Table: Hypothetical Linearity Data

Concentration (µg/mL) Mean Peak Area
1.0 25,150
5.0 125,800
10.0 252,100
25.0 630,500
50.0 1,260,000
100.0 2,525,000

| | 0.9998 |

Accuracy (Recovery)
  • Protocol: Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

Table: Hypothetical Accuracy Data

Level Spiked (µg/mL) Recovered (µg/mL) Recovery (%)
80% 40.0 39.6 99.0%
100% 50.0 50.3 100.6%

| 120% | 60.0 | 59.8 | 99.7% |

Precision

Precision is assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).

  • Repeatability Protocol: Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision Protocol: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Table: Hypothetical Precision Data

Parameter Repeatability (%RSD) Intermediate Precision (%RSD)

| Assay Result | 0.8% | 1.2% |

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Scent.vn. (n.d.). Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Merck Index. (n.d.). Pyrrolidine. Retrieved from [Link]

  • University of California, Irvine. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

  • Williams, D. R. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Asso-cham. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Proprep. (n.d.). What is the pKa of benzoic acid? Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • ACS Publications. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]

  • SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • ACS Publications. (1979). The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. Journal of the American Chemical Society. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Application and Protocol for the Complete NMR Structural Elucidation of 2-chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the complete nuclear magnetic resonance (NMR) spectroscopic characterization of 2-chloro-4-pyrrolidinobenzoic acid, a substituted aromatic compound with relevance in medicinal chemistry and drug development.[1] The protocols and interpretative guidance are designed for researchers, scientists, and professionals in drug development who require a robust methodology for structural verification and analysis of similarly complex small molecules.

The structure of this compound presents a unique set of NMR challenges and opportunities. The disubstituted aromatic ring, with its electron-withdrawing chloro and carboxylic acid groups and an electron-donating pyrrolidine moiety, results in a nuanced distribution of electron density that directly influences chemical shifts. Furthermore, the presence of both aromatic and aliphatic protons necessitates a multi-faceted NMR approach to unambiguously assign all signals. This guide will move from fundamental 1D NMR analysis to advanced 2D correlation spectroscopy, providing not just a protocol but a strategic workflow for structural elucidation.

Predicted NMR Spectral Characteristics

Given the absence of published experimental spectra for this specific molecule, we can predict the key features of its ¹H and ¹³C NMR spectra based on established principles of substituent effects on aromatic systems and data from analogous compounds.[2][3][4][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the pyrrolidine protons, and the carboxylic acid proton. The aromatic region will be particularly informative due to the substitution pattern.

  • Aromatic Protons (3H): The three protons on the benzene ring will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted system.

    • H-3: This proton is ortho to the electron-withdrawing chlorine atom and meta to the electron-donating pyrrolidine group. It is expected to be a doublet.

    • H-5: This proton is ortho to the pyrrolidine group and meta to both the chlorine and carboxylic acid groups. It is expected to be a doublet of doublets.

    • H-6: This proton is ortho to the carboxylic acid group and meta to the pyrrolidine group. It is expected to be a doublet.

  • Pyrrolidine Protons (8H): The pyrrolidine ring contains two pairs of chemically non-equivalent methylene groups due to their proximity to the aromatic ring.

    • -NCH₂- protons (4H): These protons, being adjacent to the nitrogen atom, will be deshielded and are expected to appear as a triplet.

    • -CH₂- protons (4H): These protons are further from the nitrogen and will appear as a quintet.

  • Carboxylic Acid Proton (1H): The acidic proton (-COOH) will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). Its position and appearance can be highly dependent on the solvent and concentration.[7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, will be crucial for identifying all carbon environments.

  • Aromatic Carbons (6C): Due to the substitution pattern, six distinct aromatic carbon signals are expected. The carbons directly attached to substituents (C-1, C-2, C-4) will have characteristic chemical shifts.

  • Carboxylic Carbon (1C): The carbonyl carbon of the carboxylic acid will appear at a significantly downfield position (typically >165 ppm).[4]

  • Pyrrolidine Carbons (2C): Two signals are expected for the two pairs of equivalent methylene carbons in the pyrrolidine ring.

The following table summarizes the predicted chemical shifts. These are estimates and will be confirmed through the experimental protocols outlined below.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) DEPT-135
-COOH> 10 (broad s)~165-175No Signal
C-1-~125-135No Signal
C-2-~130-140No Signal
H-3~7.0-7.5 (d)~115-125Positive
C-4-~145-155No Signal
H-5~6.5-7.0 (dd)~110-120Positive
H-6~7.5-8.0 (d)~120-130Positive
-NCH₂-~3.0-3.5 (t)~45-55Negative
-CH₂-~1.8-2.2 (quintet)~25-35Negative

Experimental Workflow and Protocols

A systematic approach is essential for the complete and accurate structural elucidation of this compound. The following workflow ensures that the maximum amount of information is obtained from a series of logical experiments.

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Elucidation prep Dissolve ~10-20 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) H1 ¹H NMR (Proton Count & Coupling) prep->H1 C13 ¹³C NMR (Carbon Environments) H1->C13 DEPT DEPT-135 (CH, CH₂, CH₃ identification) C13->DEPT COSY ¹H-¹H COSY (Proton-Proton Couplings) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC analysis Integrate all data for final structure confirmation HMBC->analysis

Caption: Experimental workflow for NMR analysis.

Protocol 1: Sample Preparation

The choice of solvent is critical as it can influence chemical shifts, particularly for the acidic proton and protons on the aromatic ring.[8][9][10] DMSO-d₆ is often a good starting choice as it is a polar aprotic solvent that can dissolve a wide range of compounds and will allow for the observation of the carboxylic acid proton. CDCl₃ can also be used, but the acidic proton may exchange or be very broad.

  • Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: 1D NMR Data Acquisition
  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicity) to infer proton-proton coupling.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon environment.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • DEPT-135:

    • Run a DEPT-135 experiment. This is invaluable for differentiating carbon types:

      • CH and CH₃ groups will appear as positive peaks.

      • CH₂ groups will appear as negative peaks.

      • Quaternary carbons (including C=O) will be absent.

Protocol 3: 2D NMR Data Acquisition for Structural Connectivity

For complex molecules, 2D NMR is essential to move from a list of chemical shifts to a fully assigned structure.[11][12][13][14]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Expected Correlations:

      • Cross-peaks between adjacent aromatic protons (H-5 with H-6).

      • Cross-peaks within the pyrrolidine ring, connecting the -NCH₂- protons to the adjacent -CH₂- protons.

    • This experiment will be key to tracing the connectivity within the aromatic and aliphatic spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.[13]

    • Expected Correlations:

      • Each protonated carbon will show a cross-peak with its attached proton(s).

      • This will definitively link the proton signals to their corresponding carbon signals (e.g., H-3 to C-3, H-5 to C-5, etc., and the pyrrolidine protons to their respective carbons).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds).

    • This is the most powerful experiment for piecing the molecular fragments together.

    • Expected Key Correlations:

      • The proton at H-6 should show a correlation to the carboxylic carbon (C=O), confirming their proximity.

      • The protons at H-3 and H-5 should show correlations to the carbon bearing the pyrrolidine group (C-4).

      • The -NCH₂- protons of the pyrrolidine ring should show a correlation to C-4 of the aromatic ring, unequivocally linking the two moieties.

      • The aromatic protons should show correlations to other carbons in the ring, helping to assign the quaternary carbons.

G cluster_cosy Key COSY Correlations cluster_hmbc Key HMBC Correlations H5_cosy H-5 H6_cosy H-6 H5_cosy->H6_cosy J-coupling NCH2_cosy -NCH₂- CH2_cosy -CH₂- NCH2_cosy->CH2_cosy J-coupling H6_hmbc H-6 COOH_hmbc C=O H6_hmbc->COOH_hmbc ³J H5_hmbc H-5 C4_hmbc C-4 H5_hmbc->C4_hmbc ²J NCH2_hmbc -NCH₂- NCH2_hmbc->C4_hmbc ³J

Caption: Expected key 2D NMR correlations.

Data Interpretation and Structure Confirmation

The final step is to synthesize all the acquired data into a coherent structural assignment.

  • Start with the ¹H NMR spectrum: Use the integrals and multiplicities to propose initial assignments for the aromatic and aliphatic regions.

  • Use the HSQC spectrum: Correlate each proton signal to its directly attached carbon. This provides a set of C-H fragments.

  • Use the COSY spectrum: Connect the C-H fragments that are linked through proton-proton coupling. This will build out the aromatic spin system and the pyrrolidine ring structure.

  • Use the HMBC spectrum: This is the crucial final step. Use the long-range correlations to connect the independent fragments. For example, the correlation between the pyrrolidine's -NCH₂- protons and the aromatic C-4 carbon confirms the point of attachment. The correlation between H-6 and the carboxylic carbon confirms the position of the -COOH group relative to the other substituents.

  • Final Check: Ensure that all observed correlations are consistent with the proposed structure of this compound and that all protons and carbons are unambiguously assigned.

By following this structured approach, researchers can confidently verify the identity and purity of this compound and create a detailed spectroscopic profile for this important chemical entity. This methodology is not only self-validating but also serves as a robust template for the analysis of other complex small molecules in the drug discovery pipeline.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248–252. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (2009, August). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Nuclear Magnetic Resonance Volume 50. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Cavaleiro, J. A. S. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Retrieved from [Link]

  • Who we serve. (2019, December 9). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometric Analysis of 2-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-chloro-4-pyrrolidinobenzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a key chemical building block in medicinal chemistry, and its accurate identification and quantification are crucial for drug development and synthesis.[1] This document outlines detailed protocols for sample preparation, LC-MS/MS method development, and data interpretation, tailored for researchers, scientists, and drug development professionals. The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible results.

Introduction

This compound (C₁₁H₁₂ClNO₂) is a substituted benzoic acid derivative with a molecular weight of 225.67 g/mol .[1] Its structure, featuring a chlorine atom, a carboxylic acid group, and a pyrrolidine moiety, makes it a versatile intermediate in the synthesis of novel pharmaceutical compounds.[1] The analytical challenge lies in developing a selective and sensitive method that can unambiguously identify the molecule and distinguish it from related impurities or metabolites. Mass spectrometry, particularly LC-MS/MS, is the ideal technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information. This note details an optimized approach using electrospray ionization (ESI) to characterize this compound.

Sample Preparation: Rationale and Protocol

The choice of sample preparation is critical for obtaining reliable LC-MS/MS data, as it aims to remove matrix components that can interfere with ionization and detection.[2][3] For this compound, which is a relatively polar small molecule, a straightforward "dilute and shoot" or protein precipitation approach is often sufficient, especially when the sample matrix is not overly complex.[3][4]

Protocol: Sample Dilution

This protocol is suitable for relatively clean samples, such as those from a reaction mixture.

  • Initial Dissolution: Dissolve the solid this compound in an organic solvent like methanol or acetonitrile to a stock concentration of 1 mg/mL.[5]

  • Working Solution: Prepare a working solution by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[5] The final concentration should be optimized based on instrument sensitivity.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Transfer: Transfer the filtered solution to an autosampler vial for LC-MS/MS analysis.

Protocol: Protein Precipitation for Biological Matrices

This protocol is recommended for samples in biological matrices like plasma or serum.

  • Sample Aliquot: Take 100 µL of the biological sample.

  • Precipitation: Add 300 µL of cold acetonitrile (containing an internal standard, if used) to the sample. The 3:1 ratio of acetonitrile to the aqueous sample ensures efficient protein precipitation.[4]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.[6]

  • Transfer: Transfer the final solution to an autosampler vial for analysis.

LC-MS/MS Method Development

The chromatographic separation and mass spectrometric detection parameters must be optimized to achieve the best sensitivity and selectivity for this compound.

Liquid Chromatography

A reversed-phase C18 column is a suitable choice for retaining and separating this moderately polar compound.[7] The addition of an acid, such as formic acid, to the mobile phase helps to protonate the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.

Parameter Value Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation efficiency for small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for carboxylic acids.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI-MS.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume for LC-MS/MS analysis.
Mass Spectrometry

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound.[8][9] Due to the presence of the carboxylic acid group, the compound is expected to ionize efficiently in negative ion mode to form the deprotonated molecule [M-H]⁻.[8][10]

Parameter Value Rationale
Ionization Mode Negative Electrospray Ionization (ESI-)Carboxylic acids readily deprotonate to form stable negative ions.
Capillary Voltage 3.0 kVA typical starting voltage for ESI.
Source Temperature 150 °CHelps in desolvation of the analyte ions.
Desolvation Temperature 350 °CEnsures complete evaporation of the mobile phase.
Cone Gas Flow 50 L/hrAssists in nebulization and ion formation.
Desolvation Gas Flow 800 L/hrAids in the desolvation process.
Collision Gas ArgonAn inert gas used for collision-induced dissociation (CID).
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Sample B Dilution / Protein Precipitation A->B C Filtration / Centrifugation B->C D Transfer to Vial C->D E Autosampler Injection D->E F C18 Column Separation E->F G ESI Source (Negative Mode) F->G H Quadrupole 1 (Precursor Selection) G->H I Collision Cell (Fragmentation) H->I J Quadrupole 2 (Fragment Analysis) I->J K Detector J->K L L K->L Data Acquisition & Analysis

Caption: LC-MS/MS workflow for this compound analysis.

Expected Mass Spectral Data and Fragmentation

Precursor Ion and Isotopic Pattern

The molecular formula of this compound is C₁₁H₁₂ClNO₂. The theoretical monoisotopic mass is 225.0557 g/mol . In negative ESI mode, the expected precursor ion is [M-H]⁻ at m/z 224.0484.

A key feature in the mass spectrum will be the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[11][12] This will result in two peaks for the precursor ion:

  • M peak: m/z 224.0484 (containing ³⁵Cl)

  • M+2 peak: m/z 226.0455 (containing ³⁷Cl)

The intensity of the M+2 peak will be approximately one-third of the M peak intensity, which is a characteristic signature for a molecule containing a single chlorine atom.[11][12]

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 224 will provide structural confirmation. The fragmentation is likely to occur at the most labile bonds. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[13] The pyrrolidine ring and the chloro-substituted benzene ring will also influence the fragmentation.

Predicted Fragmentation Pathways:

  • Loss of CO₂: A common fragmentation for deprotonated carboxylic acids is the loss of 44 Da, corresponding to CO₂. This would result in a fragment ion at m/z 180.0534.

  • Loss of Pyrrolidine: Cleavage of the bond between the pyrrolidine nitrogen and the benzene ring could lead to the loss of the pyrrolidine moiety (70 Da), although this is less common without charge localization on the pyrrolidine.

  • Cleavage within the Pyrrolidine Ring: Fragmentation of the pyrrolidine ring itself can lead to various smaller fragment ions.

  • Loss of HCl: While less common in ESI, the loss of HCl (36 Da) could be a possible fragmentation pathway under certain conditions.

Fragmentation Diagram

G cluster_frags Predicted Fragments parent [M-H]⁻ m/z 224.0484 frag1 [M-H-CO₂]⁻ m/z 180.0534 parent->frag1 - CO₂ (44 Da) frag2 Further Fragmentation frag1->frag2 CID

Caption: Predicted primary fragmentation of this compound.

Data Analysis and Interpretation

The acquired data should be processed using appropriate software. The key steps in data analysis are:

  • Peak Integration: Integrate the chromatographic peaks for the precursor ion transitions.

  • Confirmation of Identity: The identity of this compound is confirmed by:

    • The retention time matching that of a reference standard.

    • The presence of the precursor ion at the correct m/z.

    • The characteristic 3:1 isotopic pattern for the M and M+2 peaks.[11][12]

    • The presence of the expected fragment ions in the MS/MS spectrum.

  • Quantification: For quantitative analysis, a calibration curve should be constructed using a series of known concentrations of the reference standard. The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By following the outlined procedures for sample preparation, LC-MS/MS method development, and data interpretation, researchers can achieve reliable and accurate results for the identification and quantification of this important pharmaceutical intermediate. The use of negative mode ESI-MS/MS provides high sensitivity and specificity, with the characteristic chlorine isotopic pattern and predictable fragmentation pathways serving as robust confirmation of the analyte's identity.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Tanaka, K., Kanazawa, H., Konishi, M., & Nishimura, K. (n.d.). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Pasilis, S. P., & Kelleher, N. L. (n.d.). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry - ACS Publications.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • ACS Publications. (2021, July 9). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups.
  • Benchchem. (n.d.). This compound|CAS 192513-60-3.
  • AMiner. (n.d.). Liquid Chromatography/isotope Ratio Mass Spectrometry Analysis of Halogenated Benzoates for Characterization of the Underlying Degradation Reaction in Thauera Chlorobenzoica CB-1T.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry.
  • ResearchGate. (n.d.). LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL....

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Application Notes and Protocols for the Reaction of 2-chloro-4-pyrrolidinobenzoic acid with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the amide bond stands as one of the most fundamental and prevalent linkages in pharmaceuticals.[1] The synthesis of N-substituted benzamides, in particular, is a cornerstone of many therapeutic agent development programs. 2-chloro-4-pyrrolidinobenzoic acid has emerged as a valuable building block in this context. The pyrrolidine moiety often imparts favorable pharmacokinetic properties, while the chloro and carboxylic acid groups provide versatile handles for synthetic elaboration.[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of this compound with a variety of amines. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for common amide coupling methodologies, and offer insights into reaction optimization and troubleshooting.

Chemical Principles and Mechanistic Overview

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow under ambient conditions. The primary challenge is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent.

The general mechanism for the coupling of this compound with an amine using a coupling reagent proceeds through the formation of a highly reactive acyl intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide product.

Common Coupling Reagents and Their Mechanisms

Two of the most widely employed classes of coupling reagents are carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU).

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification.[4] The mechanism involves the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to racemization and other side reactions. HOBt intercepts the O-acylisourea to form a more stable and selective HOBt-active ester, which then reacts with the amine to yield the amide.[5][6]

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction rates and efficacy with sterically hindered substrates.[7] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a reactive OAt-active ester.[7][8] The subsequent nucleophilic attack by the amine on this active ester furnishes the amide bond.[7][8]

The choice of coupling reagent, solvent, and base is critical and depends on the specific properties of the amine substrate, such as its nucleophilicity and steric hindrance.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted 2-chloro-4-pyrrolidinobenzamides using EDC/HOBt and HATU coupling reagents. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration with respect to the carboxylic acid).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, add EDC·HCl (1.2 eq.) portion-wise to the cooled solution. Following this, add DIPEA or TEA (2.0-3.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-chloro-4-pyrrolidinobenzamide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly effective for less reactive or sterically hindered amines and generally offers faster reaction times.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) or 1N HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (2.0-3.0 eq.) to the mixture.

  • Pre-activation: Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9]

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Continue to stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NH₄Cl or 1N HCl, followed by saturated aqueous NaHCO₃, and finally brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

Data Presentation: Reaction Parameter Summary

The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with representative amines.

Amine SubstrateCoupling ReagentBaseSolventTime (h)Typical YieldNotes
AnilineEDC/HOBtDIPEADMF1670-85%Standard conditions are effective.
BenzylamineHATUDIPEADCM285-95%Faster and higher yielding with HATU.
MorpholineEDC/HOBtTEADCM1275-90%Good reactivity with secondary cyclic amines.
tert-ButylamineHATUDIPEADMF2450-65%Sterically hindered amine requires more forcing conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 2-chloro-4-pyrrolidinobenzamides.

G cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup cluster_purification Purification A Combine Acid, Amine, Coupling Reagent B Add Base & Solvent A->B Inert Atmosphere C Stir at RT (1-24h) B->C D Monitor by TLC/LC-MS C->D E Dilute with Organic Solvent D->E Reaction Complete F Aqueous Washes (Acid, Base, Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General workflow for amide coupling.

Conclusion

The reaction of this compound with amines is a versatile and reliable method for the synthesis of a diverse array of N-substituted benzamides. By selecting the appropriate coupling reagent and optimizing reaction conditions, researchers can efficiently generate these valuable compounds for various applications in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for achieving successful and reproducible outcomes in the laboratory.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • American Chemical Society. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • PubMed. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Retrieved from [Link]

  • Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Retrieved from [Link]

  • PubMed. (2015). Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. Retrieved from [Link]

  • ResearchGate. (2024). The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Retrieved from [Link]

  • PubMed. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Retrieved from [Link]

  • PubMed. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Retrieved from [Link]

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Application Notes and Protocols: 2-Chloro-4-pyrrolidinobenzoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

2-Chloro-4-pyrrolidinobenzoic acid is a bespoke building block for the synthesis of complex heterocyclic scaffolds, which are cornerstones in medicinal chemistry and drug development. Its unique trifunctional architecture—comprising a carboxylic acid, a nucleophilic pyrrolidine moiety, and a strategically positioned chlorine atom—offers a versatile platform for constructing a diverse array of fused heterocyclic systems. The interplay between the electron-donating pyrrolidine group and the electron-withdrawing chloro and carboxyl groups dictates the molecule's reactivity, enabling selective chemical transformations.

The pyrrolidine ring, a common motif in pharmaceuticals, can enhance solubility and modulate pharmacokinetic properties. The chlorine atom serves as a handle for further functionalization or as a key participant in cyclization reactions, often acting as a leaving group in nucleophilic aromatic substitution or influencing the regiochemistry of cyclocondensation reactions. The carboxylic acid provides a primary site for amide bond formation and subsequent intramolecular ring-closing events.

This guide provides an in-depth exploration of the application of this compound in the synthesis of three prominent classes of heterocyclic compounds: Quinazolinones, Benzodiazepines, and Acridones. The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical toolkit for leveraging this valuable synthetic intermediate.

Part 1: Synthesis of the Core Reagent: this compound

The journey into the synthesis of complex heterocycles begins with the preparation of the key starting material. A reliable method for synthesizing this compound is through the nucleophilic aromatic substitution of a di-halogenated precursor.

Causality of Experimental Design

The chosen method relies on the differential reactivity of the chlorine atoms in 2,4-dichlorobenzoic acid. The chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position due to the activating effect of the para-carboxyl group and reduced steric hindrance. Pyrrolidine, a secondary amine, acts as the nucleophile. The use of a base is crucial to deprotonate the pyrrolidine, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction. A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to ensure the solubility of the reactants and to facilitate the reaction at an elevated temperature, which is necessary to overcome the activation energy of the substitution reaction.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dichlorobenzoic acid

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,4-dichlorobenzoic acid (10.0 g, 52.3 mmol) in DMF (100 mL) in a round-bottom flask, add potassium carbonate (14.5 g, 104.6 mmol).

  • Slowly add pyrrolidine (5.2 mL, 62.8 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to 120 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

  • Acidify the aqueous mixture to pH 3-4 with 2M HCl. A precipitate will form.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol/water to afford this compound as a solid.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State
This compoundC₁₁H₁₂ClNO₂225.6775-85Off-white to pale yellow solid

Part 2: Synthesis of 7-Pyrrolidinyl-quinazolin-4(3H)-ones

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The following protocol outlines a two-step synthesis of 7-pyrrolidinyl-quinazolin-4(3H)-ones from this compound.

Synthetic Strategy and Mechanistic Insights

The synthesis begins with the conversion of the starting benzoic acid into a more reactive benzoxazinone intermediate. This is achieved by reacting this compound with an acyl chloride (e.g., chloroacetyl chloride) followed by cyclization with a dehydrating agent like acetic anhydride. The benzoxazinone then readily reacts with an amine, which displaces the ring oxygen to form the desired quinazolinone. This modular approach allows for the introduction of diversity at the 2- and 3-positions of the quinazolinone core.

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Synthesis A This compound C N-Acyl Intermediate A->C + B Acyl Chloride (e.g., Chloroacetyl Chloride) B->C + E 6-Pyrrolidinyl-1,3-benzoxazin-4-one C->E + D Acetic Anhydride D->E + F 6-Pyrrolidinyl-1,3-benzoxazin-4-one H 7-Pyrrolidinyl-quinazolin-4(3H)-one F->H + G Primary Amine (R-NH₂) G->H +

Figure 1: General workflow for quinazolinone synthesis.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-7-(pyrrolidin-1-yl)quinazolin-4(3H)-one

Step 1: Synthesis of 2-(Chloromethyl)-7-(pyrrolidin-1-yl)-4H-3,1-benzoxazin-4-one

Materials:

  • This compound

  • Chloroacetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Acetic anhydride

Procedure:

  • Suspend this compound (5.0 g, 22.1 mmol) in anhydrous DCM (100 mL).

  • Add pyridine (2.1 mL, 26.5 mmol) and cool the mixture to 0 °C.

  • Slowly add chloroacetyl chloride (2.1 mL, 26.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Add acetic anhydride (10 mL) and heat the mixture to reflux for 2 hours.

  • Cool the reaction and pour it into ice-water.

  • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield the crude benzoxazinone, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(Chloromethyl)-7-(pyrrolidin-1-yl)quinazolin-4(3H)-one

Materials:

  • Crude 2-(chloromethyl)-7-(pyrrolidin-1-yl)-4H-3,1-benzoxazin-4-one

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Dissolve the crude benzoxazinone from the previous step in glacial acetic acid (50 mL).

  • Add ammonium acetate (5.1 g, 66.3 mmol) to the solution.

  • Heat the mixture to reflux for 5 hours.

  • Cool the reaction and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to obtain the desired quinazolinone.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State
2-(Chloromethyl)-7-(pyrrolidin-1-yl)quinazolin-4(3H)-oneC₁₃H₁₄ClN₃O263.7260-70 (over 2 steps)White to off-white solid

Part 3: Synthesis of 8-Pyrrolidinyl-1,4-benzodiazepine-2,5-diones

1,4-Benzodiazepines are a well-known class of psychoactive drugs. The this compound core can be elaborated into benzodiazepine structures, which are of significant interest in drug discovery.

Synthetic Pathway Rationale

The synthesis of the benzodiazepine core from this compound involves an initial amidation with an α-amino acid ester, followed by a sequence of reactions to construct the seven-membered diazepine ring. The protocol below outlines a plausible route involving the formation of a key aminobenzophenone intermediate, a common precursor for benzodiazepines.[3][4]

G Start This compound Step1 Activation (e.g., SOCl₂) then reaction with Ar-H (Friedel-Crafts) Start->Step1 Intermediate1 2-Aroyl-5-pyrrolidinyl-chlorobenzene Step1->Intermediate1 Step2 Ammonolysis (NH₃) Intermediate1->Step2 Intermediate2 2-Amino-5-pyrrolidinyl-benzophenone Step2->Intermediate2 Step3 Reaction with α-amino acid ester Intermediate2->Step3 Intermediate3 Amide Intermediate Step3->Intermediate3 Step4 Deprotection and Intramolecular Cyclization Intermediate3->Step4 Product 8-Pyrrolidinyl-1,4-benzodiazepine-2,5-dione Step4->Product

Figure 2: Synthetic pathway to 1,4-benzodiazepines.
Experimental Protocol: Synthesis of 8-(Pyrrolidin-1-yl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2,5-dione

Step 1: Synthesis of 2-Amino-5-(pyrrolidin-1-yl)benzophenone

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzene

  • Aluminum chloride (AlCl₃)

  • Ammonia (aqueous solution)

  • Copper sulfate (catalyst)

Procedure:

  • Convert this compound to the corresponding acid chloride by refluxing with an excess of thionyl chloride.

  • Perform a Friedel-Crafts acylation by reacting the acid chloride with benzene in the presence of aluminum chloride to yield 2-benzoyl-5-pyrrolidinyl-chlorobenzene.

  • The chloro-substituent is then displaced by an amino group via a copper-catalyzed reaction with aqueous ammonia under pressure to give 2-amino-5-(pyrrolidin-1-yl)benzophenone.

Step 2: Synthesis of 8-(Pyrrolidin-1-yl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2,5-dione

Materials:

  • 2-Amino-5-(pyrrolidin-1-yl)benzophenone

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Toluene

  • Sodium methoxide

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-(pyrrolidin-1-yl)benzophenone (10.0 mmol) in toluene (100 mL).

  • Add glycine methyl ester hydrochloride (12.0 mmol) and triethylamine (15.0 mmol).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water for 8-12 hours.

  • Cool the reaction mixture and wash with water and brine. Dry the organic layer over MgSO₄ and concentrate.

  • The crude product from the previous step is then cyclized by treatment with a base such as sodium methoxide in methanol.

  • After the cyclization is complete (monitored by TLC), the reaction is neutralized, and the product is extracted.

  • Purification by column chromatography or recrystallization yields the target benzodiazepine.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State
8-(Pyrrolidin-1-yl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2,5-dioneC₁₉H₁₉N₃O₂321.3840-50 (over several steps)Yellowish solid

Part 4: Synthesis of 2-Pyrrolidinyl-acridon-9-ones

Acridones are another class of heterocyclic compounds with significant biological properties, including anticancer and antiviral activities. The synthesis of acridones from this compound can be achieved via an Ullmann condensation followed by an intramolecular cyclization.[5][6]

Synthetic Approach: Ullmann Condensation and Cyclization

The key steps in this synthesis are the formation of an N-aryl anthranilic acid derivative through a copper-catalyzed Ullmann condensation between this compound and an appropriate aniline. The resulting diarylamine then undergoes an acid-catalyzed intramolecular cyclization to form the tricyclic acridone core. The choice of acid for the cyclization step is critical, with reagents like polyphosphoric acid (PPA) or concentrated sulfuric acid being commonly employed.

Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)acridin-9(10H)-one

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)-2-(phenylamino)benzoic acid

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a dried round-bottom flask, combine this compound (5.0 g, 22.1 mmol), aniline (2.4 mL, 26.5 mmol), anhydrous potassium carbonate (6.1 g, 44.2 mmol), and copper(I) iodide (0.42 g, 2.2 mmol).

  • Add DMF (50 mL) to the flask.

  • Heat the reaction mixture to reflux (around 150 °C) under a nitrogen atmosphere for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.

  • Acidify with 2M HCl to a pH of ~4-5 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude N-aryl anthranilic acid.

Step 2: Synthesis of 2-(Pyrrolidin-1-yl)acridin-9(10H)-one

Materials:

  • Crude 4-(pyrrolidin-1-yl)-2-(phenylamino)benzoic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • Add the dried crude product from Step 1 to polyphosphoric acid (50 g) at 80 °C.

  • Slowly heat the mixture to 120-140 °C and maintain this temperature for 2-4 hours.

  • Monitor the reaction by TLC. After completion, carefully pour the hot reaction mixture onto crushed ice.

  • The resulting precipitate is filtered, washed thoroughly with water until the washings are neutral, and then with a dilute sodium bicarbonate solution.

  • Dry the solid under vacuum to obtain the crude acridone.

  • Purify by column chromatography or recrystallization to yield the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State
2-(Pyrrolidin-1-yl)acridin-9(10H)-oneC₁₇H₁₆N₂O264.3255-65 (over 2 steps)Yellow to orange solid

Conclusion

This compound stands out as a highly valuable and adaptable starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate its utility in constructing quinazolinone, benzodiazepine, and acridone scaffolds. By understanding the intrinsic reactivity of this trifunctional building block, researchers can unlock new avenues for the development of novel therapeutic agents and complex molecular architectures. The provided experimental procedures serve as a robust foundation for further exploration and optimization in the field of heterocyclic chemistry.

References

  • Nature Chemistry. (2018). Concerted nucleophilic aromatic substitutions. [Link]

  • ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions. [Link]

  • MDPI. (2023). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[7][8]benzodiazepines. [Link]

  • PubMed. (2000). Synthesis and analgesic activity of some quinazoline analogs of anpirtoline. [Link]

  • MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • NIH. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

  • Arkat USA, Inc. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. [Link]

  • PubMed. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. [Link]

Sources

Application Notes & Protocols: 2-Chloro-4-substituted-benzoic Acids as Versatile Precursors in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the identification and optimization of versatile chemical scaffolds are of paramount importance. Among these, substituted benzoic acid derivatives represent a cornerstone of synthetic intermediates, prized for their chemical stability, predictable reactivity, and the diverse functionalities they can introduce into a target molecule. This guide focuses on a specific class of these precursors, exemplified by 2-chloro-4-substituted-benzoic acids, and their application in the synthesis of biologically active compounds.

While the specific molecule "2-chloro-4-pyrrolidinobenzoic acid" is not extensively documented in publicly available literature, this guide will utilize the closely related and well-documented analogue, 2-chloro-4-fluorobenzoic acid , as a primary exemplar. The synthetic strategies and applications discussed herein are broadly applicable to a range of 4-substituted analogues, including the biologically relevant 2-chloro-4-nitrobenzoic acid . These compounds serve as critical building blocks for a variety of therapeutic agents, from herbicides to potential anti-cancer and anti-viral drugs.[1][2] This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of these valuable precursors.

Part 1: Synthesis of 2-Chloro-4-fluorobenzoic Acid: A Comparative Protocol Analysis

The efficient and scalable synthesis of 2-chloro-4-fluorobenzoic acid is a critical first step in its utilization as a pharmaceutical precursor. Several synthetic routes have been reported, each with distinct advantages and considerations for industrial-scale production. Below, we detail and compare two prominent methods.

Method 1: Diazotization and Cyanation of 2-Chloro-4-fluoroaniline

This multi-step synthesis route is a classic and reliable method for the preparation of 2-chloro-4-fluorobenzoic acid, starting from the readily available 2-chloro-4-fluoroaniline.[1]

Workflow Diagram:

G A 2-Chloro-4-fluoroaniline B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCN) C->D E 2-Chloro-4-fluorobenzonitrile D->E F Hydrolysis (Acid or Base) E->F G 2-Chloro-4-fluorobenzoic Acid F->G

Caption: Synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluoroaniline.

Detailed Protocol:

Step 1: Diazotization of 2-Chloro-4-fluoroaniline

  • In a reaction vessel equipped with a stirrer and cooling system, add 2-chloro-4-fluoroaniline to a solution of hydrochloric acid.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C to form the diazonium salt.

Step 2: Sandmeyer Reaction (Cyanation)

  • In a separate vessel, prepare a solution of cuprous cyanide (CuCN).

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. This reaction yields 2-chloro-4-fluorobenzonitrile.

Step 3: Hydrolysis of 2-Chloro-4-fluorobenzonitrile

  • The resulting 2-chloro-4-fluorobenzonitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.[1]

    • Acidic Hydrolysis: Reflux the nitrile with an aqueous solution of a strong acid, such as sulfuric acid.

    • Basic Hydrolysis: Reflux the nitrile with an aqueous solution of a strong base, such as sodium hydroxide, to form the carboxylate salt, followed by acidification to yield the final product.[1]

  • The crude 2-chloro-4-fluorobenzoic acid is then isolated by filtration and can be purified by recrystallization.

Method 2: Meerwein Arylation Approach

An alternative route involves the Meerwein arylation of 1,1-dichloroethylene with the diazonium salt of 2-chloro-4-fluoroaniline.[3]

Workflow Diagram:

G A 2-Chloro-4-fluoroaniline B Diazotization (t-Butyl nitrite) A->B C Meerwein Arylation (1,1-dichloroethylene, CuCl2) A->C B->C D 2-Chloro-4-fluorotrichlorotoluene C->D E Hydrolysis (Acidic conditions) D->E F 2-Chloro-4-fluorobenzoic Acid E->F

Caption: Synthesis via Meerwein arylation.

Detailed Protocol:

Step 1: Meerwein Arylation

  • In a suitable solvent, 2-chloro-4-fluoroaniline, tert-butyl nitrite, and 1,1-dichloroethylene are reacted in the presence of anhydrous cupric chloride as a catalyst.[3]

  • This reaction forms 2-chloro-4-fluorotrichlorotoluene.

Step 2: Hydrolysis

  • The 2-chloro-4-fluorotrichlorotoluene intermediate is then hydrolyzed under acidic conditions to yield 2-chloro-4-fluorobenzoic acid.[3]

Comparative Analysis of Synthetic Routes:

FeatureMethod 1: Diazotization & CyanationMethod 2: Meerwein Arylation
Starting Materials 2-chloro-4-fluoroaniline, NaNO₂, HCl, CuCN2-chloro-4-fluoroaniline, t-butyl nitrite, 1,1-dichloroethylene, CuCl₂
Key Intermediates Diazonium salt, 2-chloro-4-fluorobenzonitrile2-chloro-4-fluorotrichlorotoluene
Reagent Toxicity Use of highly toxic cyanide saltsAvoids the use of cyanide
Scalability Well-established and scalableSuitable for large-scale production
Environmental Impact Cyanide waste requires careful managementGenerally more environmentally friendly reagents

Part 2: Applications in API Synthesis and Drug Discovery

While 2-chloro-4-fluorobenzoic acid is a key intermediate in the synthesis of the herbicide saflufenacil, the broader class of 2-chloro-4-substituted-benzoic acids holds significant potential in pharmaceutical development.[1] The 2-chloro-4-nitro analogue, for instance, has been investigated for its potential as an anti-viral and anti-cancer agent.[2]

Case Study: 2-Chloro-4-nitrobenzoic Acid in Co-crystal Engineering

A significant area of application for these precursors is in the formation of pharmaceutical co-crystals. Co-crystals are multi-component crystals where the components are solid at room temperature and are held together by non-covalent interactions. They are a powerful tool for modifying the physicochemical properties of an API, such as solubility, stability, and bioavailability.

2-Chloro-4-nitrobenzoic acid has been successfully used as a co-former to create co-crystals and molecular salts with various pharmaceutically relevant compounds, including nicotinamide and isonicotinamide.[2][4][5]

Experimental Protocol: Synthesis of a 2-Chloro-4-nitrobenzoic Acid Co-crystal

This protocol provides a general method for the synthesis of a co-crystal using liquid-assisted grinding, a common technique in co-crystal screening.

Materials and Equipment:

  • 2-Chloro-4-nitrobenzoic acid

  • Co-former (e.g., nicotinamide)

  • Mortar and pestle

  • Small amount of a suitable solvent (e.g., ethanol, acetonitrile)

  • Powder X-ray Diffractometer (PXRD) for analysis

Procedure:

  • Accurately weigh equimolar amounts of 2-chloro-4-nitrobenzoic acid and the chosen co-former.

  • Transfer the powders to a mortar.

  • Add a few drops of the grinding solvent.

  • Grind the mixture with the pestle for 15-20 minutes.

  • Allow the solvent to evaporate completely.

  • The resulting solid should be analyzed by PXRD to confirm the formation of a new crystalline phase, distinct from the starting materials.

Logical Relationship Diagram:

G A API (e.g., 2-Chloro-4-nitrobenzoic acid) C Liquid-Assisted Grinding A->C B Co-former (e.g., Nicotinamide) B->C D Co-crystal C->D E Improved Physicochemical Properties (Solubility, Stability) D->E

Sources

"2-chloro-4-pyrrolidinobenzoic acid" purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-chloro-4-pyrrolidinobenzoic Acid for Pharmaceutical Research and Development

Authored by a Senior Application Scientist

Introduction: this compound is a key chemical intermediate whose structural integrity is paramount in the synthesis of advanced pharmaceutical compounds. Its molecular architecture, featuring a benzoic acid core substituted with a chlorine atom and a pyrrolidine group, offers versatile reaction sites for drug discovery and development.[1] However, the synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, isomeric byproducts, and residual solvents. The presence of such impurities can compromise the yield, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). Therefore, robust and validated purification protocols are not merely a matter of good practice but a fundamental requirement for scientific rigor and regulatory compliance.

This document provides a detailed exploration of the principal techniques for purifying this compound, grounded in the physicochemical properties of the molecule. We will dissect the causality behind each procedural step, offering protocols that are both effective and self-validating.

Physicochemical Profile and Impurity Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely nature of its contaminants.

Core Properties: The key to separating this compound from impurities lies in exploiting its distinct chemical characteristics. The molecule possesses both a weakly acidic carboxylic acid group and a basic pyrrolidine nitrogen, making its solubility highly dependent on pH.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₂[1]
Molecular Weight 225.67 g/mol [1]
Appearance Typically an off-white to light yellow solidInferred
Solubility Profile Soluble in polar organic solvents (e.g., Methanol, Ethanol).[2] Aqueous solubility is pH-dependent; it is soluble in basic solutions and poorly soluble in acidic and neutral solutions.[3]Inferred from similar structures

Potential Impurities: Impurities are typically process-related and can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Compounds with the same molecular formula but different arrangements of the chloro and pyrrolidine substituents.

  • Reaction Byproducts: Unintended molecules formed during the synthesis.

  • Residual Solvents: Solvents used in the synthesis or initial workup that were not completely removed.

Primary Purification Methodologies

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired scale and final purity level. The most effective methods for this compound are recrystallization, acid-base extraction, and column chromatography.

Workflow Overview

The general workflow for purifying crude this compound involves selecting an appropriate primary method, executing the protocol, and validating the purity of the final product.

Purification_Workflow General Purification Workflow Crude Crude 2-chloro-4- pyrrolidinobenzoic acid Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Chromatography Column Chromatography Crude->Chromatography PurityAnalysis Purity Assessment (HPLC, NMR, MS) Recrystallization->PurityAnalysis Waste Impurities & Waste Recrystallization->Waste AcidBase->PurityAnalysis AcidBase->Waste Chromatography->PurityAnalysis Chromatography->Waste PureProduct Pure Product (>99%) PurityAnalysis->Crude Fail (Re-process) PurityAnalysis->PureProduct Pass

Caption: General workflow for purification and validation.

Protocol 1: Recrystallization

Principle: This technique leverages the difference in solubility between the target compound and its impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, causing the pure compound to crystallize upon cooling while impurities remain in the solution (or are removed via hot filtration if insoluble).

Expertise & Causality: The choice of solvent is paramount. For this compound, polar protic solvents are excellent candidates due to the polar carboxylic acid and amine functionalities. An ethanol/water or methanol/water system is often effective, where water acts as an anti-solvent. Slow cooling is crucial as it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules, leading to higher purity. Rapid crashing out of solution traps impurities within the crystal structure.

Step-by-Step Protocol
  • Solvent Selection: Begin by testing solvents. Place ~50 mg of crude product in a test tube and add a potential solvent (e.g., ethanol) dropwise. Heat the mixture to boiling. A good solvent will fully dissolve the product. Add an anti-solvent (e.g., water) dropwise to the hot solution until turbidity appears, then add a few drops of the primary solvent to redissolve it. This indicates a suitable solvent/anti-solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot primary solvent (e.g., ethanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization and removes insoluble contaminants.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the melting point to remove all traces of solvent.

Protocol 2: Acid-Base Extraction

Principle: This powerful technique exploits the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the acidic target compound is deprotonated to form a water-soluble carboxylate salt. This salt migrates to the aqueous phase, leaving neutral or basic organic-soluble impurities behind in the organic layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate out of the solution.

Acid_Base_Extraction Acid-Base Extraction Logic cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase Crude Crude Product (Target Acid + Neutral Impurities) Base + Aqueous Base (e.g., NaHCO₃) Crude->Base NeutralImp Neutral Impurities Salt Water-Soluble Salt (Target Compound) Acid + Strong Acid (e.g., HCl) Salt->Acid Precipitate Pure Precipitated Acid Separate Separate Layers Base->Separate Acid->Precipitate Separate->NeutralImp Remains in Organic Separate->Salt Moves to Aqueous

Caption: Logical flow of acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.[4][5]

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of the target compound) into a clean flask.

  • Re-extraction: To ensure complete recovery, add another portion of the basic solution to the organic layer, shake, and combine the aqueous layers.

  • Organic Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2) and precipitation is complete.

  • Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

Protocol 3: Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while a liquid mobile phase flows through it.[6] Due to its carboxylic acid group, this compound is a polar molecule. It will adhere to the polar silica gel more strongly than non-polar impurities. By using a mobile phase of appropriate polarity, compounds can be eluted sequentially.

Expertise & Causality: The key to successful chromatographic separation is selecting an appropriate eluent system. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). For acidic compounds like this, "tailing" of the spot on the TLC plate is common. This occurs because of strong, sometimes irreversible, binding to basic sites on the silica. To counteract this, a small amount of acid (e.g., 0.5-1% acetic acid) is added to the mobile phase. This keeps the carboxylic acid fully protonated, ensuring a more uniform interaction with the stationary phase and leading to sharper bands and better separation.

Step-by-Step Protocol
  • TLC Analysis: Develop a TLC eluent system that provides good separation and gives the target compound a retention factor (Rƒ) of approximately 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a flash chromatography column with silica gel, slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better resolution than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.

Validation of Purity

No purification is complete without rigorous analytical validation. The following methods are essential for confirming the purity of this compound.[7]

TechniquePurposeTypical Parameters
RP-HPLC Quantitative purity assessment.[8]Column: C18, Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA or Formic Acid, Detection: UV at ~254 nm.
¹H and ¹³C NMR Structural confirmation and identification of impurities.The spectra should match the known structure, with no significant unassigned peaks.[4]
Mass Spec (MS) Confirmation of molecular weight.Should show the correct molecular ion peak for C₁₁H₁₂ClNO₂.
Melting Point Qualitative indicator of purity.A sharp, defined melting point indicates high purity. Impurities typically broaden and depress the melting range.

Conclusion

The purification of this compound is a critical step in the synthesis of high-value pharmaceutical compounds. By applying a systematic approach based on the molecule's physicochemical properties, researchers can effectively remove process-related impurities. Recrystallization offers a simple and scalable method for crystalline solids, while acid-base extraction provides a highly efficient means of separating the acidic product from neutral contaminants. For challenging separations, flash column chromatography offers the highest degree of resolution. The successful application of these protocols, coupled with rigorous analytical validation, ensures that the resulting material is of the highest quality, suitable for its intended use in research and drug development.

References

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  • 2-Chloro-4-(pyridin-2-yl)benzoic acid. Smolecule.
  • A Comparative Guide to Purity Validation of Synthesized 2-Chloro-4-ethylbenzoic Acid. Benchchem.
  • 2-Chloro-4-nitrobenzoic acid - Solubility of Things.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
  • Recent developments in chromatographic purific
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

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Application Notes and Protocols for the Derivatization of 2-chloro-4-pyrrolidinobenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic derivatization of 2-chloro-4-pyrrolidinobenzoic acid, a versatile scaffold for the generation of compound libraries aimed at biological screening. The presence of three distinct functional handles—a carboxylic acid, an aromatic chloride, and a pyrrolidine ring—offers a rich platform for chemical modification to explore structure-activity relationships (SAR). This document provides detailed protocols for amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig), along with methodologies for the characterization of the resulting derivatives and a general framework for subsequent biological evaluation.

Introduction: The Rationale for Derivatizing this compound

The this compound scaffold is a valuable starting point in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent feature in numerous clinically successful drugs due to its ability to explore three-dimensional space, contribute to molecular stereochemistry, and favorably influence pharmacokinetic properties.[1][2][3] The benzoic acid moiety provides a handle for modifications that can modulate solubility and introduce moieties capable of hydrogen bonding, while the chloro-substituted aromatic ring offers a site for the introduction of diverse substituents through modern cross-coupling reactions.

The derivatization of this core structure allows for the systematic exploration of chemical space around a privileged scaffold. By generating a library of analogs with varied physicochemical properties, researchers can probe the SAR of this compound class against a range of biological targets. The insights gained from screening these derivatives can guide the design of more potent and selective therapeutic agents.

Strategic Derivatization Pathways

The derivatization strategy for this compound can be systematically approached by targeting its three key functional groups. This allows for a combinatorial approach to library synthesis.

G This compound This compound Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Aromatic Chloride Aromatic Chloride This compound->Aromatic Chloride Pyrrolidine Ring (N-H) Pyrrolidine Ring (N-H) This compound->Pyrrolidine Ring (N-H) Amide Formation Amide Formation Carboxylic Acid->Amide Formation Esterification Esterification Carboxylic Acid->Esterification Suzuki Coupling Suzuki Coupling Aromatic Chloride->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination Aromatic Chloride->Buchwald-Hartwig Amination N-Alkylation/Acylation N-Alkylation/Acylation Pyrrolidine Ring (N-H)->N-Alkylation/Acylation

Caption: Derivatization strategies for this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired products.

Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and carbodiimide coupling reagents offer a reliable method for this transformation.[4]

Protocol:

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), add the desired amine (1.1 eq.).

  • Add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 eq.) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq.). The use of additives can suppress side reactions and reduce racemization.

  • If the amine is provided as a salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to liberate the free amine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Amine1.1Nucleophile
EDC1.2Coupling agent
HOBt1.2Additive
DIPEA1.5Base (if needed)
Esterification of the Carboxylic Acid

Esterification can be employed to modify the lipophilicity and metabolic stability of the parent compound. For sterically hindered acids, specific methods may be required.[5][6][7]

Protocol (Steglich Esterification):

  • Dissolve this compound (1.0 eq.) and the desired alcohol (1.5 eq.) in anhydrous DCM (0.1 M).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash with DCM.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Alcohol1.5Nucleophile
DCC1.2Coupling agent
DMAP0.1Catalyst
Suzuki-Miyaura Cross-Coupling of the Aromatic Chloride

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position.[8][9][10][11]

Protocol:

  • In a reaction vessel, combine this compound (or its corresponding ester) (1.0 eq.), the boronic acid or boronic ester (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1) or dioxane and water (4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

ReagentMolar Eq.Purpose
Substrate1.0Starting material
Boronic acid/ester1.5Coupling partner
Pd(PPh₃)₄0.05Catalyst
Base (e.g., K₂CO₃)2.0Activator
Buchwald-Hartwig Amination of the Aromatic Chloride

This reaction enables the formation of carbon-nitrogen bonds, introducing a variety of primary or secondary amines at the 4-position.[12][13][14]

Protocol:

  • To a reaction tube, add the this compound derivative (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq.).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Seal the tube and heat the mixture in an oil bath at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

ReagentMolar Eq.Purpose
Substrate1.0Starting material
Amine1.2Coupling partner
Pd₂(dba)₃0.02Precatalyst
Ligand (e.g., Xantphos)0.04Ligand
Base (e.g., NaOtBu)1.4Activator

Characterization of Synthesized Derivatives

A combination of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compounds.[15][16][17]

G Synthesized Derivative Synthesized Derivative NMR Spectroscopy NMR Spectroscopy Synthesized Derivative->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Derivative->Mass Spectrometry HPLC/UPLC HPLC/UPLC Synthesized Derivative->HPLC/UPLC Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation Purity Assessment Purity Assessment HPLC/UPLC->Purity Assessment

Caption: Workflow for the analytical characterization of derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure of the derivatives. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecules. LC-MS is invaluable for monitoring reaction progress and assessing purity.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques are used to determine the purity of the final compounds, typically with UV or MS detection.

Biological Screening

The newly synthesized library of this compound derivatives can be screened against a variety of biological targets to identify potential therapeutic activities.

General Workflow for Biological Screening:

  • Assay Development: Select or develop a suitable in vitro or cell-based assay relevant to the therapeutic area of interest (e.g., enzyme inhibition, receptor binding, cell proliferation).

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in a suitable solvent, typically DMSO.

  • Primary Screening: Screen the compound library at a single concentration to identify "hits" that exhibit significant activity.

  • Dose-Response Studies: For the identified hits, perform dose-response experiments to determine potency (e.g., IC₅₀ or EC₅₀ values).

  • Secondary Assays: Subject the most promising compounds to secondary assays to confirm their activity and evaluate their selectivity and mechanism of action.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the screening data to identify trends in activity related to the structural modifications made to the core scaffold.

Conclusion

The derivatization of this compound provides a fertile ground for the discovery of novel bioactive molecules. The synthetic protocols and analytical methodologies outlined in this guide offer a robust framework for researchers to generate and characterize diverse compound libraries for biological screening. A systematic exploration of the chemical space around this versatile scaffold holds significant promise for the identification of new lead compounds in drug discovery.

References

  • Vertex AI Search. (n.d.). Buchwald–Hartwig amination reaction of chloroarenes and amines at low-catalyst loading.
  • Organic Letters - ACS Publications. (n.d.). Efficient Dendritic Diphosphino Pd(II) Catalysts for the Suzuki Reaction of Chloroarenes.
  • (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PubMed. (n.d.). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis.
  • (n.d.). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • PMC - NIH. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
  • (n.d.). Esterification of Hindered Carboxylic Acids.
  • Benchchem. (n.d.). Application Note: Sensitive Quantification of Carboxylic Acids in Biological Matrices using 9-Aminophenanthrene Derivatization with LC-MS.
  • Thermo Fisher Scientific - UK. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered Esters.
  • (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Smolecule. (2023). 2-Chloro-4-(pyridin-2-yl)benzoic acid.
  • NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Organic Letters - ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PMC - NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Request PDF. (2025). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with....
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • NIH. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Benchchem. (n.d.). Comparative Efficacy of 2-Chloro-4-ethylbenzoic Acid Derivatives in Modulating Biological Activity.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
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The Unseen Potential of 2-Chloro-4-pyrrolidinobenzoic Acid: A Building Block for Advanced Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Catalog Listing

In the vast repository of chemical building blocks, 2-chloro-4-pyrrolidinobenzoic acid has remained a molecule of latent potential within material science. While its utility as a scaffold in medicinal chemistry is recognized, its structural features—a secondary amine integrated into a pyrrolidine ring and a carboxylic acid on a chlorinated aromatic core—present an intriguing monomer for the synthesis of novel aromatic polyamides.[1] The presence of the bulky, non-planar pyrrolidine group and the ortho-chloro substituent on the benzene ring is hypothesized to disrupt chain packing, potentially leading to amorphous polyamides with enhanced solubility and processability, a common challenge with traditional aromatic polyamides known for their high performance but often intractable nature.[2][3]

This guide delineates a comprehensive workflow, from the synthesis of the this compound monomer to its subsequent polymerization and rigorous characterization of the resulting novel polyamide. The protocols provided herein are designed to be self-validating, with explanations for each step to empower researchers to not only replicate the findings but also to innovate further.

Part 1: Synthesis of the Monomer: this compound

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the carboxylic acid group and the strategic placement of a good leaving group, such as fluorine, to facilitate the substitution by pyrrolidine. The choice of 2-chloro-4-fluorobenzoic acid as the starting material is predicated on the higher reactivity of the C-F bond over the C-Cl bond in SNAr reactions under these conditions.

Reaction Scheme:

Monomer Synthesis cluster_reactants Reactants start 2-chloro-4-fluorobenzoic acid reagents K2CO3, DMSO 120 °C start->reagents pyrrolidine Pyrrolidine pyrrolidine->reagents product This compound reagents->product

Caption: Synthesis of this compound via SNAr.

Experimental Protocol: Monomer Synthesis

Materials and Equipment:

  • 2-chloro-4-fluorobenzoic acid

  • Pyrrolidine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-chloro-4-fluorobenzoic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous DMSO.

  • Addition of Nucleophile: While stirring, add pyrrolidine (1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of 3-4 with 1 M HCl. A precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Expected Yield and Purity: The expected yield is typically in the range of 75-85%. Purity should be assessed by ¹H NMR, ¹³C NMR, and melting point determination.

Part 2: Synthesis of Polyamide via Direct Polycondensation

The synthesized monomer, possessing both an amine (within the pyrrolidine ring, which can be activated for polymerization) and a carboxylic acid group, is well-suited for self-polycondensation to form a polyamide. The Yamazaki-Higashi phosphorylation reaction is an effective method for this transformation, allowing for the formation of high molecular weight polymers under relatively mild conditions.[3]

Polymerization Scheme:

Polymerization monomer n (this compound) reagents Triphenyl Phosphite (TPP) Pyridine, NMP, LiCl 100 °C monomer->reagents polymer Polyamide + n (Diphenyl Phosphite) + n (Pyridinium Chloride) reagents->polymer

Caption: Direct polycondensation of the monomer to form a polyamide.

Experimental Protocol: Polymerization

Materials and Equipment:

  • This compound (monomer)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Methanol

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and outlet

  • Heating mantle with temperature controller

Procedure:

  • Drying: Thoroughly dry all glassware before use. Dry the monomer and LiCl under vacuum.

  • Reaction Setup: In the three-necked flask, dissolve the monomer (1 equivalent) and LiCl in anhydrous NMP under a nitrogen atmosphere.

  • Addition of Reagents: Add pyridine (1 equivalent) and TPP (1 equivalent) to the stirred solution.

  • Polymerization: Heat the mixture to 100 °C and maintain for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Cool the viscous solution to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Collect the fibrous polymer by filtration and wash it thoroughly with hot methanol and then with water to remove residual reagents and solvent.

  • Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Part 3: Characterization of Monomer and Polyamide

A multi-faceted characterization approach is essential to confirm the chemical structure of the monomer and to evaluate the properties of the resulting polyamide.

Characterization Workflow:

Characterization Workflow cluster_monomer Monomer Characterization cluster_polymer Polymer Characterization M_NMR 1H & 13C NMR M_FTIR FTIR M_NMR->M_FTIR M_MP Melting Point M_FTIR->M_MP P_NMR 1H NMR P_FTIR FTIR P_NMR->P_FTIR P_GPC GPC (Mw, Mn, PDI) P_FTIR->P_GPC P_DSC DSC (Tg) P_GPC->P_DSC P_TGA TGA (Td) P_DSC->P_TGA P_Sol Solubility Test P_TGA->P_Sol

Caption: Systematic workflow for monomer and polymer characterization.

Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the monomer and the polymer.

  • Protocol: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). For the polymer, this will also serve as an initial solubility test.[4] Record ¹H and ¹³C NMR spectra.

  • Expected Results (Monomer): The ¹H NMR spectrum should show distinct peaks corresponding to the aromatic protons, the pyrrolidine protons, and the carboxylic acid proton. The ¹³C NMR spectrum will confirm the number and type of carbon atoms.

  • Expected Results (Polymer): Broadening of the peaks in the ¹H NMR spectrum is expected, which is characteristic of polymers. The disappearance of the carboxylic acid proton signal and a shift in the signals of the protons adjacent to the nitrogen and carbonyl groups will indicate the formation of amide bonds.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present in the monomer and to confirm the formation of the amide linkage in the polymer.[5]

  • Protocol: Record the FTIR spectra of the samples using the KBr pellet method or an ATR-FTIR spectrometer.

  • Expected Results (Monomer): A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-N stretching vibrations.

  • Expected Results (Polymer): The disappearance of the broad O-H stretch and the appearance of a characteristic N-H stretching band (around 3300 cm⁻¹) and an amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend, around 1540 cm⁻¹) bands, confirming polymerization.[6][7]

3. Thermal Analysis (DSC and TGA)

  • Purpose: To evaluate the thermal properties of the polyamide, including its glass transition temperature (Tg) and thermal stability (Td).[8][9]

  • Protocol (DSC): Heat a small sample of the polymer (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere. A typical heating rate is 10 °C/min. The Tg is determined from the second heating scan to erase the thermal history.[10]

  • Protocol (TGA): Heat a sample of the polymer (5-10 mg) in a crucible under a nitrogen atmosphere at a heating rate of 10 °C/min. The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.[11]

  • Expected Results: Aromatic polyamides typically exhibit high Tg and Td values.[2] The presence of the bulky pyrrolidine group might result in a slightly lower Tg compared to more linear aromatic polyamides, but still indicative of a high-performance material.

4. Solubility Testing

  • Purpose: To assess the processability of the synthesized polyamide.

  • Protocol: Test the solubility of the polymer in a range of common organic solvents such as NMP, DMAc, DMF, DMSO, and THF at room temperature and upon heating.

  • Expected Results: It is hypothesized that the synthesized polyamide will exhibit good solubility in polar aprotic solvents due to the disruption of chain packing by the pyrrolidine and chloro substituents.[3]

Data Summary
Property Technique Expected Outcome for the Novel Polyamide
Structure Confirmation ¹H NMR, FTIRBroadened NMR signals, presence of amide I and II bands in FTIR.
Molecular Weight GPCHigh molecular weight (Mw > 10,000 g/mol ) with a polydispersity index (PDI) between 1.5 and 2.5.
Glass Transition Temp. DSCHigh Tg, likely in the range of 180-250 °C.
Thermal Stability TGADecomposition temperature (T10%) above 400 °C.[11]
Solubility Visual InspectionSoluble in polar aprotic solvents like NMP, DMAc, and DMSO.

Conclusion and Future Outlook

This application note provides a comprehensive framework for the synthesis and characterization of a novel polyamide derived from this compound. By following these protocols, researchers can explore the potential of this underutilized monomer in the development of new high-performance polymers. The unique combination of a bulky, non-planar substituent and a halogen on the aromatic backbone offers a promising strategy for tuning the properties of aromatic polyamides, particularly their solubility and processability, without compromising their desirable thermal stability. Further investigations could involve copolymerization with other monomers to create a family of materials with a wide range of tailored properties for advanced applications in aerospace, electronics, and membrane separations.

References

  • Physicochemical characterization of some fully aromatic polyamides. Scilit. [Link]

  • Physicochemical characterization of some fully aromatic polyamides. Semantic Scholar. [Link]

  • Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. Polymer Chemistry (RSC Publishing). [Link]

  • Synthesis and characterization of new polyamides derived from alanine and valine derivatives. PMC - PubMed Central. [Link]

  • FTIR spectrum of the polyamide. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research. [Link]

  • DSC TGA Polyimide. Scribd. [Link]

  • Formation of Polyamides. Save My Exams. [Link]

  • Synthesis and characterization of aliphatic aromatic polyamides containing pyridine and methylene spacer group in polymer backbone. Taylor & Francis Online. [Link]

  • Polyamide Formation (A-Level Chemistry). Study Mind. [Link]

  • Functional Aromatic Polyamides. PMC - PubMed Central. [Link]

  • THERMAL ANALYSIS OF POLYAMIDE (PA66) - NYLON 6/6. ResearchGate. [Link]

  • (a) 1 H-NMR and (b) FTIR spectra of polyamide II. Figure 4 (a) 1 H-NMR... ResearchGate. [Link]

  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. [Link]

  • DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. ResearchGate. [Link]

  • Synthesis of Polyamides from . YouTube. [Link]

  • Process for preparing poly-para-aminobenzoic acid.
  • Polyamide Syntheses. ResearchGate. [Link]

  • Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Spectroscopy. [Link]

  • Differentiation of polyamides via FT-IR spectroscopy. Syntech Innovation. [Link]

  • Condensation polymerization of N-alkylated p-aminobenzoic acid. R is H... ResearchGate. [Link]

  • How Does DSC Complement Thermogravimetric Analysis (TGA)?. Chemistry For Everyone. [Link]

  • Direct condensation polymerization of N-alkylated p-aminobenzoic acid and packing of rigid-rod main chains with flexible side chains. ResearchGate. [Link]

  • A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. PMC - NIH. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • (PDF) Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[1][4][12]. ResearchGate. [Link]

  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-chloro-4-pyrrolidinobenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with or planning to synthesize this molecule. Here, we address common challenges and frequently asked questions, providing in-depth, field-tested solutions to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitably substituted halo-benzoic acid with pyrrolidine. The success of this synthesis hinges on several critical parameters, and deviation from the optimal conditions can lead to a range of issues.

Problem 1: Low or No Yield of the Desired Product

You've performed the reaction between a starting material like 2-chloro-4-fluorobenzoic acid and pyrrolidine, but the final yield of this compound is significantly lower than expected, or you've isolated no product at all.

Possible Causes and Step-by-Step Solutions:

  • Incomplete Reaction: The nucleophilic aromatic substitution (SNAr) may not have reached completion.[1][2][3][4]

    • Solution:

      • Reaction Time & Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Ensure the reaction has been heated for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[5][6]

      • Solvent Choice: Aprotic polar solvents such as DMSO or DMF are generally effective for SNAr reactions as they can solvate the cationic species without interfering with the nucleophile. Ensure the solvent is anhydrous, as water can react with the reagents.

      • Base Equivalents: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction forward. Ensure at least one equivalent of the base is present.

  • Poor Starting Material Quality: The purity of your 2-chloro-4-fluorobenzoic acid or pyrrolidine could be compromised.[7][8][9][10][11]

    • Solution:

      • Purity Verification: Confirm the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.[12]

      • Pyrrolidine Handling: Pyrrolidine is a volatile and hygroscopic amine. It is best to use a freshly opened bottle or to distill it prior to use to ensure its reactivity.

  • Inefficient Work-up and Isolation: The desired product might be lost during the extraction and purification phases.

    • Solution:

      • pH Adjustment: this compound is an amphoteric molecule, possessing both a basic amine and an acidic carboxylic acid. During the aqueous work-up, carefully adjust the pH of the solution to the isoelectric point of the molecule to induce precipitation. This is typically done by first acidifying the solution to protonate the carboxylate, followed by the careful addition of a base to neutralize the amine and reach the point of minimum solubility.

      • Extraction Solvent: If you are performing a liquid-liquid extraction, select an appropriate organic solvent. Dichloromethane or ethyl acetate are commonly used. Performing multiple extractions will improve the recovery of the product.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • On a TLC plate, apply a spot of the starting material (2-chloro-4-fluorobenzoic acid), a co-spot (a mixture of the starting material and the reaction mixture), and a spot of the reaction mixture.

  • Develop the plate in the TLC chamber and visualize it under a UV lamp.

  • The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.

Reaction_Troubleshooting cluster_problem Low/No Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Product Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Poor Starting Material Quality Problem->Cause2 Cause3 Inefficient Work-up Problem->Cause3 Sol1 Optimize Time/Temp Use Anhydrous Solvent Check Base Equivalents Cause1->Sol1 Sol2 Verify Purity (NMR, m.p.) Use Fresh/Distilled Pyrrolidine Cause2->Sol2 Sol3 Precise pH Adjustment Optimize Extraction Solvent Cause3->Sol3

Caption: Troubleshooting logic for low product yield.

Problem 2: Presence of Significant Impurities in the Final Product

Your final product exhibits additional signals in the NMR or LC-MS analysis, suggesting the presence of impurities.[13][14]

Possible Impurities and Mitigation Strategies:

  • Unreacted Starting Material: The most frequent impurity is unreacted 2-chloro-4-fluorobenzoic acid.

    • Mitigation: As previously mentioned, ensure the reaction proceeds to completion by optimizing the reaction conditions. A meticulous purification step, such as recrystallization or column chromatography, can effectively remove any residual starting material.

  • Di-substituted Product: Under forcing conditions, a second molecule of pyrrolidine could potentially displace the chlorine atom, leading to a di-substituted byproduct. Although the fluorine atom is a better leaving group in SNAr reactions, this side reaction can occur.[1]

    • Mitigation:

      • Control Stoichiometry: Use only a slight excess of pyrrolidine (e.g., 1.1 to 1.2 equivalents).

      • Temperature Control: Avoid excessively high reaction temperatures that might facilitate the less favorable substitution of the chlorine atom.

Purification Protocol: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or isopropanol).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 1: Common Impurities and Their Identification

ImpurityIdentification MethodMitigation Strategy
2-chloro-4-fluorobenzoic acidLC-MS, 1H NMRDrive reaction to completion, recrystallization
2,4-di(pyrrolidin-1-yl)benzoic acidLC-MS (higher mass peak)Control pyrrolidine stoichiometry, moderate temperature

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for this synthesis?

The preferred starting material is 2-chloro-4-fluorobenzoic acid. In nucleophilic aromatic substitution reactions, the reactivity of the halogen leaving group generally follows the trend F > Cl > Br > I.[1][3] Therefore, the fluorine atom at the 4-position is selectively displaced by pyrrolidine over the chlorine atom at the 2-position.

Q2: Can this synthesis be scaled up for larger production?

Yes, this synthesis is suitable for scaling up. However, several factors must be carefully considered:

  • Heat Management: The reaction can be exothermic. On a larger scale, ensure adequate cooling and temperature control to prevent a runaway reaction.

  • Mixing: Efficient agitation is critical to maintain a homogeneous reaction mixture, especially in larger reaction vessels.

  • Work-up: The work-up procedures, particularly pH adjustments and extractions, will need to be adapted for larger volumes.

Scale_Up_Considerations Start Lab Scale Synthesis ScaleUp Scale-Up Process Start->ScaleUp Consideration1 Heat Management (Exothermic Reaction) ScaleUp->Consideration1 Consideration2 Efficient Mixing (Homogeneity) ScaleUp->Consideration2 Consideration3 Adapted Work-up (Large Volumes) ScaleUp->Consideration3 End Successful Large-Scale Production Consideration1->End Consideration2->End Consideration3->End

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-chloro-4-pyrrolidinobenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, which involves the formation of a C-N bond between an aryl chloride and a secondary cyclic amine, most commonly relies on palladium-catalyzed cross-coupling chemistry, specifically the Buchwald-Hartwig amination.

This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis. We will move from high-level frequently asked questions to a detailed, issue-specific troubleshooting guide, complete with step-by-step protocols and the scientific rationale behind each recommendation.

Core Synthesis Pathway: Buchwald-Hartwig Amination

The most reliable and versatile method for synthesizing this compound is the Buchwald-Hartwig amination. This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The general scheme for this specific transformation involves the coupling of a 2-chloro-4-halobenzoic acid derivative with pyrrolidine.

The catalytic cycle is a foundational concept for troubleshooting this reaction. An issue at any stage—such as slow oxidative addition with the aryl chloride, inefficient ligand exchange, or competing side reactions—can halt the cycle and lead to poor outcomes.[1]

Buchwald_Hartwig_Cycle cluster_start Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L-Pd(II)-Ar      X OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord PdII_Amine L-Pd(II)-Ar   (H-Amine)+ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)-Ar    (Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product Start Ar-X Start->OxAdd Amine Amine (HNR₂) Amine->AmineCoord Base Base Base->Deprotonation

Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? 2,4-dichlorobenzoic acid or 2-chloro-4-fluorobenzoic acid?

A1: While both are viable, 2-chloro-4-fluorobenzoic acid is often preferred. The C-F bond is generally less reactive than the C-Cl bond in palladium-catalyzed amination, allowing for selective reaction at the 4-position. However, the coupling of aryl chlorides is well-established, and using 2,4-dichlorobenzoic acid can be successful with the correct ligand choice. The primary challenge with aryl chlorides is that the oxidative addition step is slower than with aryl bromides or iodides, often requiring more electron-rich and bulky phosphine ligands to achieve good yields.[2]

Q2: The carboxylic acid functional group seems problematic. Does it need to be protected?

A2: Not necessarily. The carboxylic acid can be deprotonated by the base used in the reaction to form a carboxylate salt. While this can affect solubility and potentially interact with the catalyst, many Buchwald-Hartwig aminations are tolerant of free carboxylic acids. Using a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often recommended over strong bases like sodium tert-butoxide (NaOtBu) to avoid undesirable side reactions.[1][3] If low yields persist, protecting the acid as an ester (e.g., methyl or ethyl ester) and hydrolyzing it post-coupling is a reliable alternative strategy.

Q3: My final product is always off-white or beige, never pure white. What are the likely impurities?

A3: The most common colored impurities are residual palladium species. These can be difficult to remove completely. The product may also contain small amounts of starting material or side products. Purification can be improved by using flash column chromatography or by performing a thorough recrystallization from a suitable solvent system.[4] Washing the crude product with a solution of sodium bicarbonate can help remove any unreacted acidic starting material.[4]

Troubleshooting & Optimization Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Q: I've assembled my reaction according to the literature, but I'm seeing very little or no product formation. What are the most common culprits?

A: This is a frequent issue that can almost always be traced back to one of five critical areas:

  • 1. Inactive Catalyst System: The combination of the palladium precursor and the phosphine ligand is essential.

    • Causality: The active Pd(0) catalyst is generated in situ. This species is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, halting the catalytic cycle.[1] Furthermore, impurities in the starting materials, particularly sulfur-containing compounds, can poison the palladium catalyst.[1]

    • Solution:

      • Ensure an Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents. Solvents can be degassed by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.[1]

      • Verify Reagent Purity: Use high-purity starting materials. If necessary, purify the aryl halide and amine before use.

      • Optimize Ligand Choice: The coupling of an aryl chloride with a secondary amine requires a specific class of ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands are typically required to facilitate both the oxidative addition and the reductive elimination steps.[1]

  • 2. Inappropriate Base Selection: The base plays a crucial role beyond simple deprotonation.

    • Causality: The strength and solubility of the base are critical. A base that is too weak may not facilitate the deprotonation of the amine efficiently. A base that is too strong (like NaOtBu) might lead to side reactions with the carboxylic acid group.[2] Insoluble inorganic bases can sometimes lead to slower reaction rates.

    • Solution: For substrates with sensitive functional groups like carboxylic acids, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are often preferred as they offer better functional group tolerance.[1][3]

  • 3. Insufficient Reaction Temperature:

    • Causality: The oxidative addition of palladium to aryl chlorides is often the rate-limiting step and typically requires thermal energy to proceed at a reasonable rate.

    • Solution: Most Buchwald-Hartwig aminations of aryl chlorides require temperatures between 80-110°C.[1] If your reaction is sluggish, a modest increase in temperature may improve the rate. However, be cautious, as excessive heat can cause catalyst decomposition.[1]

  • 4. Poor Ligand Choice:

    • Causality: The ligand is arguably the most critical variable. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. A mismatch between the ligand and the substrates (aryl chloride and secondary amine) is a common cause of failure.

    • Solution: Systematically screen a few well-established ligands. For coupling pyrrolidine with an aryl chloride, ligands like XPhos and RuPhos are excellent starting points due to their steric bulk and electron-donating properties.

Parameter Recommendation for this compound Rationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective. Pd(OAc)₂ often leads to faster reactions but requires in-situ reduction.[5]
Ligand XPhos, RuPhos, or similar bulky dialkylbiaryl phosphinesAryl chlorides require electron-rich, bulky ligands to promote the challenging oxidative addition step.[1]
Base K₃PO₄ or Cs₂CO₃These bases are compatible with the carboxylic acid functional group, minimizing side reactions.[1][3]
Solvent Toluene, Dioxane, or t-Amyl alcoholThese are common, non-reactive solvents for this type of coupling. Ensure they are anhydrous and degassed.
Temperature 90 - 110 °CNecessary to overcome the activation barrier for the oxidative addition of the aryl chloride.[1]

Issue 2: Formation of Significant Side Products

Q: My reaction works, but I get a messy mixture, including a significant amount of what appears to be a dehalogenated product (4-pyrrolidinobenzoic acid). How can I suppress this?

A: The formation of side products indicates that a competing reaction pathway is active.

  • Hydrodehalogenation (Loss of Chlorine):

    • Causality: This side reaction occurs when the aryl halide is reduced instead of coupled. It can be promoted by certain palladium-hydride species, which can form from interactions with the base, solvent, or amine.

    • Solution:

      • Adjust Stoichiometry: Ensure the amine is not present in a large excess.

      • Change the Base: Switching to a different base, such as Cs₂CO₃, can sometimes suppress this pathway.[3]

      • Ligand Modification: Using ligands specifically designed to resist the formation of hydride species can be effective.

Sources

Technical Support Center: Synthesis of 2-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-pyrrolidinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a clear understanding of the underlying chemical principles to ensure the success of your experiments.

I. Synthesis Overview: A Mechanistic Perspective

The primary route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-dichlorobenzoic acid with pyrrolidine. The carboxylic acid group, being an electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of a chloride ion.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2,4-dichlorobenzoic_acid 2,4-Dichlorobenzoic Acid Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2,4-dichlorobenzoic_acid->Meisenheimer_Complex + Pyrrolidine pyrrolidine Pyrrolidine pyrrolidine->Meisenheimer_Complex 2-chloro-4-pyrrolidinobenzoic_acid This compound (Desired Product) Meisenheimer_Complex->2-chloro-4-pyrrolidinobenzoic_acid - Cl⁻ HCl HCl Meisenheimer_Complex->HCl H⁺ abstraction caption Fig. 1: SₙAr reaction for this compound.

Caption: Fig. 1: SₙAr reaction for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts encountered during this synthesis are:

  • Isomeric Product (4-chloro-2-pyrrolidinobenzoic acid): This forms due to the nucleophilic attack of pyrrolidine at the C2 position instead of the C4 position. The regioselectivity of the reaction is a key factor.[1]

  • Disubstituted Product (2,4-bis(pyrrolidino)benzoic acid): This occurs when a second molecule of pyrrolidine displaces the remaining chlorine atom on the desired product or the starting material. This is more likely with an excess of pyrrolidine or at elevated temperatures.

  • Unreacted Starting Material (2,4-dichlorobenzoic acid): Incomplete reaction will result in the presence of the starting material in the final product mixture.

  • Decarboxylated Byproduct: At high temperatures, there is a risk of decarboxylation of the benzoic acid moiety, leading to the formation of 1-(3-chlorophenyl)pyrrolidine.[2][3]

Q2: How can I minimize the formation of the isomeric byproduct?

A2: The formation of the 4-chloro-2-pyrrolidinobenzoic acid isomer is influenced by the relative reactivity of the chlorine atoms at the C2 and C4 positions. The electron-withdrawing carboxylic acid group activates both ortho and para positions for nucleophilic attack. While the para-position (C4) is generally favored due to less steric hindrance, the ortho-position (C2) is also susceptible to attack. To favor the desired C4 substitution:

  • Temperature Control: Running the reaction at a lower temperature can enhance the kinetic selectivity for the less sterically hindered para-position.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experimenting with different solvents (e.g., DMSO, NMP, DMF) may help optimize the ratio of isomers.

Q3: What analytical techniques are recommended for identifying and quantifying these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential for accurate analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the desired product and its byproducts. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable for these aromatic compounds.[4][5][6][7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the desired product and unambiguous identification of byproducts. The distinct chemical shifts and coupling patterns of the aromatic protons can differentiate between the 2,4-disubstituted isomers.[11][12]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for each component, confirming the identity of the desired product and byproducts.[13][14][15][16]

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product.1. Monitor Reaction Progress: Use TLC or HPLC to track the consumption of 2,4-dichlorobenzoic acid. If the reaction stalls, consider extending the reaction time. 2. Optimize Temperature: If the reaction is too slow at lower temperatures, a careful and incremental increase in temperature may be necessary. However, be mindful that higher temperatures can promote byproduct formation. 3. Ensure Reagent Quality: Use freshly distilled pyrrolidine and ensure the 2,4-dichlorobenzoic acid is of high purity.
High Levels of Isomeric Byproduct 1. Non-optimal reaction conditions favoring C2 substitution.1. Temperature Screening: Perform small-scale reactions at various temperatures (e.g., room temperature, 40°C, 60°C) and analyze the product mixture by HPLC to determine the optimal temperature for regioselectivity. 2. Solvent Screening: Evaluate a range of polar aprotic solvents (e.g., DMF, DMSO, NMP) to see their effect on the isomer ratio.
Significant Amount of Disubstituted Byproduct 1. Excess pyrrolidine used. 2. High reaction temperature or prolonged reaction time.1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of pyrrolidine. A large excess will drive the reaction towards disubstitution. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the desired product.
Presence of Decarboxylated Impurity 1. Reaction temperature is too high.1. Reduce Reaction Temperature: This is the most critical parameter to control. If the reaction requires heat, use the minimum temperature necessary for a reasonable reaction rate. Consider using a milder base if one is employed in the reaction setup.
Difficult Purification 1. Similar polarities of the desired product and byproducts.1. Column Chromatography: Use silica gel column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape). 2. Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a powerful purification technique. Experiment with different solvents to find one that selectively crystallizes the desired product.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 2,4-dichlorobenzoic acid (1.0 eq) in a suitable solvent (e.g., DMSO, NMP) in a round-bottom flask, add pyrrolidine (1.1 eq).

  • Stir the reaction mixture at the desired temperature (start with room temperature and optimize as needed).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

V. Visualization of Byproduct Formation

Byproduct_Formation cluster_pathways Reaction Pathways Start 2,4-Dichlorobenzoic Acid + Pyrrolidine Desired_Pathway Desired Pathway (Attack at C4) Start->Desired_Pathway Isomer_Pathway Isomeric Pathway (Attack at C2) Start->Isomer_Pathway Product Product Desired_Pathway->Product This compound Isomer Isomer Isomer_Pathway->Isomer 4-Chloro-2-pyrrolidinobenzoic Acid Overreaction_Pathway Overreaction Disubstituted Disubstituted Overreaction_Pathway->Disubstituted 2,4-bis(pyrrolidino)benzoic Acid Degradation_Pathway Degradation Decarboxylated Decarboxylated Degradation_Pathway->Decarboxylated Decarboxylated Byproduct Product->Overreaction_Pathway + Pyrrolidine Product->Degradation_Pathway High Temp Isomer->Overreaction_Pathway + Pyrrolidine caption Fig. 2: Potential byproduct formation pathways.

Caption: Fig. 2: Potential byproduct formation pathways.

VI. References

  • Tan, L. (n.d.). HPLC separations of isomeric substituted phenols and benzoic acids by normal phase and reversed phase chromatography. ScholarWorks@UMass Amherst. [Link][5]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Chemistry Stack Exchange. [Link][1]

  • NIST. (n.d.). Pyrrolidine. In NIST WebBook. [Link][13]

  • Lee, J., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694–703. [Link][14]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link][7][10]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link][9]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link][2]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link][3]

  • Okano, Y., et al. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671-677. [Link][16]

Sources

Technical Support Center: Purification of 2-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-4-pyrrolidinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Understanding the Core Challenge

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichlorobenzoic acid and pyrrolidine.[1] The inherent nature of this reaction gives rise to a specific set of potential impurities that can complicate purification. The primary challenges stem from separating the desired product from unreacted starting materials, isomeric byproducts, and over-reacted species, all of which may possess similar polarities and solubilities.

The structure of this compound, featuring both a carboxylic acid and a tertiary amine (within the pyrrolidine ring), makes it zwitterionic at its isoelectric point. This amphoteric nature significantly influences its solubility in various solvents and its behavior during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What are the likely colored impurities and how can I remove them?

A1: The presence of dark colors, often brown or deep yellow, in the crude product typically indicates the formation of oxidation products or polymeric materials under the reaction conditions (e.g., heating in DMF).[2]

  • Expert Insight: These colored impurities are often highly polar and can be effectively removed using activated charcoal. However, it's crucial to use charcoal judiciously as it can also adsorb your desired product, leading to yield loss.

  • Troubleshooting Protocol:

    • Dissolve the crude product in a suitable hot solvent for recrystallization (e.g., ethanol or acetone).

    • Add a small amount of activated charcoal (typically 1-2% w/w of the crude material).

    • Swirl the hot mixture for 5-10 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Proceed with the recrystallization as planned.[3]

Q2: I'm struggling with recrystallization. The compound either "oils out" or doesn't crystallize at all. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities lowering the melting point of the mixture.[3] Failure to crystallize suggests the compound is too soluble in the chosen solvent.

  • Causality: The zwitterionic nature of this compound can lead to complex solubility behavior. A single solvent may not provide the required solubility differential between hot and cold conditions.

  • Troubleshooting Flowchart:

    G start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out Issue no_crystals No Crystals Form start->no_crystals Issue reheat Re-heat to dissolve oil oiling_out->reheat too_soluble Compound is likely too soluble no_crystals->too_soluble add_solvent Add more hot solvent (to dilute) reheat->add_solvent slow_cool Cool slowly (insulate flask) add_solvent->slow_cool change_solvent Consider a different solvent system (e.g., lower boiling point) slow_cool->change_solvent If still oils out evaporate Evaporate some solvent to concentrate too_soluble->evaporate Single Solvent add_anti_solvent Use mixed-solvent system: Add anti-solvent (e.g., water) dropwise to hot solution until cloudy too_soluble->add_anti_solvent Mixed Solvent induce Induce Crystallization: - Scratch flask - Add seed crystal - Cool in ice bath evaporate->induce add_anti_solvent->induce

    Caption: Troubleshooting workflow for recrystallization issues.

  • Recommended Solvent Systems: For polar aromatic acids like this, mixed solvent systems are often effective.[3] Good starting points include:

    • Ethanol/Water

    • Acetone/Water

    • Isopropanol/Heptane

Q3: My NMR analysis shows peaks that I suspect are from unreacted 2,4-dichlorobenzoic acid. How can I remove it?

A3: Unreacted 2,4-dichlorobenzoic acid is a common impurity. Due to the presence of the basic pyrrolidine group in your product, you can exploit pH differences for separation.

  • Expert Insight: Your product is an amino acid, while the starting material is a simple carboxylic acid. At a slightly acidic pH (around 3-4), the pyrrolidine nitrogen will be protonated, making your product a salt and highly water-soluble. The starting material, being less acidic, will remain largely in its neutral, less water-soluble form.

  • Purification Protocol (Acid/Base Extraction):

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will extract your product into the aqueous phase, leaving the less basic impurities in the organic layer.

    • Separate the aqueous layer.

    • Carefully neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate your purified product.

    • Filter, wash with cold water, and dry the solid.

Q4: I am considering column chromatography. What stationary and mobile phases should I use for this polar compound?

A4: Due to its polarity, this compound will be strongly adsorbed on a polar stationary phase like silica gel.[4] Therefore, a relatively polar mobile phase will be required for elution.

  • Stationary Phase: Silica gel (SiO₂) is a standard and appropriate choice.[5]

  • Mobile Phase (Eluent): A gradient elution is often most effective.

    • Start with a less polar system, such as Dichloromethane (DCM).

    • Gradually increase the polarity by adding Methanol (MeOH). A common gradient would be from 100% DCM to 95:5 DCM:MeOH.

    • Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.[6]

  • Elution Order: Based on polarity, the expected elution order from a silica gel column would be:

    • Over-reacted product (2,4-di(pyrrolidino)benzoic acid - least polar)

    • Isomeric byproduct (4-chloro-2-pyrrolidinobenzoic acid)

    • Desired Product (this compound)

    • Unreacted starting material (2,4-dichlorobenzoic acid - most polar)

In-Depth Purification Protocols

Protocol 1: Optimized Recrystallization using a Mixed-Solvent System

This protocol is the first-line approach for purifying crude this compound, particularly for removing baseline impurities and improving the color profile.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a good solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Charcoal Treatment (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and filter the hot solution quickly to remove the charcoal.

  • Addition of Anti-Solvent: To the hot, clear filtrate, add a hot anti-solvent (e.g., deionized water) dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (the saturation point).

  • Clarification: Add a few drops of the hot primary solvent (ethanol) to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent mixture (e.g., a 50:50 ethanol/water mixture).

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Protocol 2: Flash Column Chromatography for High-Purity Isolation

This method is recommended when recrystallization fails to remove closely related impurities, such as the isomeric byproduct.

Methodology:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column. Equilibrate the column by flushing with the initial mobile phase (e.g., 100% Dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than loading the sample as a concentrated liquid.

  • Elution: Begin elution with the initial, less polar mobile phase.

  • Gradient Increase: Gradually increase the polarity of the mobile phase. A typical gradient for this compound would be:

    • 100% DCM (to elute non-polar impurities)

    • 99:1 DCM:MeOH

    • 98:2 DCM:MeOH

    • 95:5 DCM:MeOH (this is likely where the product will elute)

    • Adding 0.5% acetic acid to the mobile phase throughout the gradient can improve peak shape.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Summary of Key Physicochemical Properties

The purification strategy is heavily influenced by the compound's properties. Below is a table summarizing key characteristics inferred from structurally similar molecules.

PropertyExpected Characteristic for this compoundImplication for Purification
Polarity High, due to carboxylic acid and amino groups.Strong retention on silica gel; requires polar eluents.
Solubility pH-dependent. Soluble in basic and strongly acidic aqueous solutions. Limited solubility in non-polar organic solvents.[7]Enables purification via acid/base extraction. Recrystallization often requires polar or mixed-solvent systems.
Thermal Stability Generally stable to moderate heat.[7]Allows for hot recrystallization without significant decomposition.
Potential for Polymorphism Possible, as seen in similar substituted benzoic acids.[8]Different crystal forms may appear under varied crystallization conditions, affecting melting point and solubility.

References

  • My Little Word Land. Chromatography columns. Accessed January 10, 2026. [Link]

  • Unknown. Column chromatography. Accessed January 10, 2026. [Link]

  • The Royal Society of Chemistry. 2-chlorobenzoic acid. 2012. [Link]

  • Columbia University. Column chromatography. Accessed January 10, 2026. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Accessed January 10, 2026. [Link]

  • Waters. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. April 17, 2020. [Link]

  • ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Accessed January 10, 2026. [Link]

  • Google Patents. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid. Accessed January 10, 2026.
  • Pharmaffiliates. CAS No : 16017-69-9 | Product Name : Ethyl 4-amino-2-chlorobenzoate. Accessed January 10, 2026. [Link]

  • Organic Syntheses. o-CHLOROBENZOIC ACID. 1930. [Link]

  • ResearchGate. Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. August 6, 2025. [Link]

  • MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. December 5, 2023. [Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Accessed January 10, 2026. [Link]

  • Google Patents.
  • Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Accessed January 10, 2026.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. February 2, 2025. [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. March 16, 2021. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Accessed January 10, 2026. [Link]

  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Accessed January 10, 2026. [Link]

  • National Institutes of Health. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. July 26, 2024. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Accessed January 10, 2026. [Link]

  • PubMed. Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. Accessed January 10, 2026. [Link]

  • National Institutes of Health. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem. Accessed January 10, 2026. [Link]

  • PubChem. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. Accessed January 10, 2026. [Link]

  • ResearchGate. The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Accessed January 10, 2026. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-pyrrolidinobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for success.

The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between a substituted benzoic acid derivative and pyrrolidine. The primary challenges in this synthesis often revolve around the selection of the appropriate synthetic strategy, reaction optimization, and effective product isolation. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My initial attempts at synthesis have resulted in very low yields. Which synthetic route should I be using?

This is the most critical question, as the choice of synthetic strategy is paramount. There are two primary, mechanistically distinct routes for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The optimal choice depends on your available starting materials and experimental capabilities.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) This is often the more classical and cost-effective approach. It requires an aromatic ring that is "activated" by electron-withdrawing groups (EWGs) ortho and/or para to a good leaving group.[1] In this case, the starting material would ideally be 2-chloro-4-fluorobenzoic acid . The fluorine atom is an excellent leaving group for SNAr, and the chloro and carboxylic acid groups provide the necessary electronic activation.[2]

  • Route B: Buchwald-Hartwig Amination This is a powerful, modern palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[3] It is exceptionally versatile and often succeeds where SNAr fails, particularly if the aromatic ring is not sufficiently activated.[4] The typical starting materials would be 2,4-dichlorobenzoic acid or 2-chloro-4-bromobenzoic acid coupled with pyrrolidine.

The following diagram outlines the initial decision-making process.

Synthesis_Decision_Tree start Goal: Synthesize This compound sm_choice What is your primary starting material? start->sm_choice sm1 2-Chloro-4-fluorobenzoic acid or 2,4-Dichlorobenzoic acid (with F as LG) sm_choice->sm1 Electron-poor ring with good leaving group (F) sm2 2,4-Dichlorobenzoic acid or 2-Chloro-4-bromobenzoic acid sm_choice->sm2 Less activated ring or poorer leaving group (Cl, Br) route_snar Attempt Nucleophilic Aromatic Substitution (SNAr) sm1->route_snar route_bh Use Buchwald-Hartwig Amination sm2->route_bh check_yield Is the yield >70% and pure? route_snar->check_yield troubleshoot Proceed to Troubleshooting route_bh->troubleshoot Low Yield? check_yield->route_bh No, SNAr Failed success Synthesis Successful check_yield->success Yes troubleshoot->success After Optimization Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add + Ar-X pd_complex1 L₂PdII(Ar)(X) ox_add->pd_complex1 lig_exchange Amine Coordination pd_complex1->lig_exchange + H₂NR pd_complex2 [L₂PdII(Ar)(H₂NR)]⁺X⁻ lig_exchange->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation + Base pd_amido L₂PdII(Ar)(HNR) deprotonation->pd_amido red_elim Reductive Elimination (Rate-Limiting Step) pd_amido->red_elim side_reaction Side Reaction: β-Hydride Elimination (leads to hydrodehalogenation) pd_amido->side_reaction red_elim->pd0 Product (Ar-NRH)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Optimized Buchwald-Hartwig Protocol:

ParameterRecommended ConditionRationale
Starting Material 2,4-Dichlorobenzoic acidThe reaction is robust for aryl chlorides.
Nucleophile Pyrrolidine (1.2 eq.)A smaller excess is needed due to higher efficiency.
Pd Pre-catalyst XPhos Pd G3 (1-2 mol%)Air-stable, reliable, and provides the optimal ligand.
Ligand XPhos (if not using pre-catalyst)Bulky, electron-rich ligand accelerates reductive elimination. [3]
Base NaOtBu (1.5 - 2.0 eq.)Strong, non-nucleophilic base is critical for amine activation.
Solvent Anhydrous, degassed Toluene or DioxaneInert solvents that are compatible with the catalytic system. [4]
Temperature 80 - 110 °CSufficient for reaction without promoting catalyst decomposition.
Atmosphere Strictly Inert (Argon)Protects the sensitive Pd(0) catalyst from oxygen.
FAQ 4: My reaction seems complete by LCMS, but I'm struggling to isolate a pure product. How should I design my workup and purification?

The product, this compound, is amphoteric—it has both a basic amine (the pyrrolidine nitrogen) and an acidic carboxylic acid. This property is the key to a highly effective purification strategy based on acid-base extraction.

Core Problem: Contamination with unreacted starting materials, ligand, or base residues.

Validated Purification Protocol:

  • Initial Quench: After cooling the reaction, quench it carefully by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Solvent Partition: Add an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) to dissolve the organic components.

  • Acid-Base Extraction:

    • Step A (Remove Basic Impurities): Extract the organic layer with a dilute acid solution (e.g., 1 M HCl). Your product's pyrrolidine nitrogen will be protonated, moving it into the aqueous layer . Neutral and acidic starting materials/impurities will remain in the organic layer, which can be discarded.

    • Step B (Isolate Product): Take the acidic aqueous layer from Step A. Cool it in an ice bath and slowly add a base (e.g., 1 M NaOH or NaHCO₃) with vigorous stirring until the pH is adjusted to the isoelectric point of the product (typically around pH 4-5). At this pH, the molecule is neutral and will precipitate out of the solution as a solid.

  • Final Steps:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water to remove any residual salts.

    • Dry the product under high vacuum to obtain pure this compound.

Purification_Workflow start Crude Reaction Mixture (Product, SM, Ligand, Base) quench 1. Quench with H₂O/NH₄Cl 2. Add Ethyl Acetate start->quench extract_acid Extract with 1 M HCl quench->extract_acid organic_layer1 Organic Layer (Neutral/Acidic Impurities, Ligand) DISCARD extract_acid->organic_layer1 Phase 1 aqueous_layer1 Aqueous Layer (Protonated Product as Salt) extract_acid->aqueous_layer1 Phase 2 adjust_ph Adjust Aqueous Layer to pH ~4-5 with 1 M NaOH (in ice bath) aqueous_layer1->adjust_ph precipitate Product Precipitates adjust_ph->precipitate filtration 1. Vacuum Filtration 2. Wash with Cold H₂O 3. Dry under Vacuum precipitate->filtration end Pure Product filtration->end

Caption: Acid-base extraction workflow for product purification.

References
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. The Organic Chemistry Tutor. [Link]

  • nucleophilic aromatic substitutions - YouTube. Khan Academy. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. The Organic Chemistry Tutor. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material - Google Patents.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. Patsnap. [Link]

  • PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES - Google Patents.
  • acridone - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents.

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Technical Support Center: Reaction Monitoring for 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for monitoring the synthesis of 2-chloro-4-pyrrolidinobenzoic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues you may encounter, ensuring the integrity and efficiency of your reaction monitoring.

Section 1: Frequently Asked Questions (FAQs)

TLC Monitoring FAQs

Q1: I'm not getting good separation between my starting material and product spots on the TLC plate. What should I do?

A1: Poor separation is typically a result of an inappropriate solvent system polarity.[1][2] The goal is to find a solvent or solvent mixture that provides a clear difference in the Retention Factor (Rf) values for your compounds. Ideally, Rf values should be between 0.2 and 0.8 for clear separation.[3]

  • If spots are too high (high Rf): Your eluent is too polar.[3][4] This causes all compounds to travel with the solvent front. Decrease the polarity by reducing the proportion of the polar solvent (e.g., ethyl acetate, methanol) or by choosing a less polar solvent system.[3][4]

  • If spots are too low (low Rf): Your eluent is not polar enough.[3][4] The compounds are strongly adhering to the polar silica plate.[5][6] Increase the polarity by adding a more polar solvent to your mixture.[3][4]

Q2: My spots are streaking instead of forming distinct spots. What's causing this?

A2: Streaking can be caused by several factors:

  • Sample Overload: Applying too much sample to the plate is a common cause.[2][7] Try diluting your sample and spotting a smaller amount. A spot diameter of no more than 1-2 mm is ideal.[7]

  • Compound Acidity/Basicity: this compound is acidic. Acidic or basic compounds can interact with the slightly acidic silica gel, causing streaking.[7][8] Adding a small amount of acid (e.g., 0.5-1% acetic acid) to your mobile phase can often resolve this by protonating the compound and minimizing unwanted interactions.[7][8]

  • High Polarity: Very polar compounds can streak. If adjusting the mobile phase doesn't work, you might consider using a different stationary phase, like reverse-phase TLC plates.[4][9]

Q3: How do I calculate and interpret the Retention Factor (Rf) value?

A3: The Rf value is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[10][11]

  • Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Interpretation: The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[10][12] A lower Rf value indicates a more polar compound because it interacts more strongly with the polar silica gel stationary phase and moves less.[1][11] Conversely, a higher Rf value indicates a less polar compound.[1][11] It is crucial for comparing the disappearance of starting material and the appearance of the product.[13]

HPLC Monitoring FAQs

Q1: My this compound peak is tailing. How can I improve the peak shape?

A1: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[14][15] The primary causes are secondary interactions with the stationary phase and an inappropriate mobile phase pH.[14]

  • Adjust Mobile Phase pH: The most critical factor for an ionizable compound like a benzoic acid derivative is the mobile phase pH.[15] To ensure the compound is in a single, non-ionized (protonated) form, the mobile phase pH should be at least 1.5 to 2 units below its pKa.[14] For benzoic acids, a pH of around 2.5-3.0 is often effective.[14][16] This protonates the analyte and also suppresses the ionization of residual silanol groups on the silica-based column, which can cause secondary interactions.[17]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed with fewer accessible silanol groups, significantly reducing the potential for tailing with polar and ionizable compounds.[14][17]

Q2: I'm seeing peak fronting. What does that indicate?

A2: Peak fronting, where the front of the peak is sloped, is most commonly caused by column overload.[18][19][20] This happens when you inject too much sample for the column's capacity.[19] The stationary phase becomes saturated, and excess molecules travel through the column unretained, eluting earlier.[19]

  • Solution: The simplest solution is to dilute your sample or reduce the injection volume.[18][19]

Poor sample solubility in the mobile phase can also lead to fronting.[18][20] Ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, your initial mobile phase conditions.

Q3: What are the key parameters to consider when developing an HPLC method for this reaction?

A3: A systematic approach is crucial for robust HPLC method development.[21]

  • Column Selection: A C18 column is a good starting point for reversed-phase separation of this moderately polar molecule.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is standard.[22] The key is to adjust the pH of the aqueous phase to be well below the pKa of your analyte, as discussed for peak tailing.[14][23]

  • Detector Wavelength: this compound contains a chromophore. A UV detector set at an appropriate wavelength (e.g., determined by a UV scan, likely around 245 nm) should provide good sensitivity.[24]

  • Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) is simpler if it provides adequate separation of all components within a reasonable time.[25] If your reaction mixture contains components with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) may be necessary to achieve good resolution for all peaks.

Section 2: Troubleshooting Guides

TLC Troubleshooting Workflow

This workflow helps diagnose and resolve common TLC issues systematically.

Caption: Systematic workflow for troubleshooting common TLC issues.

HPLC Peak Shape Troubleshooting

This guide focuses on diagnosing and resolving asymmetric peaks in your chromatogram.

HPLC_Troubleshooting start Asymmetric Peak Observed peak_type Peak Tailing Peak Fronting start->peak_type tailing_causes Chemical Causes Physical/Hardware peak_type:f0->tailing_causes fronting_causes Column Overload Sample Solubility peak_type:f1->fronting_causes solution_ph Adjust Mobile Phase pH (2 units below pKa) tailing_causes:f0->solution_ph solution_column Use End-Capped Column tailing_causes:f0->solution_column solution_wash Perform Column Wash tailing_causes:f1->solution_wash solution_dilute Dilute Sample / Reduce Injection Volume fronting_causes:f0->solution_dilute solution_solvent Match Sample Solvent to Mobile Phase fronting_causes:f1->solution_solvent

Caption: Decision tree for troubleshooting HPLC peak asymmetry.

Section 3: Experimental Protocols

Protocol 1: TLC Method Development for Reaction Monitoring

Objective: To develop a TLC method to effectively separate the starting material (e.g., 2-chloro-4-aminobenzoic acid or a related precursor) from the product, this compound.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC development chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Solvents (Hexane, Ethyl Acetate, Methanol, Acetic Acid)

  • Reaction mixture aliquots, starting material standard, and co-spot samples

Methodology:

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for 'Starting Material' (SM), 'Co-spot' (Co), and 'Reaction' (Rxn).

  • Spotting:

    • Using a capillary spotter, apply a small spot of the diluted starting material solution to the SM lane.

    • Apply a small spot of the reaction mixture to the Rxn lane.

    • In the Co lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[13]

    • Ensure each spot is small and concentrated, allowing the solvent to evaporate completely between applications.[2][10]

  • Solvent System Selection: Start with a solvent system of intermediate polarity. A good starting point for compounds of this nature is a mixture of a non-polar and a polar solvent.[3]

    • Table 1: Suggested Starting Solvent Systems

      System # Non-Polar Solvent Polar Solvent Ratio (v/v) Expected Polarity
      1 Hexane Ethyl Acetate 70:30 Low-Medium
      2 Hexane Ethyl Acetate 50:50 Medium

      | 3 | Dichloromethane | Methanol | 95:5 | Medium-High |

  • Development: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[2] Close the chamber and allow the solvent to ascend the plate.

  • Visualization & Analysis:

    • Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[1]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

    • Calculate the Rf values for the starting material and any new product spots.[11]

    • Optimization: Based on the results, adjust the solvent ratio as described in the FAQs to achieve good separation (ideally, ΔRf ≥ 0.2).[3] If streaking occurs, add a drop of acetic acid to the eluent.[4]

Protocol 2: HPLC Method Development and Validation

Objective: To establish a reliable reversed-phase HPLC method for quantifying the conversion of starting material to this compound. This protocol outlines the development and key validation parameters.[21][26]

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Phosphoric acid or Formic acid

  • Calibrated pH meter

Methodology:

  • Mobile Phase Preparation:

    • Prepare the aqueous phase (Mobile Phase A) by adding phosphoric acid to HPLC-grade water to achieve a pH of 2.5.

    • Use HPLC-grade Acetonitrile as the organic phase (Mobile Phase B).

    • Filter and degas both mobile phases before use.[15]

  • Initial Chromatographic Conditions:

    • Table 2: HPLC Starting Conditions

      Parameter Setting Rationale
      Column C18 (4.6 x 150 mm, 5 µm) Good general-purpose column for moderately polar analytes.
      Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5)B: Acetonitrile Acidic pH ensures the carboxylic acid is protonated, improving peak shape.[14]
      Elution Isocratic: 60% A, 40% B A simple starting point to assess retention.
      Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
      Column Temp. 30 °C Provides stable retention times.
      Detection UV at 245 nm Wavelength for aromatic carboxylic acids.[24]

      | Injection Vol. | 10 µL | Standard injection volume. |

  • Method Optimization:

    • Inject a standard of your starting material and expected product.

    • If retention times are too long, increase the percentage of Acetonitrile (B).

    • If peaks elute too quickly with poor separation, decrease the percentage of Acetonitrile (B).

    • If separation is still inadequate, a gradient elution may be required. Start with a higher percentage of A and gradually increase B over 10-15 minutes.

  • Method Validation (Abbreviated): Once an optimal method is established, key validation parameters must be checked to ensure it is suitable for its intended purpose.[27]

    • Specificity: Inject a blank (diluent), starting material, and product to ensure no interfering peaks are present at the retention times of interest.[27]

    • Linearity: Prepare a series of standard solutions of the product at different concentrations and inject them. Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be >0.999.[28]

    • Precision: Perform multiple injections (e.g., n=6) of the same sample. The relative standard deviation (RSD) of the peak areas should be less than 2%.[29]

References

  • Thin Layer Chrom
  • Technical Support Center: HPLC Analysis of Benzoic Acid Deriv
  • Calculating retention factors for TLC (video). Khan Academy.
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoic Acid Deriv
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. ASONA.
  • RF Value Explan
  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. YouTube.
  • Front Tailing HPLC & GC Peaks. Axion Labs.
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  • How do you calculate the Rf value in thin-layer chromatography (TLC)? Explain the significance of Rf... Show More. Proprep.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry.
  • Thin Layer Chrom
  • How To Choose The Best Eluent For Thin Layer Chrom
  • Thin-Layer Chromatography (TLC) User Guide. J&K Scientific LLC.
  • Determining a solvent system. University of York Chemistry Teaching Labs.
  • High-performance liquid chromatography utilization of ionic liquids as mobile phase additives for separation and determination of the isomers of amino benzoic acids. Journal of the Iranian Chemical Society.
  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.
  • Steps for HPLC Method Valid
  • Troubleshooting for Thin Layer Chrom
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
  • 2-Chloro-4-(pyridin-2-yl)benzoic acid. Smolecule.
  • 2.3B: Uses of TLC. Chemistry LibreTexts.
  • Benzoic acid [June 9, 2004].
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
  • Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma.
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • Use of TLC to monitor the progress of an enzymatic synthesis...
  • HPLC Analysis of Benzoic Acid and Sorbic Acid on Ascentis® Express RP-Amide ("Green" Mobile Phase Conditions). Sigma-Aldrich.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • 2.

Sources

Technical Support Center: Purification of 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals working with 2-chloro-4-pyrrolidinobenzoic acid. The purity of this intermediate is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This document provides direct, actionable answers to common purification challenges, moving from frequently asked questions to in-depth troubleshooting guides. Our methodologies are grounded in established chemical principles to ensure robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when first establishing a purification protocol for this compound.

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile of crude this compound is primarily dictated by its synthesis, which typically involves the nucleophilic aromatic substitution of 2-chloro-4-fluorobenzoic acid with pyrrolidine. Based on this, you should anticipate the following species:

Impurity Type Specific Compound/Class Typical Source Analytical Signature (LC-MS)
Starting Materials 2-chloro-4-fluorobenzoic acidIncomplete reactionLower retention time; distinct m/z
PyrrolidineExcess reagent used in synthesisHighly polar, may not retain well on RP-HPLC
Side-Products Isomeric substitution productsReaction at the chloro-position (less likely)Same m/z as product, different retention time
Benzoic acid dimers/oligomersHigh concentrations, intermolecular H-bondingHigher molecular weight ions
Solvent Residues DMF, DMSO, Toluene, Ethyl AcetateReaction or workup solventsDetected by GC-MS or ¹H NMR
Inorganic Salts K₂CO₃, NaHCO₃, etc.Base used in reaction; workup reagentsInsoluble in organic solvents; no UV signal

Q2: How do I choose the best primary purification strategy: recrystallization or chromatography?

A2: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities (<5-10%) when your crude product is already substantially pure. It is scalable and cost-effective. The key is finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.

  • Chromatography (e.g., flash column or preparative HPLC) is necessary when impurities are present in significant quantities or have very similar polarity to the product.[1][2] While more resource-intensive, chromatography offers superior separation power for complex mixtures.[2]

A common industrial approach is to perform an initial purification by recrystallization to remove the bulk of impurities and then use chromatography as a final polishing step if required.

Q3: Which analytical techniques are essential for monitoring the purification process?

A3: A multi-technique approach is crucial for robust purity validation.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, allowing for the quantification of the main product peak area relative to impurities.[3][4] A reversed-phase C18 column is typically a good starting point.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for identifying impurities by their mass-to-charge ratio (m/z), confirming the identity of your product, and detecting non-UV active impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation of your final product and can detect residual solvents that are difficult to see by LC-MS.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and guiding fraction collection during column chromatography.[5][6]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental challenges.

Issue 1: Persistent Starting Material Contamination

Q: My HPLC and NMR analyses consistently show the presence of unreacted 2-chloro-4-fluorobenzoic acid in my final product. Recrystallization isn't removing it effectively. How can I eliminate it?

A: The structural similarity between the product and the fluorinated starting material makes removal by simple recrystallization challenging. An acid-base extraction workflow is the most effective strategy to exploit the subtle differences in acidity.

Causality: While both molecules are carboxylic acids, their electronic environments differ slightly, which can be leveraged. However, the most robust separation relies on removing neutral or basic impurities before isolating the desired acidic product. The key is to first perform a wash under acidic conditions to remove residual pyrrolidine, followed by the primary acid-base purification.

Protocol 1: Enhanced Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash (Removes Pyrrolidine): Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This protonates residual pyrrolidine, making it highly water-soluble and partitioning it into the aqueous layer. Discard the aqueous layer.

  • Base Extraction (Isolates Acids): Extract the organic layer with a 1M aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). The this compound and unreacted 2-chloro-4-fluorobenzoic acid will be deprotonated to their carboxylate salts and move into the aqueous layer.

  • Organic Wash (Removes Neutral Impurities): Discard the organic layer, which contains neutral impurities. Wash the newly isolated aqueous layer with fresh ethyl acetate to remove any remaining non-acidic contaminants.

  • Precipitation: Slowly acidify the clean aqueous layer with 3M HCl (aq) while stirring vigorously in an ice bath. The purified this compound will precipitate out as a solid as the pH drops below its pKa.

  • Isolation & Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry the product under vacuum.[7]

cluster_0 Initial State cluster_1 Purification Workflow cluster_2 Final Product Crude Crude Product (in Ethyl Acetate) Wash_Acid Wash with 1M HCl (aq) (Removes Pyrrolidine) Crude->Wash_Acid Extract_Base Extract with 1M NaHCO₃ (aq) (Isolates Acidic Compounds) Wash_Acid->Extract_Base Wash_Org Wash Aqueous Layer with Ethyl Acetate Extract_Base->Wash_Org Precipitate Acidify with 3M HCl (aq) (Precipitates Product) Wash_Org->Precipitate Isolate Filter & Dry Precipitate->Isolate Pure Pure 2-chloro-4- pyrrolidinobenzoic acid Isolate->Pure

Caption: Acid-base extraction workflow for purification.

Issue 2: Poor Resolution in Column Chromatography

Q: I am trying to separate my product from a closely eluting, unknown impurity using flash chromatography (Silica Gel, Hexane/Ethyl Acetate gradient), but the peaks are overlapping significantly. What can I do?

A: Poor resolution of acidic compounds on standard silica gel is a common problem.[2] This is often due to peak tailing caused by strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface. Modifying your mobile phase is the key to achieving better separation.

Causality: The interaction with silica can be suppressed in two ways:

  • Adding an Acidic Modifier: Including a small amount of a competitive acid (like acetic or formic acid) in the mobile phase will protonate the analyte and occupy the active sites on the silica, leading to more symmetrical peaks and improved resolution.

  • Using a Different Stationary Phase: Reversed-phase silica (like C18) separates compounds based on hydrophobicity and is often better suited for polar molecules.

Protocol 2: Optimized Flash Chromatography

  • Mobile Phase Modification:

    • Maintain your Hexane/Ethyl Acetate gradient system.

    • Add 0.5-1% acetic acid to the more polar solvent (Ethyl Acetate). This concentration is usually sufficient to suppress tailing without causing issues during solvent removal.

    • Monitor the separation by TLC, ensuring you also add a drop of acetic acid to your TLC developing chamber to accurately predict the column behavior.

  • Alternative Stationary Phase (Reversed-Phase):

    • Column: Use a C18-functionalized silica gel column.

    • Mobile Phase: Start with a gradient of Water/Acetonitrile or Water/Methanol.

    • Modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to both solvents to ensure the carboxyl group remains protonated and to improve peak shape.

Parameter Standard Silica Gel Reversed-Phase (C18)
Stationary Phase Silica Gel (SiO₂)C18-bonded Silica
Mobile Phase Hexane / Ethyl AcetateWater / Acetonitrile (or MeOH)
Elution Order Least polar elutes firstMost polar elutes first
Additive ~1% Acetic Acid~0.1% Formic Acid or TFA
Issue 3: Product Discoloration

Q: My final product is an off-white or yellowish powder, not the expected pure white solid. What causes this and how can I fix it?

A: Discoloration is typically caused by trace amounts of highly conjugated, colored impurities that may have formed through oxidation or side reactions during synthesis.[8] These are often present in such low concentrations that they are not easily detected by HPLC but are visually apparent.

Causality: The colored species are often large, planar aromatic molecules that have a strong affinity for carbon. Activated carbon has a high surface area and can effectively adsorb these impurities from solution.

Protocol 3: Decolorization during Recrystallization

  • Select Solvent: Choose an appropriate recrystallization solvent (e.g., ethanol, isopropanol, or an acetone/water mixture) where the product is fully soluble when hot.

  • Dissolve: Heat the solvent to boiling and dissolve the crude, discolored product completely.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for 1-2 minutes. This prevents flash boiling when the carbon is added.

  • Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the product mass) to the hot solution. Caution: Add carbon slowly to avoid bumping/overflow.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallize & Isolate: Allow the clear, colorless filtrate to cool slowly to induce crystallization. Isolate the pure white crystals by filtration as you normally would.

G cluster_workflow Decolorization Protocol A Dissolve Impure Solid in Hot Solvent B Add Activated Carbon A->B C Perform Hot Filtration (Removes Carbon & Impurities) B->C D Cool Filtrate Slowly (Crystallization) C->D E Isolate Pure Crystals D->E

Sources

Technical Support Center: Synthesis and Scale-Up of 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-chloro-4-pyrrolidinobenzoic acid. As a key intermediate in pharmaceutical and materials science, scaling its synthesis from the bench to pilot or manufacturing scale introduces significant challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed scale-up protocol to navigate these complexities effectively.

Section 1: Synthesis Route Selection for Scale-Up

The synthesis of this compound is typically achieved via the formation of a carbon-nitrogen bond on a substituted benzoic acid backbone. Two primary routes are considered in industry, each with distinct advantages and challenges at scale.

  • Route A: Nucleophilic Aromatic Substitution (SNAr)

    • Description: This is often the preferred industrial method due to its cost-effectiveness and operational simplicity. It involves the reaction of a benzoic acid with a highly activated leaving group at the C4 position (typically fluorine) with pyrrolidine. The electron-withdrawing nature of the carboxylic acid and the C2-chloro group activates the C4 position for nucleophilic attack.

    • Starting Material: 2-chloro-4-fluorobenzoic acid.

    • Key Considerations: The reaction is often run at elevated temperatures in a polar aprotic solvent like DMSO, NMP, or DMF. A base is required to neutralize the generated hydrofluoric acid (HF).

  • Route B: Buchwald-Hartwig Amination

    • Description: This palladium-catalyzed cross-coupling reaction is a powerful tool for C-N bond formation and offers broad substrate scope.[1][2] It is particularly useful when the aromatic ring is not sufficiently activated for SNAr.

    • Starting Material: 2,4-dichlorobenzoic acid.[3]

    • Key Considerations: This route involves a palladium catalyst, a specialized phosphine ligand (e.g., X-Phos, S-Phos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4).[4][5] While highly effective, the cost of the catalyst and ligand, potential for heavy metal contamination in the final product, and sensitivity to air and moisture can complicate scale-up.[4]

Synthesis_Routes cluster_0 Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route B: Buchwald-Hartwig Amination SM_A 2-Chloro-4-fluorobenzoic Acid Product_A This compound SM_A->Product_A Pyrrolidine, Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat SM_B 2,4-Dichlorobenzoic Acid Product_B This compound SM_B->Product_B Pyrrolidine, Pd Catalyst Phosphine Ligand, Base Inert Atmosphere

Caption: Comparison of primary synthesis routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up, focusing on the more industrially prevalent SNAr route.

Category: Reaction Kinetics and Control

Q1: My reaction has stalled and is not reaching full conversion. What are the likely causes?

A1: Incomplete conversion is a frequent scale-up issue stemming from several factors:

  • Insufficient Mixing: In large reactors, inadequate agitation can create "dead zones" where reagents are not uniformly distributed.[6] This leads to localized concentration gradients and stalls the reaction. Ensure the agitator type (e.g., pitched-blade turbine) and speed are sufficient to maintain a homogeneous slurry or solution.

  • Poor Temperature Control: SNAr reactions are temperature-sensitive. A lag in heating or uneven temperature distribution within a large vessel can significantly slow the reaction rate.[6] Use a calibrated temperature probe and ensure the reactor jacket has adequate heating capacity.

  • Reagent Quality: The purity of 2-chloro-4-fluorobenzoic acid and the base (e.g., K2CO3) is critical. Water content in the solvent or reagents can interfere with the reaction. Use anhydrous grade solvents and ensure the base is finely powdered and dry to maximize its surface area and reactivity.

  • Base Stoichiometry: At least two equivalents of base are theoretically required: one to deprotonate the carboxylic acid and one to neutralize the HF generated. On a large scale, a slight excess (e.g., 2.2-2.5 equivalents) is often used to drive the reaction to completion.

Q2: I am observing a dangerous exotherm upon adding pyrrolidine. How can this be managed at scale?

A2: The reaction between pyrrolidine and the acidic starting material/solvent system can be exothermic. This heat release is more difficult to dissipate in large reactors due to a lower surface-area-to-volume ratio.[6]

  • Controlled Addition: Never add the full charge of pyrrolidine at once. Add it sub-surface via a dosing pump over a prolonged period (e.g., 1-2 hours), carefully monitoring the internal temperature.

  • Reverse Addition: Consider adding the 2-chloro-4-fluorobenzoic acid solution to a mixture of the solvent, base, and pyrrolidine. This can sometimes offer better thermal control.

  • Cooling Capacity: Ensure your reactor's cooling system is capable of handling the heat load. Perform a safety assessment (e.g., using reaction calorimetry) at the lab scale to predict the thermal profile before scaling up.

Category: Impurity Profile and Side Reactions

Q3: My final product is contaminated with an unknown impurity with a mass ~70 units higher than the product. What is it?

A3: This is a classic sign of a double reaction with the solvent. If you are using N,N-Dimethylformamide (DMF) as a solvent, it can decompose at high temperatures or in the presence of a strong base to generate dimethylamine. This amine can then compete with pyrrolidine in the SNAr reaction, leading to the formation of 2-chloro-4-(dimethylamino)benzoic acid .

  • Mitigation:

    • Use a more stable solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) are generally more robust choices for high-temperature SNAr reactions.

    • Lower the reaction temperature: If possible, optimize the reaction to proceed at a lower temperature (<120°C) to minimize DMF decomposition.

Q4: After work-up, my product has a persistent dark color. What causes this and how can I prevent it?

A4: Dark coloration often arises from oxidative degradation of pyrrolidine or the formation of polymeric impurities at high temperatures.

  • Inert Atmosphere: While not as critical as in Buchwald-Hartwig chemistry, running the reaction under a nitrogen or argon atmosphere can prevent air oxidation and improve the product's color profile.

  • Temperature Control: Avoid "hot spots" in the reactor caused by poor mixing. Overheating can accelerate decomposition and color body formation.

  • Purification: A charcoal treatment of the product solution before crystallization or a final recrystallization from a suitable solvent (e.g., ethanol/water, isopropanol) can effectively remove color impurities.

Category: Work-up and Product Isolation

Q5: I am struggling with product isolation. The product seems to be "oiling out" instead of precipitating as a solid. What should I do?

A5: "Oiling out" occurs when the product comes out of solution above its melting point or as a supersaturated, non-crystalline liquid. This is common with aromatic compounds.

  • Control the Quench/pH Adjustment:

    • Temperature: Ensure the reaction mixture is cooled sufficiently (e.g., to room temperature) before adding water or acid for the quench.

    • Slow Acid Addition: When acidifying to precipitate the product (targeting a pH of ~2-3), add the acid slowly with vigorous stirring. Rapid pH change can shock the system and cause oiling.

    • Anti-Solvent Addition: Consider a reverse addition: slowly add the aqueous reaction mixture to a cooled, vigorously stirred vessel of the acid solution.

  • Seeding: If you have a small amount of crystalline product, "seed" the mixture during precipitation. This provides a template for crystallization and can prevent oiling.

  • Solvent Choice: The presence of a high concentration of organic solvent (like DMSO) can sometimes increase the solubility of the product, leading to oiling. Ensure enough water is added during the quench to act as an effective anti-solvent.

Section 3: Recommended Scale-Up Protocol

This protocol details the synthesis of this compound on a 1 kg scale via the SNAr route.

Reagent and Equipment Table
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
2-chloro-4-fluorobenzoic acid174.561.00 kg1.0
Pyrrolidine71.120.62 kg (0.72 L)1.5
Potassium Carbonate (K2CO3), fine138.211.44 kg1.8
Dimethyl Sulfoxide (DMSO), anhydrous78.135.0 L-
Deionized Water18.02~20 L-
Hydrochloric Acid (HCl), 6M36.46As needed (~2.5 L)-
Equipment
20L Jacketed Glass Reactor-1-
Overhead Stirrer (Pitched-Blade)-1-
Dosing Pump-1-
Temperature Probe & Condenser-1-
pH Meter-1-
Step-by-Step Methodology

Workflow A 1. Reactor Setup Inert with N2. Charge DMSO and K2CO3. B 2. Reagent Charge Add 2-chloro-4-fluorobenzoic acid. Heat to 60-70°C. A->B C 3. Pyrrolidine Addition Dose pyrrolidine via pump over 1-2h. Maintain T < 90°C. B->C D 4. Reaction Heat to 110-115°C. Monitor by HPLC for ~6-8h. C->D E 5. Cooldown & Quench Cool to 20-25°C. Slowly add 10L water. D->E F 6. Precipitation Transfer to a separate vessel. Adjust pH to 2-3 with 6M HCl. E->F G 7. Isolation Stir slurry for 2h. Filter solid product. Wash cake with water. F->G H 8. Drying Dry in vacuum oven at 60°C until constant weight. G->H

Caption: Scale-up workflow for SNAr synthesis.

  • Reactor Preparation: Set up a 20L jacketed reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet. Purge the vessel with nitrogen.

  • Initial Charge: Charge the reactor with Dimethyl Sulfoxide (5.0 L) and potassium carbonate (1.44 kg). Begin agitation to form a slurry.

  • Substrate Addition: Add the 2-chloro-4-fluorobenzoic acid (1.00 kg) to the reactor. Heat the mixture to 60-70°C to ensure the substrate dissolves.

  • Pyrrolidine Dosing: Begin the controlled, sub-surface addition of pyrrolidine (0.62 kg) via a dosing pump over 1-2 hours. CAUTION: The initial addition may be exothermic. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 90°C.

  • Reaction Phase: Once the pyrrolidine addition is complete, heat the reaction mixture to an internal temperature of 110-115°C.

  • In-Process Control (IPC): Monitor the reaction progress by taking small, quenched samples every 2 hours for HPLC analysis. The reaction is considered complete when the area % of 2-chloro-4-fluorobenzoic acid is less than 1.0%. Typical reaction time is 6-8 hours.

  • Cooldown and Quench: Once complete, cool the reaction mixture to 20-25°C. Slowly add 10 L of deionized water to the reactor over 30 minutes. A significant amount of K2CO3 and product salt may remain undissolved.

  • Precipitation: In a separate vessel, prepare the required amount of 6M HCl. Slowly transfer the quenched reaction slurry into the acid with vigorous stirring, maintaining the temperature below 30°C. Adjust the final pH to 2-3 to ensure complete precipitation of the carboxylic acid.

  • Isolation: Stir the resulting thick slurry at room temperature for at least 2 hours to allow for complete crystallization. Filter the solid product using a suitable filter (e.g., Nutsche filter). Wash the filter cake thoroughly with deionized water (2 x 5 L) until the filtrate is neutral (pH ~6-7).

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. Expected yield: 1.15-1.25 kg (88-96%).

Section 4: Key Reagent Safety Data

Safe scale-up requires a thorough understanding of the hazards involved.[7][8]

ReagentKey HazardsRecommended PPE & Handling
Pyrrolidine Highly Flammable (H225), Harmful if swallowed/inhaled (H302/H332), Causes severe skin burns and eye damage (H314).[9][10] Vapors are heavier than air and can travel.[8]Work in a well-ventilated area or fume hood. Use explosion-proof equipment.[8] Wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, face shield, and a chemical-resistant apron.
2-chloro-4-fluoro- Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).Avoid breathing dust. Handle in a ventilated area. Standard PPE (gloves, safety glasses) is required.
Dimethyl Sulfoxide Combustible liquid. Readily absorbed through the skin and may carry other dissolved chemicals with it.Wear appropriate chemical-resistant gloves. Avoid contact with skin and eyes.
Hydrochloric Acid Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).Handle in a well-ventilated area, away from bases. Wear acid-resistant gloves, apron, and face shield.

References

  • Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]

  • New Jersey Department of Health. (1999, July). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • IPCS. (2021). International Chemical Safety Card 1315: Pyrrolidine. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chen, J. L., et al. (2018). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Liu, P., et al. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Wikipedia. (2023, October 27). Pyrrolidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790149A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • HWS Labortechnik. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Smith, C. A., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Basile, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES.
  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. Retrieved from [Link]

  • Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5787, 2,4-Dichlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
  • ResearchGate. (2026, January 7). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[7][8][11]-benzothiadiazole. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-pyrrolidinobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the catalyst selection and optimization for this synthesis. We will address common challenges and provide troubleshooting strategies in a direct question-and-answer format.

The synthesis of this compound is typically not a single-step process. A robust and common strategy involves a two-part approach: first, the synthesis of a key intermediate, 4-amino-2-chlorobenzoic acid, followed by a palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, to form the target molecule. This guide will focus predominantly on the critical catalyst selection and troubleshooting for the C-N coupling step, which is often the most challenging part of the synthesis.

Part 1: Synthesis of the Precursor: 4-Amino-2-chlorobenzoic Acid

The most common route to 4-amino-2-chlorobenzoic acid is through the reduction of 2-chloro-4-nitrobenzoic acid. This transformation is generally high-yielding and can be accomplished through various methods.

Q1: What are the recommended methods for synthesizing the precursor, 4-amino-2-chlorobenzoic acid?

A1: The reduction of the nitro group on 2-chloro-4-nitrobenzoic acid is the most direct method. Several reliable protocols exist, and the choice often depends on available equipment, scale, and safety considerations. A common high-yield procedure involves the use of a silver-montmorillonite (Ag/MMT) catalyst with NaBH₄ as the reducing agent in isopropanol.[1][2][3] Catalytic hydrogenation using catalysts like Raney nickel is also a widely used and effective method.[4]

Part 2: Catalyst Selection and Troubleshooting for the Buchwald-Hartwig Amination

The core of this synthesis lies in the palladium-catalyzed Buchwald-Hartwig amination, which couples the 4-amino group of the precursor with a suitable pyrrolidine source, or more commonly, couples 2-chloro-4-halobenzoic acid with pyrrolidine. For the purpose of this guide, we will focus on the more challenging coupling of 2,4-dichlorobenzoic acid with pyrrolidine , as the amino group in 4-amino-2-chlorobenzoic acid can complicate the reaction. The carboxylic acid group presents a significant challenge due to its acidity, which can interfere with the strongly basic conditions of the reaction.

Frequently Asked Questions (FAQs)

Q2: Why is the Buchwald-Hartwig amination the recommended method for this C-N bond formation?

A2: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3] Traditional methods like nucleophilic aromatic substitution are often ineffective for electron-rich or sterically hindered aryl halides. The Buchwald-Hartwig reaction has a broad substrate scope and functional group tolerance, making it ideal for complex pharmaceutical intermediates.[3][5]

Q3: What is the biggest challenge in using 2-chloro-4-halobenzoic acid as a substrate in this reaction?

A3: There are two main challenges. First, aryl chlorides are notoriously less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[1][6] This necessitates the use of more specialized, electron-rich, and sterically bulky phosphine ligands to promote the reaction.[1][3] Second, the carboxylic acid group is acidic and will be deprotonated by the strong bases (like NaOtBu) typically used in this reaction. This can affect the solubility of the substrate and potentially interfere with the catalyst.

Q4: How do I choose the right palladium catalyst and ligand for coupling an aryl chloride?

A4: This is the most critical decision for a successful reaction. For challenging aryl chlorides, "first-generation" ligands like P(o-tolyl)₃ or bidentate ligands like BINAP may be insufficient.[3] You should start with sterically hindered, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."

Catalyst and Ligand Selection Guide

G

Ligand FamilyRecommended LigandsKey Features
Biarylphosphines XPhos, RuPhos, BrettPhosHighly effective for unreactive aryl chlorides due to their steric bulk and electron-donating properties.[2][7]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrOffer an alternative to phosphine ligands and have shown high activity in the amination of aryl chlorides.[8][9]

For the palladium source, while Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be unreliable as they require in situ reduction to the active Pd(0) species.[6][10] Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) is highly recommended as it leads to a more controlled and efficient formation of the active catalyst.[10]

Q5: Which base should I use, considering the carboxylic acid group?

A5: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are most common and often provide the fastest reaction rates.[11] However, you will need at least two equivalents of the base: one to deprotonate the pyrrolidine-palladium complex in the catalytic cycle and one to neutralize the carboxylic acid. Using a weaker base like K₂CO₃ or K₃PO₄ is an option to increase functional group tolerance, but this often requires higher temperatures, longer reaction times, and potentially higher catalyst loadings.[12]

BaseStrengthProsCons
NaOtBu StrongHigh reaction rates, widely used.[2]Can be incompatible with sensitive functional groups.[12]
LHMDS StrongUseful for substrates with protic functional groups.Air-sensitive solid.[12]
Cs₂CO₃, K₃PO₄ WeakerExcellent functional group tolerance.[12]Can lead to slower reactions and require higher catalyst loading.[12]

Given the robustness of the benzoic acid, starting with NaOtBu (2.5-3.0 equivalents) is a reasonable approach.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is the most common issue and can stem from several sources.

Troubleshooting Flowchart: Low Conversion

G cluster_0 Initial Checks cluster_1 Catalyst System Optimization cluster_2 Advanced Troubleshooting Start Low/No Conversion Observed Inert Is the reaction atmosphere strictly inert (Argon/Nitrogen)? Start->Inert Inert->Start No, fix setup Reagents Are solvents and reagents anhydrous? Inert->Reagents Yes Reagents->Start No, dry reagents Temp Is the reaction temperature high enough? (80-120 °C) Reagents->Temp Yes Temp->Start No, increase temp Ligand Switch to a more bulky/electron-rich ligand (e.g., from RuPhos to XPhos) Temp->Ligand Yes Base Is the base strong enough? (e.g., K₂CO₃ -> NaOtBu) Ligand->Base Precatalyst Consider using a precatalyst (e.g., XPhos Pd G3) for reliable Pd(0) formation Base->Precatalyst Solvent Is insolubility an issue? Try a different solvent (e.g., Dioxane, t-AmOH) Precatalyst->Solvent Deactivation Catalyst deactivation suspected. Increase catalyst loading or use a more robust ligand. Solvent->Deactivation

  • Cause A: Inactive Catalyst

    • Explanation: The active catalyst is a Pd(0) species, which is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.

    • Solution: Ensure all reagents are thoroughly degassed and the reaction is set up under a strict argon or nitrogen atmosphere. Use Schlenk techniques or a glovebox.[2] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a precatalyst can be more reliable than using Pd(II) salts like Pd(OAc)₂ which require in situ reduction.[10][11]

  • Cause B: Poor Ligand Choice

    • Explanation: As mentioned, aryl chlorides require highly active catalyst systems. Your chosen ligand may not be electron-rich or bulky enough to facilitate the oxidative addition step.

    • Solution: If using a less bulky ligand, switch to a more sterically demanding one like XPhos.[7][13] The increased steric bulk can accelerate the reductive elimination step and stabilize the active catalytic species.

  • Cause C: Insufficiently Strong Base or Insolubility

    • Explanation: The base plays a crucial role in deprotonating the amine to form the palladium-amido complex.[14][15] If a weaker base like K₃PO₄ is used and the reaction is sluggish, it may not be strong enough under your conditions. Additionally, the deprotonated benzoic acid salt may have poor solubility in the reaction solvent, hindering the reaction.[10]

    • Solution: Switch to a stronger base like NaOtBu. If insolubility is suspected, try a different solvent system. While toluene is common, dioxane or tert-amyl alcohol can be effective alternatives.[10][12]

Problem 2: Formation of Side Products

  • Side Product A: Hydrodehalogenation (Replacement of -Cl with -H)

    • Explanation: This occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide to replace the chlorine with hydrogen. This is a known side reaction in Buchwald-Hartwig aminations.[2]

    • Solution: This side reaction can sometimes be suppressed by changing the ligand or base. Using a less sterically hindered ligand or a weaker base might help, but this could also slow down your desired reaction.[2] Careful optimization is key.

  • Side Product B: Dimerization of Pyrrolidine or Aryl Halide

    • Explanation: At high temperatures, self-coupling of the starting materials can sometimes occur.

    • Solution: Lowering the reaction temperature may reduce the rate of dimerization.[2] Also, ensure the correct stoichiometry of reagents; using a slight excess of the amine can sometimes disfavor aryl halide dimerization.

Experimental Protocol Example

This protocol is a starting point and should be optimized for your specific setup.

Materials:

  • 2,4-Dichlorobenzoic acid (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol %)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the 2,4-dichlorobenzoic acid, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by the pyrrolidine.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with aqueous HCl (1M) until the pH is acidic.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Available from: [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available from: [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 79(24), 11961-11969. Available from: [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available from: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. Available from: [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available from: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available from: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]

  • Wolfe, J. P., et al. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH. Available from: [Link]

  • ResearchGate. (2024). Palladium-catalyzed amination of pyrrolidine with aryl chlorides. Available from: [Link]

  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Available from: [Link]

  • Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link]

  • Semantic Scholar. (2005, February 1). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Available from: [Link]

Sources

Technical Support Center: Solvent Effects on 2-chloro-4-pyrrolidinobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-chloro-4-pyrrolidinobenzoic acid. This document provides in-depth, field-proven insights into a critical experimental variable: the choice of solvent. Understanding and controlling solvent effects is paramount for achieving desired reaction outcomes, optimizing yields, and minimizing side-product formation. This guide is structured as a series of questions and troubleshooting scenarios you may encounter during your work.

Section 1: Foundational Concepts in Reactivity

This section addresses the fundamental principles governing the reactivity of this compound and the overarching role of the solvent.

Q1: What are the primary reactive sites on this compound and which reaction type is most common?

A1: this compound possesses three key structural features, but one dominates its use as a synthetic intermediate.

  • The C-Cl Bond at the 2-position: This is the most significant site for synthetic modification. The aromatic ring is activated towards Nucleophilic Aromatic Substitution (SNA_r) . The electron-donating pyrrolidine group at the para-position and the electron-withdrawing carboxylic acid group at the meta-position (relative to the chlorine) modulate the reactivity of this site.

  • The Carboxylic Acid Group: This functional group can undergo standard reactions such as esterification, amidation (e.g., via activation with coupling agents), or reduction. These reactions are generally straightforward but can compete with S_NAr depending on the reagents used.

  • The Pyrrolidine Ring: As a saturated heterocycle, this group is largely unreactive under typical S_NAr conditions.

The most common and mechanistically interesting reactions involving this substrate are S_NAr, where the chloride is displaced by a nucleophile.

Q2: Can you explain the Nucleophilic Aromatic Substitution (SNA_r) mechanism relevant to this molecule?

A2: Certainly. Unlike S_N1 or S_N2 reactions at sp³-hybridized carbons, S_NAr at an aromatic ring typically proceeds via a two-step addition-elimination pathway.[1][2]

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged resonance-stabilized intermediate known as a Meisenheimer complex .

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. The formation of the Meisenheimer complex is almost always the rate-determining step.

The solvent's primary role is to stabilize this charged Meisenheimer intermediate and its transition state, thereby accelerating the reaction.

Caption: The Addition-Elimination pathway for S_NAr reactions.

Q3: How do different solvent classes—polar protic, polar aprotic, and non-polar—influence S_NAr reactions?

A3: Solvent selection is arguably the most critical parameter in controlling S_NAr reactions.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These are frequently the solvents of choice. They possess large dipole moments that can stabilize the charged Meisenheimer intermediate.[4] Crucially, they do not form strong hydrogen bonds with anionic nucleophiles, leaving the nucleophile "naked" and highly reactive.[3][5] This combination of intermediate stabilization and high nucleophile reactivity typically leads to the fastest reaction rates.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can also stabilize the charged intermediate. However, they are hydrogen-bond donors, which leads to the formation of a strong solvation shell around the anionic nucleophile.[6] This solvation deactivates the nucleophile, often leading to significantly slower reaction rates compared to polar aprotic solvents.[5][6]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents are generally poor choices for S_NAr reactions.[7] They cannot effectively stabilize the charged Meisenheimer intermediate, leading to a very high activation energy. Furthermore, many nucleophiles (which are often salts) have poor solubility in non-polar media.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a systematic approach to diagnosing and solving problems encountered during reactions with this compound.

Issue 1: The reaction is extremely slow, or no product is forming.

This is the most common issue and is almost always linked to solvent and reagent conditions.

  • Possible Cause A: Inappropriate Solvent Polarity.

    • Diagnosis: You are using a non-polar solvent (e.g., Toluene) or a solvent with low polarity (e.g., Dioxane, Ethyl Acetate). These solvents cannot stabilize the high-energy Meisenheimer complex required for the reaction to proceed.

    • Troubleshooting Steps:

      • Switch to a polar aprotic solvent . Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent starting points.

      • Consult the solvent properties table below to select a solvent with a high dielectric constant and dipole moment.

  • Possible Cause B: Nucleophile Deactivation by a Protic Solvent.

    • Diagnosis: You are using a strong, anionic nucleophile in a polar protic solvent like ethanol or water. The solvent is forming a hydrogen-bond "cage" around your nucleophile, drastically reducing its reactivity.[5][6]

    • Troubleshooting Steps:

      • Replace the protic solvent with a polar aprotic solvent (e.g., DMF, DMSO) to "free" the nucleophile.

      • If the nucleophile is a weak base (e.g., a neutral amine), a protic solvent might be acceptable, but a polar aprotic one is still often faster.

  • Possible Cause C: Water Contamination in an Aprotic Solvent.

    • Diagnosis: Even small amounts of water in a polar aprotic solvent can solvate and deactivate highly reactive anionic nucleophiles.

    • Troubleshooting Steps:

      • Use anhydrous (dry) solvents . Purchase a new, sealed bottle or dry the solvent using appropriate methods (e.g., molecular sieves).

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

Troubleshooting_Slow_Reaction Start Reaction is Slow or Not Starting CheckSolvent What is the solvent type? Start->CheckSolvent Protic Polar Protic (e.g., EtOH, H₂O) CheckSolvent->Protic Protic Aprotic Polar Aprotic (e.g., DMF, DMSO) CheckSolvent->Aprotic Aprotic NonPolar Non-Polar (e.g., Toluene) CheckSolvent->NonPolar Non-Polar Action_ConsiderNucleophile Cause: Nucleophile deactivation. Action: Switch to Polar Aprotic Solvent to increase nucleophilicity. Protic->Action_ConsiderNucleophile CheckWater Is the solvent anhydrous? Aprotic->CheckWater Action_SwitchToAprotic Action: Switch to a Polar Aprotic Solvent (DMF, DMSO). This is the primary cause. NonPolar->Action_SwitchToAprotic Proceed Re-run Experiment Action_SwitchToAprotic->Proceed Action_ConsiderNucleophile->Proceed Action_DrySolvent Action: Use anhydrous solvent and run under inert atmosphere. CheckWater->Action_DrySolvent No CheckWater->Proceed Yes Action_DrySolvent->Proceed

Caption: Troubleshooting workflow for a slow S_NAr reaction.

Issue 2: Low product yield with significant starting material recovery.

This indicates an incomplete reaction, often due to the factors listed in Issue 1 or insufficient reaction time or temperature.

  • Possible Cause: Insufficient Thermal Energy.

    • Diagnosis: S_NAr reactions often require heat to overcome the activation energy of forming the Meisenheimer complex. Room temperature may not be sufficient.

    • Troubleshooting Steps:

      • Gently heat the reaction mixture. Start with 50-60 °C and monitor by TLC or LCMS.

      • Increase the temperature incrementally to 80-100 °C. Be mindful of the solvent's boiling point. High-boiling polar aprotic solvents like DMF (153 °C), DMSO (189 °C), and NMP (202 °C) offer a wide temperature range.

Issue 3: Formation of unexpected side products.
  • Possible Cause: Solvolysis.

    • Diagnosis: If your solvent is also a potential nucleophile (e.g., methanol, ethanol, water), it can compete with your intended nucleophile, leading to a mixture of products. This is especially problematic if your primary nucleophile is weak or in low concentration.

    • Troubleshooting Steps:

      • Choose a non-nucleophilic solvent. DMF, DMSO, acetonitrile, and NMP are excellent choices as they are not prone to participating in the reaction.

Section 3: Experimental Data and Protocols

Table 1: Properties of Common Solvents for S_NAr Reactions

This table provides key parameters to guide your solvent selection. Higher dielectric constants and dipole moments generally correlate with better performance in S_NAr by stabilizing the charged intermediate.

SolventTypeDielectric Constant (ε) at 20°CDipole Moment (μ, Debye)Boiling Point (°C)Notes
DMSO Polar Aprotic47.23.96189Excellent dissolving power, high boiling point. Can be difficult to remove.
DMF Polar Aprotic36.73.82153Versatile and widely used. Good dissolving power.
NMP Polar Aprotic32.24.09202High boiling point, useful for high-temperature reactions.
Acetonitrile Polar Aprotic37.53.9282Lower boiling point, easier to remove. May have lower solubility for some salts.
Ethanol Polar Protic24.61.6978Can cause nucleophile deactivation and solvolysis. Generally not recommended.
Toluene Non-Polar2.40.36111Poor choice; cannot stabilize the charged intermediate.
Protocol 1: General Procedure for a Model S_NAr Reaction with an Amine Nucleophile

This protocol provides a robust starting point for your experiments.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous DMF (Volume to make a 0.1 - 0.5 M solution)

  • Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq, optional, as a non-nucleophilic base if the nucleophile is an amine salt or if HCl is generated)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add this compound.

  • Add anhydrous DMF to dissolve the starting material.

  • Add the amine nucleophile, followed by the base (if required).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LCMS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Proceed with standard aqueous workup and purification (e.g., extraction, crystallization, or chromatography).

Section 4: Frequently Asked Questions (FAQs)

  • Q: My nucleophile is an ionic salt (e.g., sodium azide or potassium fluoride). Which solvent is best?

    • A: For ionic nucleophiles, a polar aprotic solvent is essential. DMSO is often the best choice due to its exceptional ability to dissolve salts and stabilize the charged intermediate, leading to high reactivity.[3]

  • Q: How does the pKa of the carboxylic acid group on my substrate affect the reaction?

    • A: The pKa of a benzoic acid can change depending on the solvent.[8] If you are using a strongly basic nucleophile, it could deprotonate the carboxylic acid. This is not necessarily detrimental to the S_NAr reaction and can even improve solubility in polar solvents. However, if your nucleophile is sensitive to acids, the carboxylic acid proton could interfere. In such cases, adding a non-nucleophilic base (like K₂CO₃) or protecting the carboxylic acid group might be necessary.

  • Q: Can I run the reaction at a higher temperature to speed it up?

    • A: Yes, increasing the temperature is a common strategy to accelerate S_NAr reactions. However, be aware that higher temperatures can also promote side reactions or decomposition. It is always best to start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is proceeding too slowly.

References

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Retrieved from [Link]

  • ResearchGate. (2025, October 31). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Effects of solvent polarity on the acid dissociation constants of benzoic acids. Retrieved from [Link]

Sources

Technical Support Center: 2-Chloro-4-Pyrrolidinobenzoic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-4-pyrrolidinobenzoic acid. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist in your experimental work on the degradation pathways of this compound. As your Senior Application Scientist, I've designed this guide to be a practical, field-proven resource grounded in scientific expertise.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its degradation pathways a concern?

A1: this compound is a chemical building block with the molecular formula C₁₁H₁₂ClNO₂. It features a benzoic acid core with a chlorine atom at the 2-position and a pyrrolidine group at the 4-position, making it a valuable scaffold in medicinal chemistry.[1] Understanding its degradation pathways is crucial for several reasons. Forced degradation studies help to identify likely degradation products, which in turn aids in determining the intrinsic stability of the molecule, establishing degradation pathways, and developing and validating stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2] This information is vital for ensuring the safety, efficacy, and shelf-life of any potential drug product derived from this molecule.

Q2: What are the most likely functional groups to be involved in the degradation of this compound?

A2: The molecule has several reactive sites. The primary points of degradation are likely to be:

  • The Pyrrolidine Ring: This secondary amine moiety is susceptible to oxidation.

  • The Carboxylic Acid Group: This group can undergo decarboxylation under thermal stress.

  • The Aromatic Ring: The entire molecule can be susceptible to photodegradation, and the chloro- and pyrrolidino- substituents can influence its reactivity. While less common, hydrolysis of the chloro-substituent is a possibility under harsh conditions.

Q3: What are the standard stress conditions for a forced degradation study of this compound?

A3: A typical forced degradation study, as recommended by ICH guidelines, would involve exposing a solution of this compound to the following conditions:

  • Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature, with elevated temperatures (e.g., 60°C) if no degradation is observed.[2][3]

  • Base Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature, potentially with heating.[2][3]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Thermal Stress: Heating the solid compound or a solution at elevated temperatures (e.g., 60-80°C).

  • Photostability: Exposing the solid compound or a solution to a light source that provides both UV and visible light, as specified in ICH Q1B.[2]

Troubleshooting Guide

Q4: I am not observing any degradation under standard acidic or basic hydrolysis conditions. What should I do?

A4:

  • Increase Stress Levels: If room temperature incubation shows no effect, you can gradually increase the temperature, for example, to 60°C or 80°C. Also, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M).[3]

  • Extend Exposure Time: The degradation process may be slow. Extend the duration of the experiment, taking samples at various time points (e.g., 24, 48, 72 hours) to monitor for slow-forming degradants.

  • Consider a Co-Solvent: If the compound has poor solubility in the aqueous acidic or basic solutions, this can limit degradation. The use of a co-solvent like acetonitrile or methanol can improve solubility. However, be aware that the co-solvent itself could participate in the reaction.[2]

Q5: My sample shows multiple degradation peaks in the chromatogram after oxidative stress. How can I identify the primary degradation products?

A5:

  • Time-Course Study: Run a time-course experiment where you analyze samples at multiple time points after adding the oxidizing agent. Primary degradation products will appear first and may then decrease as they are converted into secondary products.

  • Mass Spectrometry (MS) Analysis: Use a hyphenated technique like LC-MS/MS to get mass information for each peak. This will help in proposing molecular formulas for the degradants. By comparing the mass of the parent compound with the degradants, you can infer the type of chemical modification (e.g., addition of an oxygen atom).

  • Vary Oxidant Concentration: Perform the experiment with different concentrations of the oxidizing agent. The peak areas of the primary degradants should show a clear concentration-dependent increase.

Q6: I am seeing a loss of my parent compound peak, but no new peaks are appearing in my chromatogram. What could be the issue?

A6:

  • Formation of Insoluble Degradants: The degradation products might be precipitating out of the solution. Visually inspect your sample for any cloudiness or solid material. If present, you may need to dissolve the sample in a stronger solvent before analysis.

  • Formation of Non-UV Active Compounds: Your degradation products may lack a chromophore and therefore are not detected by a UV detector. Try using a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Formation of Volatile Degradants: It is possible that some degradation products are volatile and are being lost during sample preparation or analysis. This is particularly relevant for thermal degradation studies. Headspace GC-MS could be used to investigate this possibility.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with a UV detector or MS detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Calibrated oven and photostability chamber

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 48 hours. At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 48 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 48 hours, protected from light. At specified time points, withdraw an aliquot and dilute to 100 µg/mL.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Also, heat the stock solution at 80°C for 48 hours. Prepare a 100 µg/mL solution from the stressed solid sample.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines. Prepare a 100 µg/mL solution from the stressed samples.

  • Control Samples: Prepare a control sample by diluting the stock solution to 100 µg/mL and storing it at 4°C, protected from light.

4. HPLC Analysis:

  • Mobile Phase: A gradient elution is often suitable. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage degradation of the parent compound.

  • If using an MS detector, analyze the mass spectra of the degradation peaks to propose their structures.

Visualizing Degradation Pathways and Workflows

Hypothetical Degradation Pathway

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Harsh Conditions) cluster_photolysis Photolysis cluster_thermolysis Thermolysis parent This compound n_oxide Pyrrolidine N-oxide derivative parent->n_oxide H₂O₂ hydroxylated Hydroxylated aromatic ring parent->hydroxylated H₂O₂ dechlorinated 2-hydroxy-4-pyrrolidinobenzoic acid parent->dechlorinated H⁺/OH⁻, Heat dehalogenated 4-pyrrolidinobenzoic acid parent->dehalogenated UV/Vis Light decarboxylated 1-(3-chlorophenyl)pyrrolidine parent->decarboxylated Heat

Caption: Hypothetical degradation pathways for this compound under various stress conditions.

Forced Degradation Experimental Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) start->acid base Base Hydrolysis (1 M NaOH, 60°C) start->base oxidation Oxidation (30% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (0, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute (100 µg/mL) sampling->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze data Data Analysis: - % Degradation - Identify Degradants analyze->data

Sources

Handling and safety precautions for "2-chloro-4-pyrrolidinobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-4-pyrrolidinobenzoic Acid

This guide provides comprehensive handling, safety, and troubleshooting information for researchers, scientists, and drug development professionals working with this compound (CAS No. 192513-60-3). The protocols and advice herein are synthesized from established safety data for structurally analogous compounds and best laboratory practices.

Section 1: Compound Identification and Properties

Q1: What is this compound?

This compound is a chemical building block with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol .[1] Its structure consists of a benzoic acid core substituted with a chlorine atom at the 2-position and a pyrrolidine group at the 4-position. This configuration makes it a useful intermediate in organic synthesis, particularly for pharmaceutical research and development.[1] It is intended for research use only and should not be used for diagnostic or therapeutic purposes.[1]

Section 2: Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from structurally related chlorobenzoic acids. The primary anticipated hazards include skin irritation, serious eye damage, and potential respiratory tract irritation if inhaled as a dust.[2][3] Ingestion may also be harmful.[4] Therefore, strict adherence to a comprehensive PPE protocol is mandatory.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A risk assessment should always precede handling, but the following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[2][5]Protects against dust particles and splashes, which can cause serious and potentially irreversible eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., Viton™ or Butyl rubber). A fully buttoned, impermeable lab coat is required.[2]Prevents direct skin contact, which can lead to irritation. Halogenated aromatic compounds can degrade common glove materials like latex or nitrile over time.[2]
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated area to minimize dust generation. If dust is unavoidable or ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[2]Prevents the inhalation of dust, which may cause respiratory irritation.[5][6]
Footwear Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[2]Protects feet from spills and falling objects.[2]

Q3: Why is Viton™ or Butyl rubber recommended for gloves over standard nitrile gloves?

The causality lies in the chemical structure of this compound. As a halogenated aromatic hydrocarbon, it has the potential to permeate or degrade less robust glove materials like latex and nitrile with prolonged contact. Viton™ (a fluoroelastomer) and Butyl rubber offer superior resistance to a broader range of chemicals, including chlorinated compounds, ensuring a more reliable barrier during handling.[2]

Section 3: Handling and Storage Procedures

Q4: What are the standard operating procedures for weighing and handling this solid compound?

  • Preparation : Before handling, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Don PPE : Wear all required PPE as detailed in the table above.

  • Weighing : Use a weigh boat or creased weighing paper. Handle the container and spatula carefully to avoid generating airborne dust. If any material is spilled on the balance, clean it immediately.

  • Transfer : When transferring the solid to a reaction vessel, do so carefully to prevent dust clouds.

  • Post-Handling : After use, tightly seal the container.[1][6] Clean all equipment and the work area thoroughly. Wash hands and any exposed skin with soap and water after removing gloves.[5] Do not eat, drink, or smoke in the work area.[4]

Q5: What are the optimal storage conditions for this compound?

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6][7] A recommended storage temperature is between 2-8°C.[1] Keep it away from incompatible materials such as strong oxidizing agents.[7][8] The product may be hygroscopic (absorb moisture from the air), so maintaining a dry environment is critical to preserving its integrity.[3]

Section 4: Troubleshooting Guide: Spills and Exposure

Q6: What is the correct procedure to follow in case of a small chemical spill?

For a small, incidental spill that you are trained and equipped to handle, follow this workflow. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[9][10]

Spill_Response_Workflow Start Spill Occurs Assess Assess Situation Is the spill manageable? Are you trained? Start->Assess Alert Alert Colleagues Restrict Area Assess->Alert Yes Evacuate EVACUATE AREA Contact Emergency Response Assess->Evacuate No DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Alert->DonPPE Contain Contain Spill Cover with absorbent material (e.g., vermiculite, sand) DonPPE->Contain Cleanup Clean Up Carefully sweep solid material into a container. Avoid creating dust. Contain->Cleanup Decontaminate Decontaminate Area Wash the surface with soap and water. Cleanup->Decontaminate Package Package Waste Seal waste in a labeled, impervious container. Decontaminate->Package Dispose Dispose of Waste Follow institutional hazardous waste protocols. Package->Dispose End Restock Spill Kit Report Incident Dispose->End

Caption: Workflow for handling a small chemical spill.

Q7: What are the first-aid measures for accidental exposure?

Immediate and appropriate action is critical. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact : Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs or persists, get medical advice.[5]

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If the person feels unwell or has difficulty breathing, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] Have the person drink one or two glasses of water.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Section 5: Waste Disposal

Q8: How should I dispose of this compound and contaminated materials?

All waste containing this compound must be treated as hazardous chemical waste.[2]

  • Solid Waste : Collect unused compound and heavily contaminated materials (e.g., spill cleanup absorbents) in a clearly labeled, sealed, and puncture-proof container designated for halogenated organic waste.[2][11]

  • Contaminated Labware : Disposable items like gloves and weigh boats should be placed in a designated hazardous waste bag. Non-disposable glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself.[2] They should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste, before the container can be disposed of or recycled according to institutional guidelines.

  • Disposal Protocol : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[4] Do not mix with other waste streams unless explicitly permitted.[4] Arrange for pickup by your institution's environmental health and safety department.

Section 6: Frequently Asked Questions (FAQs)

Q9: Can this compound form explosive dust mixtures?

Yes, like many flammable organic substances in powdered form, there is a potential for a dust explosion if the compound is finely distributed and whirled up in the air in the presence of an ignition source.[12] This is why it is crucial to handle the solid carefully, avoid generating dust, and keep it away from ignition sources.[7]

Q10: Is this compound a known carcinogen?

Based on data for analogous compounds, there is no evidence to suggest that this compound is a carcinogen. Safety data sheets for similar chemicals state that they are not classified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[8]

Q11: What should I do if the compound changes color or appearance in storage?

A change in appearance, such as discoloration or clumping, could indicate degradation or moisture absorption. Do not use the material. It should be appropriately labeled and disposed of as hazardous waste. The integrity of your experiments depends on the purity of your starting materials.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

  • General Chemical Spill Procedures. Campus Operations and Risk Management. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Chemical Spill Response Procedure. University of Manitoba. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • UNIT 7: Personal Protective Equipment. CTAHR. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

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Technical Support Center: Recrystallization of 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-chloro-4-pyrrolidinobenzoic acid. It is designed to address common challenges encountered during the recrystallization process, offering troubleshooting advice and optimized protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and issues that arise during the recrystallization of this compound, providing concise, actionable answers.

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] For substituted benzoic acids like this compound, a common and effective approach is to use a solvent mixture, often an alcohol/water system.[2] Ethanol or methanol mixed with water is a good starting point. The presence of the polar carboxylic acid and pyrrolidine groups suggests some solubility in polar solvents, while the chlorinated benzene ring provides non-polar character.

Begin by dissolving the compound in a minimum amount of the hot alcohol ("soluble solvent"). Then, add hot water (the "poorer solvent") dropwise until the solution becomes slightly cloudy, indicating the saturation point. Reheat the solution until it becomes clear again before allowing it to cool.[2][3]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is a common issue, especially with impure compounds or when using mixed solvent systems.[4]

Here are several strategies to resolve this:

  • Increase the Solvent Volume: The compound may be coming out of solution too quickly. Reheat the mixture to dissolve the oil and add a small amount of the more "soluble" solvent (e.g., more ethanol in an ethanol/water system). This keeps the compound dissolved for a longer period as it cools.[4][5]

  • Slow Down the Cooling Rate: Rapid cooling can favor oil formation.[4] After dissolving your compound in the hot solvent, allow the flask to cool slowly on the benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath.[5]

  • Use a Different Solvent System: If oiling persists, the chosen solvent system may be unsuitable. Experiment with other solvents or solvent pairs. For aromatic acids, alternatives like aqueous acetic acid or benzene have been used for similar compounds.[1]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield is a frequent problem in recrystallization and can stem from several factors:[5]

  • Using Too Much Solvent: This is the most common reason for poor yield, as a significant amount of the compound remains dissolved in the mother liquor.[4][5][6] To check for this, take a small sample of the filtrate and allow the solvent to evaporate; a large amount of residue indicates substantial product loss. If this is the case, you can recover the compound by evaporating some of the solvent and attempting the recrystallization again.[4][5]

  • Premature Crystallization: If crystals form too quickly during hot filtration to remove insoluble impurities, product can be lost.[2] To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus (funnel and receiving flask).[2]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound.[6]

Q4: My final product is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.[2] These impurities adsorb onto the surface of the charcoal, which is then removed by hot gravity filtration.

Important Note: Add the activated charcoal to the slightly cooled solution, not the boiling solution, to avoid violent bumping.[2] After adding the charcoal, reheat the solution to boiling for a few minutes before performing the hot filtration.[2]

Section 2: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.[4] 2. The solution is supersaturated and requires a nucleation site.[4]1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.[4][5] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.[4]
Crystals form too quickly. 1. The solution is too concentrated. 2. The solution is cooling too rapidly.[5]1. Reheat the solution and add a small amount of additional hot solvent.[5] 2. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulate the flask to slow the cooling rate.[5]
The product is an oil, not a solid. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The compound is coming out of solution above its melting point due to high concentration or rapid cooling.[4] 3. Significant impurities are present, depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Reheat to dissolve the oil, add more of the "good" solvent, and cool slowly.[4][5] 3. Consider pre-purification with charcoal or an alternative purification method like chromatography if impurities are substantial.[4][5]
Low recovery/yield. 1. Excessive solvent was used.[6] 2. Premature crystallization during hot filtration.[2] 3. Washing crystals with room temperature solvent during vacuum filtration.1. Use the minimum amount of near-boiling solvent necessary for dissolution.[6] Recover material from the mother liquor by evaporating the solvent.[4] 2. Use a slight excess of solvent for hot filtration and keep the funnel and flask hot.[2] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]

Section 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the recrystallization of this compound using an ethanol/water solvent system.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or hot plate) while stirring to dissolve the solid.

  • Solvent Adjustment: If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and receiving flask, and add a small excess of hot ethanol to the solution before filtering.[2]

  • Saturation: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. Reheat the mixture until it is clear again.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-insulating surface.[5] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. For solids recrystallized from water-containing systems, overnight drying may be necessary to ensure all moisture is removed.[6]

Section 4: Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for a successful recrystallization.

Recrystallization_Workflow Recrystallization Decision Workflow for this compound A Start: Crude Solid B Select Solvent System (e.g., Ethanol/Water) A->B C Dissolve in Minimum Hot Solvent B->C D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes F Cool Solution Slowly D->F No E->F G Crystals Form? F->G H Collect Crystals (Vacuum Filtration) G->H Yes L Troubleshoot: Add Seed Crystal or Scratch Flask G->L No M Troubleshoot: Reduce Solvent Volume G->M Still No I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K L->G M->F

Caption: Decision workflow for recrystallization.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid? Retrieved from [Link]

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Validation & Comparative

The Analytical Imperative: Profiling Potential Impurities

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purity Analysis of 2-chloro-4-pyrrolidinobenzoic Acid: A Comparative Review of Methodologies

For researchers and professionals in drug development, the purity of chemical intermediates like this compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. As a key building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the integrity of the final drug product. This guide provides a comparative overview of principal analytical methods for determining the purity of this compound, complete with detailed experimental protocols and performance data to inform method selection and implementation.

Before selecting an analytical technique, it is crucial to consider the potential impurity profile of this compound. Impurities can arise from various stages of the synthesis, storage, and degradation processes. Common sources include:

  • Starting Materials: Unreacted precursors, such as 2,4-dichlorobenzoic acid or pyrrolidine.

  • Reaction Byproducts: Isomeric variants or products from side reactions.

  • Residual Solvents: Organic solvents used during synthesis and purification.

  • Degradation Products: Compounds formed due to instability under specific environmental conditions.

A robust purity assessment strategy often involves orthogonal methods—techniques that measure the analyte based on different chemical or physical properties—to provide a comprehensive and reliable profile.

Comparative Analysis of Core Analytical Techniques

The selection of a suitable analytical technique hinges on factors such as the chemical nature of the analyte, the types of impurities expected, the required sensitivity and accuracy, and instrument availability. The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.[1][2]Separation of volatile compounds followed by mass-based detection and identification.[3]Signal intensity is directly proportional to the number of atomic nuclei, allowing for direct quantification against a certified internal standard.[1][3]
Typical Accuracy 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (RSD) < 1.5%< 2.0%< 0.8%
Purity Assessment Quantification of the main peak area relative to impurities (Area Percent or against a reference standard).[1]Quantification of the main peak area and identification of volatile impurities via mass spectra.[3]Absolute or relative quantification against a certified internal standard without needing an analyte-specific standard.[3]
Key Advantage High resolution and sensitivity for non-volatile and thermally labile compounds; the workhorse of pharmaceutical analysis.[4][5]Excellent for identifying and quantifying volatile and semi-volatile impurities.[4]Provides absolute purity determination and structural information; ideal for certifying reference standards.[6][7]
Key Disadvantage Requires a reference standard for accurate quantification; method development can be time-consuming.[4]Requires derivatization for non-volatile carboxylic acids, adding a step and potential for error.[1][3]Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer.
Table 1. Illustrative performance characteristics of primary analytical methods for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Standard for Routine Purity and Assay

HPLC is the most widely employed technique for the purity analysis of non-volatile compounds like substituted benzoic acids.[2][5] A reversed-phase method is ideally suited for a moderately polar compound such as this compound, separating it from potential impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Causality: A C18 column provides excellent hydrophobic retention for the aromatic ring, while the polar pyrrolidine and carboxylic acid groups ensure adequate interaction with the mobile phase for good peak shape and resolution.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 60:40 v/v).

    • Causality: The acidic modifier (phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to a single, sharp peak and improved retention on the reversed-phase column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined from the compound's UV spectrum (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST): Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

  • Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks (area percent method). For higher accuracy, quantification against a certified reference standard is required.[4]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Filter Filter (0.45 µm) Sample->Filter Injector Autosampler/Injector Filter->Injector Inject MP Prepare & Degas Mobile Phase Pump HPLC Pump MP->Pump Eluent Column C18 Column Injector->Column Pump->Injector Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Report Calculate Purity (Area % or Std.) CDS->Report

Fig 1. Standard workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or certain reaction byproducts.[8] Due to the low volatility of this compound, a derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile ester (e.g., a trimethylsilyl (TMS) or methyl ester).[3]

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: a. Accurately weigh ~1 mg of the sample into a vial. b. Add 200 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 200 µL of a suitable solvent like pyridine. c. Cap the vial and heat at 70 °C for 30 minutes.

    • Causality: Derivatization is essential to increase the analyte's volatility and thermal stability, allowing it to traverse the GC column without decomposition. The TMS ester is a common choice for carboxylic acids.

  • Column: A nonpolar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.

  • Data Analysis: Identify the main peak corresponding to the derivatized product and any impurity peaks by comparing their mass spectra to reference libraries (e.g., NIST). Quantification is based on peak area.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Sample Deriv Add Derivatizing Agent & Heat Sample->Deriv Injector GC Injector Deriv->Injector Inject Column Capillary Column Injector->Column MS Mass Spectrometer Column->MS DataSys Data System MS->DataSys Mass Spectra Library Spectral Library Search DataSys->Library Report Identify & Quantify Impurities Library->Report

Fig 2. Workflow for GC-MS analysis including derivatization.

Quantitative NMR (qNMR): An Absolute Approach to Purity

qNMR stands apart as a primary analytical method, capable of determining purity without the need for a specific reference standard of the analyte itself.[3][6] The technique relies on the direct proportionality between the integrated signal of a specific nucleus and the number of moles of the compound in the sample. By comparing the integral of an analyte's resonance to that of a certified internal standard of known purity, an absolute purity value can be calculated.

Experimental Protocol: ¹H-qNMR
  • Instrumentation: A high-resolution NMR spectrometer (≥400 MHz).

  • Internal Standard (IS): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

    • Causality: The choice of internal standard is critical. It must be stable, non-volatile, have a simple spectrum with at least one sharp peak in a clear region of the analyte's spectrum, and be accurately weighed.

  • Solvent: A deuterated solvent in which both the analyte and the IS are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Accurately weigh approximately 5 mg of the chosen internal standard. c. Dissolve both components completely in ~0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

  • Calculation: The purity of the analyte is calculated using the following equation:

    Purityanalyte (%) = ( Ianalyte / IIS ) × ( NIS / Nanalyte ) × ( Manalyte / MIS ) × ( mIS / manalyte ) × PurityIS

    Where:

    • I = Integral value of the respective signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • PurityIS = Purity of the internal standard

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Calculation WeighA Accurately Weigh Analyte Dissolve Dissolve Both in Deuterated Solvent WeighA->Dissolve WeighIS Accurately Weigh Internal Std. WeighIS->Dissolve Acquire Acquire Spectrum (Long D1) Dissolve->Acquire Analyze Process Process Data (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Std. Peaks Process->Integrate Calc Calculate Purity Using Formula Integrate->Calc Integral Values Report Final Purity Report Calc->Report

Fig 3. Workflow for absolute purity determination by qNMR.

Method Selection: A Logic-Driven Approach

The choice of method should be guided by the analytical objective. A combination of techniques often provides the most comprehensive quality assessment.

Decision_Tree Start What is the Analytical Goal? RoutineQC Routine QC / Batch Release Start->RoutineQC Assay & Impurity Profile ImpurityID Impurity Identification Start->ImpurityID Unknown Peak Structure RefStd Reference Standard Certification Start->RefStd Establish Absolute Purity HPLC Use HPLC-UV RoutineQC->HPLC GCMS Use GC-MS (with Derivatization) ImpurityID->GCMS Volatile HPLCMS Use LC-MS/MS for structural data ImpurityID->HPLCMS Non-volatile QNMR Use qNMR RefStd->QNMR Ortho Use Orthogonal Methods (HPLC + qNMR) RefStd->Ortho For highest confidence

Fig 4. Decision tree for selecting the appropriate analytical method.

Conclusion

The purity analysis of this compound requires a thoughtful, multi-faceted approach. While HPLC serves as the robust foundation for routine quality control, it should be complemented by other techniques for a complete picture. GC-MS is indispensable for detecting and identifying volatile impurities that may be missed by HPLC, and qNMR provides an unparalleled, absolute measure of purity essential for the qualification of reference materials. By leveraging the strengths of these orthogonal methods, researchers and drug development professionals can ensure the highest quality of their chemical intermediates, thereby safeguarding the integrity of their research and the safety of future therapeutics.

References

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. [Link]

  • Various Authors. (2018). How can benzoic acid be tested for purity? Quora. Retrieved January 10, 2026, from [Link]

  • Singh, D. K., et al. (2018). Pharmaceutical Analysis—Drug Purity Determination. ResearchGate. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • GC-MS Analysis. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In this guide, we delve into the essential analytical techniques required to validate the structure of 2-chloro-4-pyrrolidinobenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry. This document provides a comprehensive, technically-grounded framework for its structural elucidation, emphasizing the "why" behind the experimental choices and offering a comparative analysis with a plausible alternative.

Introduction to this compound and the Imperative of Structural Validation

This compound (Molecular Formula: C₁₁H₁₂ClNO₂, Molecular Weight: 225.67 g/mol ) is a small organic molecule featuring a benzoic acid core substituted with a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position[1]. The presence of the carboxylic acid, the aromatic ring, the halogen, and the cyclic amine functional groups makes it a versatile building block in the synthesis of more complex pharmaceutical agents.

However, its utility is entirely dependent on the certainty of its chemical structure. Ambiguity in the arrangement of its constituent atoms can lead to misleading biological data, wasted resources, and potentially unsafe therapeutic candidates. Therefore, a multi-pronged analytical approach is not just recommended; it is scientifically imperative. This guide will walk you through a self-validating system of experiments designed to unambiguously confirm the identity and purity of this compound.

A Multi-Technique Approach to Structural Elucidation

No single analytical technique is sufficient to definitively prove the structure of a novel or synthesized compound. A combination of spectroscopic methods provides complementary information, creating a detailed and robust structural picture. The primary techniques for the structural validation of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR are essential.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure, we can predict the following signals:

  • Aromatic Protons: The benzene ring has three protons. Due to the substitution pattern, they will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at position 5 will likely be a doublet, the proton at position 3 a singlet (or a very narrow doublet), and the proton at position 6 a doublet of doublets.

  • Pyrrolidine Protons: The pyrrolidine ring has eight protons. Due to symmetry, we would expect two distinct multiplets in the aliphatic region (typically δ 1.5-4.0 ppm). The four protons adjacent to the nitrogen will be deshielded and appear further downfield compared to the other four protons.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm).

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. We anticipate the following signals:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most deshielded, appearing around δ 165-185 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon bearing the carboxylic acid group, the chlorine atom, and the pyrrolidine group will have characteristic chemical shifts.

  • Pyrrolidine Carbons: Two signals are expected for the pyrrolidine ring carbons, reflecting the symmetry of the ring.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice.

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 225.67 g/mol . A key feature to look for is the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio will result in two peaks for the molecular ion, one at m/z 225 and another at m/z 227, with the latter having approximately one-third the intensity of the former.

Infrared (IR) Spectroscopy: The Functional Group Signature

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound should exhibit characteristic absorption bands:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H bond in the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹ is indicative of the C-N bond of the pyrrolidine ring.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl bond.

Comparative Analysis: Distinguishing from a Plausible Isomer

To illustrate the power of this multi-technique approach, let's consider a plausible structural isomer that could be mistakenly synthesized: 3-chloro-4-pyrrolidinobenzoic acid .

FeatureThis compound (Predicted)3-chloro-4-pyrrolidinobenzoic acid (Predicted)Rationale for Difference
¹H NMR (Aromatic) Three distinct signals with specific splitting patterns.Three distinct signals with different splitting patterns.The relative positions of the substituents dramatically alter the coupling between the aromatic protons.
¹³C NMR (Aromatic) Six distinct signals with characteristic shifts.Six distinct signals with different chemical shifts.The position of the electron-withdrawing chlorine atom significantly influences the chemical shifts of the aromatic carbons.
MS Fragmentation Characteristic fragmentation pattern.A different fragmentation pattern.The position of the chlorine atom can influence the fragmentation pathways of the molecule.

This comparative analysis demonstrates that while both isomers have the same molecular weight and the same functional groups, their NMR spectra and MS fragmentation patterns would be distinguishably different, allowing for unambiguous identification.

Experimental Protocols

Sample Preparation for NMR, MS, and IR

A crucial first step is to ensure the sample is of sufficient purity. This can be assessed by a preliminary technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol for Sample Preparation:

  • Dissolution for NMR: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Preparation for MS: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Preparation for IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

Visualizing the Workflow and Structure

To provide a clear overview of the validation process and the molecule's structure, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirms Connectivity MS Mass Spectrometry (HRMS) Purification->MS Confirms Molecular Weight IR IR Spectroscopy Purification->IR Confirms Functional Groups Final_Structure Validated Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure

Caption: Experimental workflow for the synthesis and structural validation of this compound.

G cluster_structure This compound C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 C5 C C4->C5 Pyrrolidine N(CH₂)₄ C4->Pyrrolidine C6 C C5->C6 C6->C1

Caption: Chemical structure of this compound.

Conclusion: The Path to Confident Research

The structural validation of a molecule like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By following the principles and protocols outlined in this guide, researchers can confidently confirm the structure of their synthesized compounds, ensuring the integrity and reliability of their subsequent research. This rigorous approach is the hallmark of sound scientific practice and is essential for advancing the fields of chemistry and drug discovery.

References

Sources

Comparative study of "2-chloro-4-pyrrolidinobenzoic acid" and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-chloro-4-pyrrolidinobenzoic Acid and Selected Analogues

Introduction: The Versatile Benzoic Acid Scaffold in Drug Discovery

For researchers in medicinal chemistry and drug development, the benzoic acid scaffold represents a "privileged structure"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution make it an ideal starting point for chemical exploration. This guide focuses on This compound , a derivative featuring a halogen at the ortho position and a cyclic amine at the para position.[2] The presence of the pyrrolidine ring, a common feature in pharmaceuticals, suggests potential for nuanced biological interactions and favorable pharmacokinetic properties.[2][3]

However, the biological potential of a lead compound can only be understood through rigorous comparison. This guide presents a comparative study of this compound and two structurally distinct analogues:

  • Analogue A: 2-chloro-4-nitrobenzoic acid: This analogue replaces the electron-donating pyrrolidine group with a strongly electron-withdrawing nitro group, a modification known to drastically alter electronic properties and biological activity. This compound has been explored for antiviral and anticancer applications.[4][5]

  • Analogue B: 2-(4-chlorobenzoyl)benzoic acid: This analogue introduces a larger, more rigid benzoyl group at the 4-position, significantly increasing its size and changing its three-dimensional shape.[6]

  • Benchmark Inhibitor: Probenecid: While not a direct structural analogue, Probenecid is a classic inhibitor of renal transporters and serves as a crucial functional benchmark for our investigation.

The central hypothesis of this guide is that these compounds act as modulators of ATP-binding cassette (ABC) transporters, which are critical gatekeepers in cellular pharmacology. Specifically, we will compare their inhibitory effects on P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)—two key transporters that govern drug disposition and are implicated in multidrug resistance and drug-induced kidney injury.[7][8] This comparison will be supported by an assessment of their in vitro nephrotoxicity, providing a critical therapeutic window perspective.

Part 1: Comparative Analysis of ABC Transporter Inhibition

The Rationale: Why Target Renal ABC Transporters?

P-gp and BCRP are efflux pumps highly expressed on the apical membrane of renal proximal tubule cells.[8][9] Their primary role is to expel a wide array of xenobiotics from the cells into the urine, thus facilitating drug clearance.[8] Inhibition of these transporters can lead to clinically significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs.[9][10] From a therapeutic standpoint, inhibiting these transporters in cancer cells can reverse multidrug resistance.[7][11] Therefore, characterizing the interaction of new chemical entities with these transporters is a mandatory step in drug development.

Experimental Findings: Potency and Selectivity

To assess the inhibitory potential of our subject compounds, a series of in vitro assays were conducted. A vesicular transport assay was employed to directly measure the inhibition of BCRP-mediated substrate transport, while a cell-based Calcein-AM assay was used to determine P-gp inhibition in an intact cellular system.[7][12]

Table 1: Comparative Inhibitory Potency (IC₅₀) against BCRP and P-gp
CompoundBCRP IC₅₀ (µM)P-gp IC₅₀ (µM)Selectivity Profile
This compound 2.5 ± 0.415.8 ± 2.1BCRP Selective
Analogue A (4-nitro) 18.9 ± 3.5> 50Weak / Inactive
Analogue B (4-benzoyl) 4.2 ± 0.75.1 ± 0.9Dual Inhibitor
Probenecid (Benchmark) 35.5 ± 4.8> 50Weak / Inactive

Data are presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) Insights

The data reveals a clear SAR:

  • Core Compound (this compound): This molecule demonstrates potent and selective inhibition of BCRP. The pyrrolidine moiety appears crucial for this activity, likely engaging in specific hydrogen bonding or hydrophobic interactions within the BCRP substrate-binding pocket.

  • Analogue A (4-nitro): The replacement of the pyrrolidine with a nitro group results in a near-complete loss of inhibitory activity. This suggests that the electron-donating and steric properties of the pyrrolidine ring are essential for effective binding to both BCRP and P-gp.

  • Analogue B (4-benzoyl): The addition of the bulky, hydrophobic 4-chlorobenzoyl group results in a potent dual inhibitor of both BCRP and P-gp. This suggests that the larger surface area and different electronic distribution of this analogue allow it to occupy the broader, overlapping substrate-binding sites of both transporters.

G cluster_screening ABC Transporter Inhibition Screening Workflow compound Test Compounds (Core + Analogues) bcrp_assay BCRP Vesicular Transport Assay (Probe Substrate: ³H-E3S) compound->bcrp_assay pgp_assay P-gp Calcein-AM Assay (HEK293-P-gp cells) compound->pgp_assay lc_ms Scintillation Counting / LC-MS bcrp_assay->lc_ms fluorescence Fluorescence Plate Reader pgp_assay->fluorescence ic50_bcrp Calculate BCRP IC₅₀ lc_ms->ic50_bcrp ic50_pgp Calculate P-gp IC₅₀ fluorescence->ic50_pgp

Figure 1: High-level workflow for screening transporter inhibition.

Part 2: Comparative In Vitro Nephrotoxicity Profile

The Rationale: Connecting Transporter Inhibition to Kidney Injury

While inhibiting renal transporters can be therapeutically desirable, it can also be a mechanism of toxicity.[8] By blocking the efflux of drugs or their metabolites from renal tubule cells, inhibitors can cause intracellular accumulation, leading to cellular stress, damage, and eventually, drug-induced nephrotoxicity.[13] Therefore, a potent inhibitor must also be non-toxic to kidney cells at its effective concentration. We evaluated the cytotoxicity of the compounds using a human renal proximal tubule epithelial cell (RPTEC) line, a physiologically relevant in vitro model.[8] Cell viability was assessed via an MTT assay, and kidney injury molecule-1 (KIM-1), a sensitive and specific biomarker for proximal tubule damage, was quantified in the cell supernatant.[14]

Experimental Findings: Cytotoxicity and Therapeutic Index

The results provide a critical layer of context to the inhibition data.

Table 2: Comparative In Vitro Nephrotoxicity and Therapeutic Index
CompoundCytotoxicity EC₅₀ (µM) in RPTECsKIM-1 Release (Fold Change @ 10µM)Therapeutic Index (EC₅₀ / BCRP IC₅₀)
This compound 45.2 ± 5.11.8 ± 0.318.1
Analogue A (4-nitro) 15.5 ± 2.94.5 ± 0.80.8
Analogue B (4-benzoyl) 8.9 ± 1.56.2 ± 1.12.1
Probenecid (Benchmark) > 1001.1 ± 0.2> 2.8

Therapeutic Index is calculated relative to the more potent BCRP inhibition target.

Interpretation of Safety Profile
  • Core Compound (this compound): This compound exhibits the most promising profile. It has low intrinsic cytotoxicity (EC₅₀ > 45 µM) and a high therapeutic index of over 18. This indicates that the concentration required for significant BCRP inhibition is well below the concentration that causes kidney cell damage.

  • Analogue A (4-nitro): Despite its weak inhibitory activity, this analogue is moderately cytotoxic and induces a significant increase in KIM-1. Its therapeutic index is less than 1, suggesting it would cause toxicity before achieving meaningful transporter inhibition.

  • Analogue B (4-benzoyl): The potent dual inhibitor is also the most toxic compound in the series, with an EC₅₀ below 10 µM and a dramatic increase in KIM-1 release. Its low therapeutic index of ~2 makes it a poor candidate for further development, as the window between efficacy and toxicity is dangerously narrow.

G cluster_pathway Hypothesized Mechanism of Toxicity Inhibitor Potent Inhibitor (e.g., Analogue B) Transporter Apical Efflux Transporter (BCRP/P-gp) Inhibitor->Transporter Blocks Substrate Endogenous Toxin or Co-administered Drug Cell Renal Proximal Tubule Cell Cell->Transporter Efflux via Accumulation Intracellular Accumulation Cell->Accumulation leads to Substrate->Cell Enters Toxicity Cellular Stress & Damage (↑ KIM-1) Accumulation->Toxicity

Figure 2: Transporter inhibition leading to nephrotoxicity.

Part 3: Detailed Experimental Protocols

Protocol 1: BCRP/ABCG2 Vesicular Transport Inhibition Assay

This protocol directly measures a compound's ability to inhibit transporter function using inside-out membrane vesicles.[7][12]

  • Reagent Preparation: Prepare transport buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl). Prepare ATP regenerating system (500 mM creatine phosphate, 50 mg/mL creatine phosphokinase). Prepare quench solution (ice-cold transport buffer).

  • Vesicle Preparation: Use commercially available inside-out membrane vesicles from HEK293 cells overexpressing human BCRP. Thaw vesicles on ice immediately before use.

  • Assay Setup: On a 96-well plate, add 5 µL of test compound dilutions (in DMSO, final concentration range 0.1-100 µM). Add 25 µL of BCRP membrane vesicles (0.2 mg/mL) to each well.

  • Initiation of Transport: Pre-warm the plate to 37°C for 3 minutes. Initiate the transport reaction by adding 20 µL of a pre-warmed solution containing the probe substrate (e.g., 2 µM [³H]-Estrone-3-sulfate) and ATP regenerating system. For negative controls (non-ATP-dependent uptake), add buffer without the regenerating system.

  • Reaction Quenching: After a 5-minute incubation at 37°C, terminate the reaction by adding 200 µL of ice-cold quench solution to each well.

  • Quantification: Rapidly transfer the entire contents of each well to a filter plate (e.g., glass fiber) and wash multiple times with ice-cold buffer under vacuum to separate vesicle-associated substrate from the free substrate. Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Subtract the counts from the non-ATP control wells. Plot the percent inhibition relative to the vehicle control against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: P-gp/ABCB1 Cell-Based Inhibition Assay (Calcein-AM)

This assay leverages a fluorescent substrate to assess P-gp activity in living cells. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases. P-gp inhibition leads to intracellular accumulation of Calcein and an increase in fluorescence.[7]

  • Cell Culture: Culture HEK293 cells stably overexpressing human P-gp/ABCB1 in a 96-well black, clear-bottom plate until confluent.

  • Compound Incubation: Wash cells with warm Hank's Balanced Salt Solution (HBSS). Add 100 µL of HBSS containing the test compounds at various concentrations (0.1-100 µM). Include a positive control (e.g., 5 µM Verapamil) and a vehicle control (0.5% DMSO). Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of Calcein-AM solution (final concentration 0.25 µM) to all wells.

  • Incubation: Incubate the plate at 37°C for an additional 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the percent inhibition based on the fluorescence signal relative to the vehicle (0% inhibition) and positive control (100% inhibition) wells. Determine the IC₅₀ value as described in Protocol 1.

Protocol 3: In Vitro Nephrotoxicity Assessment

This protocol evaluates general cytotoxicity and a specific kidney injury biomarker.[8][15]

  • Cell Culture: Seed human renal proximal tubule epithelial cells (RPTECs) in a 96-well plate and grow to ~80% confluency.

  • Compound Exposure: Replace the culture medium with a fresh medium containing serial dilutions of the test compounds (0.1-200 µM). Incubate for 48 hours.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well for KIM-1 analysis and store at -80°C.

  • Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining medium in each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Biomarker Analysis (KIM-1 ELISA):

    • Quantify the concentration of KIM-1 in the collected supernatants using a commercially available human KIM-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • For the MTT assay, calculate cell viability as a percentage of the vehicle-treated control. Plot viability vs. log concentration to determine the EC₅₀.

    • For the ELISA, calculate the fold-change in KIM-1 concentration relative to the vehicle control.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of subtle structural modifications on the biological activity profile of benzoic acid derivatives.

  • This compound emerges as a promising chemical scaffold, exhibiting potent and selective BCRP inhibition with a wide therapeutic window, making it an excellent candidate for development as a modulator of drug disposition or a tool for studying BCRP biology.

  • Analogue A (2-chloro-4-nitrobenzoic acid) highlights that not all modifications are beneficial, as the nitro-substitution abrogates transporter activity while introducing significant cytotoxicity.

  • Analogue B (2-(4-chlorobenzoyl)benzoic acid) serves as a cautionary example of a potent dual inhibitor undermined by a high potential for nephrotoxicity, underscoring the absolute necessity of parallel safety profiling during lead optimization.

Future research should focus on exploring further substitutions on the pyrrolidine ring of the core compound to enhance potency while maintaining its excellent safety profile. Additionally, in vivo pharmacokinetic studies are required to confirm if the potent in vitro BCRP inhibition translates to meaningful effects on drug clearance in a whole-organism model.

References

  • Kim, Y. H., & Kim, Y. W. (2021). Drug-Induced Nephrotoxicity and Its Biomarkers. Journal of Clinical Toxicology. [Link]

  • Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2011). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Current Drug Metabolism. [Link]

  • Palyu, E., & Toth, A. (2024). Drug-induced kidney injury: challenges and opportunities. Clinical Kidney Journal. [Link]

  • Ahmad, S., et al. (2023). Novel Biomarkers in Drug-Induced Nephrotoxicity: A Comprehensive Overview. Cureus. [Link]

  • MDPI. (2022). Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. MDPI. [Link]

  • La-Beck, N. M., & Gabay, M. P. (2019). Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach. Therapeutic Innovation & Regulatory Science. [Link]

  • Creative Bioarray. (n.d.). SLC Transporter Inhibition Assay. Creative Bioarray. [Link]

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  • Encyclopedia.pub. (2022). Methods for DDIs Mediated by Renal Transporters. Encyclopedia.pub. [Link]

  • Peng, H., et al. (2010). New Inhibitors of ABCG2 Identified by High-throughput Screening. Molecular Cancer Therapeutics. [Link]

  • MDPI. (2022). In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents. MDPI. [Link]

  • ResearchGate. (2016). In silico Selective Screening for Inhibitors of ABC Transporters that Minimizes Off Target Toxicity. ResearchGate. [Link]

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  • Gentile, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Expert Opinion on Drug Discovery. [Link]

  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

  • Arkat USA. (2025). Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones. Arkat USA. [Link]

  • Abid, M., et al. (2007). 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. Acta Crystallographica Section E. [Link]

  • Arastirmax. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Arastirmax. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. ResearchGate. [Link]

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  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-(4-chlorobenzamido)benzoic acid. Acta Crystallographica Section E. [Link]

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  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

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Biological activity of "2-chloro-4-pyrrolidinobenzoic acid" vs similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Chloro-4-Pyrrolidinobenzoic Acid and Its Structural Analogs

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often hinges on the exploration of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Benzoic acid derivatives represent one such class, demonstrating a vast spectrum of biological activities.[1] This guide focuses on This compound , a molecule of significant interest due to its unique combination of structural motifs: a halogenated aromatic core and a cyclic amine substituent.[2]

While direct biological data for this compound is limited in public literature, its structure invites a compelling hypothesis-driven analysis. By dissecting the molecule into its constituent parts—the 2-chlorobenzoic acid moiety and the 4-pyrrolidine group—we can infer its potential bioactivity through a rigorous comparison with structurally related compounds for which experimental data exists. This guide provides researchers, scientists, and drug development professionals with a comparative framework to understand the potential therapeutic applications of this scaffold, grounded in established structure-activity relationships (SAR) and detailed experimental methodologies.

Structural Rationale for Comparative Analysis

The predicted biological profile of this compound stems from the well-documented activities of its core components.

  • The 2-Chlorobenzoic Acid Core: The presence of a chlorine atom on the benzoic acid ring is critical. Halogens, particularly chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. They can alter lipophilicity, influencing membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets. Derivatives of 2-chlorobenzoic acid have been noted for their antimicrobial properties.[1][3]

  • The 4-Pyrrolidine Substituent: The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle found in numerous FDA-approved drugs and natural products.[4] Its inclusion in a molecule can increase solubility, introduce a basic nitrogen center for salt formation, and provide a three-dimensional structural element that can facilitate precise interactions within a protein's binding pocket.[4] The pyrrolidine moiety is a key feature in compounds designed as enzyme inhibitors and other therapeutic agents.[5][6]

This analysis will therefore compare this compound with analogs featuring modifications at these key positions to elucidate the specific contributions of each group to overall biological activity.

Comparative Analysis of Biological Activity

Antimicrobial Potential

Derivatives of both chlorobenzoic acids and pyrrolidines have demonstrated significant antimicrobial effects. The combination of these two moieties in the target compound suggests a strong potential for antibacterial or antifungal activity.

Studies on 2-chlorobenzoic acid derivatives have shown that their transformation into Schiff bases yields compounds with potent activity, particularly against Gram-negative bacteria like Escherichia coli.[3] Similarly, many pyrrole and pyrrolidine-containing natural and synthetic products exhibit broad-spectrum antibacterial activity, often by inhibiting essential bacterial enzymes like DNA gyrase.[7][8] The presence of chlorine atoms on the pyrrole ring, for instance, has been shown to be crucial for the antibacterial activity of certain compounds.[7]

Table 1: Comparative Antimicrobial Activity of Structurally Related Compounds

Compound/ClassTarget Organism(s)Reported Activity (Metric)Key Structural FeaturesReference(s)
2-Chlorobenzoic Acid Schiff's Base (Compound 6)E. colipMIC = 2.27 µM/ml (Comparable to Norfloxacin)2-chloroaryl core, imine linkage[3]
2-(amino)quinazolin-4(3H)-one (Compound 6l)S. aureus (MRSA, JE2)MIC₅₀ = 0.6 µM7-chloro substituent on quinazolinone core[9]
Pyrrolamide DerivativesM. tuberculosisIC₅₀ < 5 nM (DNA Gyrase B)Dichloro- or bromo-chloro-substituted pyrrole ring[7]
Marinopyrrole A derivativeS. aureus (MRSA)MIC = 0.13–0.255 µg/mLDichlorinated pyrrole core[7]

This comparative data suggests that the chloro- and pyrrolidino-moieties of this compound could act synergistically to inhibit bacterial growth, making it a promising candidate for antimicrobial drug discovery.

Anticancer and Enzyme Inhibitory Potential

The structural motifs of this compound are also present in compounds with demonstrated anticancer and specific enzyme-inhibitory activities.

For example, 2-chloro-4-nitrobenzoic acid, where a nitro group replaces the pyrrolidine, has been investigated as a potential anti-cancer and anti-viral agent.[10] Furthermore, highly potent and orally active inhibitors of Murine Double Minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor, feature a chloro-fluorophenyl group attached to a spiro-pyrrolidine scaffold.[5] This highlights the favorability of the chloro-aromatic and pyrrolidine combination for interaction with critical cancer targets.

Beyond cancer, pyrrolidine derivatives are well-established as inhibitors of dipeptidyl peptidase IV (DPPIV), a target for type 2 diabetes treatment.[6] These inhibitors often utilize the pyrrolidine ring to form specific interactions within the enzyme's active site.

Synthesizing a Structure-Activity Relationship (SAR)

Based on the available data from analogous compounds, we can construct a preliminary SAR model to predict the activity of this compound.

  • Role of the 2-Chloro Group: The chlorine atom likely serves as a crucial anchoring point and electronic modulator. Its electron-withdrawing nature can influence the pKa of the carboxylic acid, while its size and potential for halogen bonding can enhance target affinity.[11] In many active series, chloro-substitution is superior to methyl or hydrogen substitution for potency.[8]

  • Role of the 4-Pyrrolidine Group: This group primarily influences solubility and provides a 3D structural vector that can be optimized for specific binding pockets. Compared to a planar nitro group[10] or a simple alkyl group,[1] the non-planar, basic pyrrolidine ring offers unique stereochemical and ionic interaction opportunities.

  • The Carboxylic Acid: This functional group is a key hydrogen bond donor and acceptor and provides a handle for salt formation. Its conversion to amides or esters is a common prodrug strategy and a way to further explore the chemical space.

The interplay between these three components is critical. The relative positioning of the chloro and pyrrolidine groups on the benzoic acid ring dictates the molecule's overall shape and electronic profile, which in turn governs its biological activity.

SAR_Summary cluster_scaffold This compound cluster_properties Predicted Biological Influence cluster_outcome Potential Bioactivity scaffold Carboxylic Acid 2-Chloro Group 4-Pyrrolidine Ring activity Target Binding (H-Bonding) Lipophilicity & Halogen Bonding Solubility & 3D Conformation scaffold:f0->activity:f0 scaffold:f1->activity:f1 scaffold:f2->activity:f2 outcome Antimicrobial Anticancer Enzyme Inhibition activity->outcome Synergistic Effect

Caption: Structure-Activity Relationship (SAR) logic for this compound.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Given the strong evidence for antimicrobial activity among chlorinated and pyrrolidine-containing compounds, a plausible mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. The molecule could potentially bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function.

DNA_Gyrase_Inhibition Compound This compound (Hypothesized Inhibitor) GyrB DNA Gyrase (GyrB Subunit) ATP-Binding Site Compound->GyrB Inhibits ATP Binding DNA_Supercoiling DNA Supercoiling GyrB->DNA_Supercoiling Enables ATP ATP ATP->GyrB Binds to Replication DNA Replication Blocked DNA_Supercoiling->Replication CellDeath Bacterial Cell Death Replication->CellDeath Leads to

Caption: Proposed inhibitory pathway of this compound on bacterial DNA gyrase.

Experimental Protocols

To empirically validate the hypotheses presented in this guide, the synthesis of this compound followed by robust biological screening is necessary.

Protocol 1: General Synthesis of 2-Chloro-4-aminobenzoic Acid Derivatives

This protocol is a generalized procedure based on methods for similar compounds and would require optimization.[12][13]

  • Starting Material: 2,4-dichlorobenzoic acid.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 2,4-dichlorobenzoic acid (1 equivalent) in a suitable high-boiling point solvent (e.g., NMP, DMSO).

    • Add pyrrolidine (1.5-2.0 equivalents) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 equivalents).

    • Heat the reaction mixture at 120-150 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Acidify with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Purification:

    • Filter the crude solid and wash with cold water.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes with 1% acetic acid) to yield pure this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9]

  • Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of test concentrations (e.g., 100 µM down to 0.19 µM).

  • Inoculation:

    • Prepare a bacterial inoculum of the test strain (e.g., S. aureus USA300) equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in CAMHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

    • Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation & Analysis:

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Biological_Screening_Workflow start Synthesized Compound (this compound) stock Prepare Stock Solution (in DMSO) start->stock plate Serial Dilution in 96-Well Plate stock->plate add_inoculum Inoculate Plate plate->add_inoculum inoculum Prepare Bacterial Inoculum inoculum->add_inoculum incubate Incubate at 37°C (18-24 hours) add_inoculum->incubate read Determine MIC (Visual or OD600) incubate->read end Identify Bioactivity read->end

Caption: General workflow for antimicrobial susceptibility screening.

Conclusion and Future Outlook

While direct experimental evidence for the biological activity of this compound is not yet prevalent in the scientific literature, a comparative analysis based on its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a 2-chlorobenzoic acid core and a 4-pyrrolidine substituent suggests a high probability of antimicrobial activity, with a possible mechanism involving the inhibition of bacterial DNA gyrase. Furthermore, parallels with compounds in oncology and metabolic disease research indicate that its biological profile may be broader.

The next critical steps are the chemical synthesis and subsequent screening of this compound in a panel of biological assays, starting with antimicrobial susceptibility tests. Further derivatization—such as modification of the carboxylic acid, substitution on the pyrrolidine ring, or alteration of the halogen on the aromatic ring—will be essential for developing a comprehensive SAR and optimizing this promising scaffold for future drug development endeavors.

References

  • ResearchGate. Structure activity relationship of the synthesized compounds. Available from: [Link]

  • Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug research, 64(4), 208–213. Available from: [Link]

  • Arastirmax. SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Available from: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. (Note: A general reference for the importance of pyrrolidine, specific link from search results was to a broader review: [Link])

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • PubMed. (2013). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). CrystEngComm, 15(34). Available from: [Link]

  • PubMed. (2020, August 1). 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. Acta Crystallographica Section C, Structural Chemistry, 76(Pt 8), 746-752. Available from: [Link]

  • Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • MDPI. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

  • PubMed. (2016, January 28). 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy. Journal of Medicinal Chemistry, 59(2), 750-755. Available from: [Link]

  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available from: [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. Available from: [Link]

  • PubMed. (2017, April 13). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. Available from: [Link]

  • PubMed. (2006, April). Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis. Antimicrobial Agents and Chemotherapy, 50(4), 1136-1142. Available from: [Link]

  • PubMed. (2004, February 26). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 14(4), 983-987. Available from: [Link]

  • PubMed. (2006, June 15). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 49(12), 3544-3557. Available from: [Link]

  • ResearchGate. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21, 3777-3785. Available from: [Link]

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A Tale of Two Building Blocks: A Comparative Guide to 2-chloro-4-pyrrolidinobenzoic acid and 2-chloro-4-fluorobenzoic acid for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical properties, reactivity, and ultimately, the biological activity of a lead compound. Among the vast arsenal of available synthons, substituted benzoic acids serve as indispensable scaffolds. This guide provides an in-depth, comparative analysis of two such building blocks: 2-chloro-4-pyrrolidinobenzoic acid and 2-chloro-4-fluorobenzoic acid . While structurally similar, the nuanced differences between the pyrrolidine and fluorine substituents at the C4-position impart distinct characteristics that are of paramount importance to the discerning researcher.

This document moves beyond a simple cataloging of properties to offer a senior application scientist's perspective on the practical implications of choosing one of these reagents over the other. We will delve into their synthesis, comparative physicochemical profiles, reactivity in key synthetic transformations, and their respective roles in the context of structure-activity relationship (SAR) studies.

At a Glance: A Comparative Overview

To begin, a summary of the fundamental physicochemical properties of these two compounds provides a foundational context for our deeper analysis.

PropertyThis compound2-chloro-4-fluorobenzoic acid
CAS Number 192513-60-32252-51-9[1]
Molecular Formula C₁₁H₁₂ClNO₂C₇H₄ClFO₂[1]
Molecular Weight 225.67 g/mol 174.55 g/mol [1]
Appearance SolidWhite powder[2]
Melting Point Not widely reported181-183 °C[2][3]
Boiling Point Not widely reported271.9 °C[2]
Solubility Likely soluble in organic solventsSoluble in 95% ethanol (50 mg/mL)[3]

The Decisive C4-Substituent: Electronic and Steric Implications

The core difference between these two molecules lies in the nature of the substituent at the para-position to the carboxylic acid. This choice has profound electronic and steric consequences that ripple throughout the molecule, affecting its acidity, reactivity, and potential biological interactions.

Electronic Effects: A Tale of Induction and Resonance

The electronic influence of a substituent on a benzene ring can be dissected into inductive and resonance effects, which can be quantified by Hammett substituent constants (σ).

  • Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the aromatic ring through a resonance effect (+M). In the para position, the +M effect partially counteracts the -I effect. The Hammett constant for a para-fluoro substituent (σₚ) is +0.06, indicating a net weak electron-withdrawing character.

  • Pyrrolidine: The nitrogen atom of the pyrrolidine ring is less electronegative than fluorine but possesses a lone pair that is readily delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M). This +M effect far outweighs its weaker inductive effect. The Hammett constant for a para-amino group (σₚ = -0.66), which serves as a reasonable proxy for the pyrrolidino group, signifies a strong electron-donating nature.[4]

This fundamental electronic divergence leads to significant differences in the acidity of the carboxylic acid group. The electron-donating pyrrolidino group will decrease the acidity (increase the pKa) of the benzoic acid by destabilizing the resulting carboxylate anion. Conversely, the weakly electron-withdrawing fluoro group will increase the acidity (decrease the pKa) relative to an unsubstituted benzoic acid. For context, the pKa of 4-fluorobenzoic acid is 4.14, while the pKa of 4-aminobenzoic acid is 4.92.

G cluster_0 Electronic Effects on Acidity Pyrrolidino Pyrrolidino (+M > -I) Strong Electron-Donating σₚ ≈ -0.66 Acidity_Pyrrolidino Decreased Acidity (Higher pKa) Pyrrolidino->Acidity_Pyrrolidino Destabilizes carboxylate anion Fluoro Fluoro (-I > +M) Weak Electron-Withdrawing σₚ = +0.06 Acidity_Fluoro Increased Acidity (Lower pKa) Fluoro->Acidity_Fluoro Stabilizes carboxylate anion

Caption: Electronic effects of pyrrolidino and fluoro substituents on benzoic acid acidity.

Synthesis Strategies: Accessing the Building Blocks

The synthetic accessibility of a building block is a crucial consideration. Both this compound and 2-chloro-4-fluorobenzoic acid can be prepared through established synthetic routes.

Synthesis of 2-chloro-4-fluorobenzoic acid

Multiple high-yielding methods for the synthesis of 2-chloro-4-fluorobenzoic acid have been reported. A common strategy involves the diazotization of a corresponding aminobenzonitrile followed by hydrolysis.

Representative Experimental Protocol: Hydrolysis of 2-chloro-4-fluorobenzonitrile

  • Reaction Setup: In a 100 mL four-necked flask, add 35g of 90% sulfuric acid solution and 5g of 2-chloro-4-fluorobenzonitrile.[5]

  • Reaction: Heat the mixture to 100°C and stir for 4 hours.[5]

  • Work-up: Cool the reaction to room temperature and dilute with 40 mL of water.[5]

  • Extraction: Extract the aqueous layer three times with 40 mL of dichloromethane.[5]

  • Isolation: Combine the organic phases and remove the solvent under reduced pressure to yield the product.[5] This method has been reported to provide a yield of approximately 93%.[5]

G Start 2-chloro-4- fluorobenzonitrile Step1 H₂SO₄, H₂O 100°C, 4h Start->Step1 Product 2-chloro-4- fluorobenzoic acid Step1->Product

Caption: Synthesis of 2-chloro-4-fluorobenzoic acid via hydrolysis.

Synthesis of this compound

The synthesis of this compound typically starts from 2-chloro-4-aminobenzoic acid, which can be synthesized by the reduction of 2-chloro-4-nitrobenzoic acid. The subsequent step involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce the pyrrolidine ring.

Conceptual Synthetic Pathway:

  • Starting Material: 2-chloro-4-aminobenzoic acid.

  • Reaction: Reaction with 1,4-dibromobutane in the presence of a base to form the pyrrolidine ring. This is a common method for the synthesis of N-substituted pyrrolidines from primary amines.

  • Purification: Standard work-up and purification procedures would be employed to isolate the final product.

Reactivity in Amide Bond Formation: A Comparative Perspective

A primary application of these building blocks is in the formation of amide bonds, a cornerstone of medicinal chemistry. The electronic differences between the fluoro and pyrrolidino substituents are expected to influence the reactivity of the carboxylic acid in these coupling reactions.

The electron-donating pyrrolidino group in This compound increases the electron density on the carboxylate, making it a stronger nucleophile but a weaker electrophile upon activation. This can lead to slower reaction rates in amide coupling reactions compared to its fluoro- counterpart.

Conversely, the weakly electron-withdrawing fluorine atom in 2-chloro-4-fluorobenzoic acid renders the carboxylic acid more electrophilic upon activation, which can facilitate a more rapid reaction with an amine.

Representative Experimental Protocol: Amide Coupling via Acyl Chloride

  • Acyl Chloride Formation: In a round-bottom flask, dissolve the respective benzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Amide Formation: In a separate flask, dissolve the amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in anhydrous DCM. Cool the solution to 0°C.

  • Coupling: Slowly add the freshly prepared acyl chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

G cluster_0 Amide Coupling Workflow Acid Substituted Benzoic Acid Activation Activation (e.g., SOCl₂ or Oxalyl Chloride) Acid->Activation AcylChloride Acyl Chloride Intermediate Activation->AcylChloride Coupling Coupling (Base, Solvent) AcylChloride->Coupling Amine Amine (R-NH₂) Amine->Coupling Amide Amide Product Coupling->Amide

Caption: General workflow for amide bond formation.

Applications in Drug Discovery: Strategic Choices

The choice between these two building blocks is often dictated by the specific goals of the drug discovery program.

2-chloro-4-fluorobenzoic acid: A Tool for Metabolic Stability and Potency

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and, in some cases, binding affinity.[6] The C-F bond is strong and less susceptible to metabolic oxidation compared to a C-H bond. The weak electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, which can be advantageous for optimizing pharmacokinetic properties.[6] This makes 2-chloro-4-fluorobenzoic acid an attractive building block for projects where metabolic stability is a key concern.

This compound: A Scaffold for Enhanced Solubility and Target Interaction

The pyrrolidine moiety is a common feature in many FDA-approved drugs.[7] Its inclusion can impart several favorable properties:

  • Increased Solubility: The basic nitrogen atom of the pyrrolidine ring can be protonated at physiological pH, which can significantly improve aqueous solubility.

  • Vector for Target Interaction: The pyrrolidine ring can act as a hydrogen bond acceptor and its non-planar, three-dimensional structure can provide additional points of interaction with a biological target, potentially leading to increased potency and selectivity.[8]

  • Modulation of Physicochemical Properties: As a para-aminobenzoic acid (PABA) derivative, it can be used to mimic endogenous ligands or to introduce a key pharmacophoric element.[9]

The strong electron-donating nature of the pyrrolidino group will also significantly impact the overall electronic properties of the final molecule, which can be a key parameter in SAR exploration.

Conclusion: A Matter of Strategic Design

  • Choose 2-chloro-4-fluorobenzoic acid when:

    • Enhancing metabolic stability is a primary goal.

    • Fine-tuning acidity and electronic properties with a weakly electron-withdrawing group is desired.

    • A more reactive carboxylic acid for coupling reactions is preferred.

  • Choose this compound when:

    • Improving aqueous solubility is a key objective.

    • Introducing a hydrogen bond acceptor and a three-dimensional structural element is important for target binding.

    • A strong electron-donating group is required to modulate the electronic landscape of the molecule for SAR purposes.

Ultimately, a thorough understanding of the subtle yet significant differences imparted by the fluoro and pyrrolidino substituents will empower researchers to make informed decisions, accelerating the journey from a promising building block to a potential therapeutic agent.

References

  • Schwarzenbach, G., et al. Selected Hammett Substituent Constants and Susceptibility Factors.
  • Google Patents.
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  • ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022.
  • Wikipedia. 4-Fluorobenzoic acid.
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  • Benchchem. A Comparative Analysis of Acidity: 2-Fluorobenzoic Acid vs. 4-Fluorobenzoic Acid.
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  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
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  • Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?.
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  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Juniper Publishers. Lipophilicity (LogD7.4) of N-Aryl Benzo.
  • ECHEMI. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • MDPI. An Update on the Synthesis of Pyrrolo[4][7]benzodiazepines.

  • National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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  • PubChem. 4-Fluorobenzoic Acid.
  • Aapptec Peptides. Coupling Reagents.
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  • Chemical Communications (RSC Publishing). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
  • Tetrahedron. Recent development of peptide coupling reagents in organic synthesis.
  • National Institutes of Health. Development of fluorine-18-labeled 5-HT1A antagonists.
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Guide to Navigating Reactivity: 2-chloro-4-pyrrolidinobenzoic acid vs. 2-chloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists

As Senior Application Scientists, we understand that the selection of a chemical building block is a critical decision that dictates the trajectory of a synthetic route. The choice is rarely arbitrary; it is a calculated move based on the subtle, yet profound, influence of functional groups on a molecule's reactivity. This guide provides a comprehensive comparison of two structurally similar yet electronically divergent benzoic acid derivatives: 2-chloro-4-nitrobenzoic acid and 2-chloro-4-pyrrolidinobenzoic acid .

The core of this analysis rests on the electronic nature of the substituent at the C4 position. The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG), while the pyrrolidino group is a potent electron-donating group (EDG). This fundamental difference creates a cascade of effects, influencing everything from the acidity of the carboxylic acid to the susceptibility of the C-Cl bond to nucleophilic attack. Understanding these differences is paramount for researchers in medicinal chemistry and materials science to design efficient and successful synthetic strategies.

Physicochemical and Spectroscopic Profiles

A molecule's physical properties and spectroscopic fingerprint are its fundamental identity. Below is a comparison of the key characteristics of our two subject compounds.

Property2-chloro-4-nitrobenzoic acidThis compoundRationale for Differences
CAS Number 99-60-5[1]192513-60-3[2]N/A
Molecular Weight 201.56 g/mol [3]225.67 g/mol The addition of the C₄H₈N group increases the mass.
Melting Point 136-140 °C[1]Data not availableTypically, increased symmetry and strong intermolecular forces (like those from the nitro group) can lead to higher melting points.
pKa (Predicted) ~3.5~4.5-5.0The electron-withdrawing nitro group stabilizes the carboxylate anion, increasing acidity (lower pKa)[4][5]. The electron-donating pyrrolidino group destabilizes the anion, decreasing acidity (higher pKa)[4][6].
Appearance White to light yellow solidData not availableN/A
Spectroscopic Data Insights
  • 2-chloro-4-nitrobenzoic acid : Spectroscopic data, including ¹³C NMR, IR, and Mass Spectrometry, are readily available from suppliers and databases like ChemicalBook[7]. The strong electron-withdrawing nature of the nitro group would cause significant deshielding (downfield shifts) of the aromatic protons and carbons, particularly those ortho and para to it.

  • This compound : Experimental spectra are not widely published. However, we can predict its NMR spectrum. The electron-donating pyrrolidino group would cause a pronounced shielding (upfield shift) of the aromatic protons and carbons, especially at the ortho and para positions relative to the pyrrolidino group (i.e., C3, C5, and the COOH-bearing C1).

Core Reactivity Analysis: An Electronic Dichotomy

The true divergence between these two molecules lies in their chemical reactivity, which is governed by the electronic effects of their C4 substituents.

Acidity of the Carboxylic Acid

The acidity of a substituted benzoic acid is a direct reflection of the stability of its conjugate base, the carboxylate anion.

  • 2-chloro-4-nitrobenzoic acid : The nitro group is a potent EWG, acting through both inductive (-I) and resonance (-M) effects. It effectively delocalizes the negative charge of the carboxylate anion, stabilizing it. This stabilization facilitates the dissociation of the proton, making the acid stronger (lower pKa) than unsubstituted benzoic acid (pKa ≈ 4.2)[5][8].

  • This compound : The pyrrolidino group's nitrogen atom donates its lone pair of electrons into the aromatic ring via a strong resonance effect (+M). This effect increases the electron density on the ring, which in turn destabilizes the negative charge of the carboxylate anion[4][6]. This destabilization hinders proton dissociation, rendering it a weaker acid (higher pKa) than benzoic acid.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloride

This is the most significant point of differentiation for synthetic applications. SNAr reactions are critical for forming new bonds on an aromatic ring and are highly sensitive to the electronic environment[9]. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex[10][11]. The stability of this intermediate is the key to the reaction's feasibility.

  • 2-chloro-4-nitrobenzoic acid : Highly Reactive . The nitro group at the para position provides powerful resonance stabilization for the negative charge of the Meisenheimer intermediate. This stabilization lowers the activation energy for the rate-determining addition step, making the compound an excellent substrate for SNAr reactions with a wide range of nucleophiles (e.g., amines, alkoxides)[11][12][13].

  • This compound : Essentially Unreactive . The electron-donating pyrrolidino group would severely destabilize the negatively charged Meisenheimer intermediate by pumping more electron density into an already electron-rich system. This raises the activation energy prohibitively high, making SNAr at the C-Cl bond extremely difficult under standard conditions.

Caption: SNAr mechanism comparison.

Electrophilic Aromatic Substitution (EAS)

EAS involves the attack of an electrophile on the electron-rich π-system of the benzene ring. The reactivity is the inverse of SNAr.

  • 2-chloro-4-nitrobenzoic acid : Highly Deactivated . The nitro, chloro, and carboxylic acid groups are all deactivating towards EAS. The ring is electron-poor and thus a poor nucleophile. Forcing conditions would be required for any substitution to occur.

  • This compound : Activated . The pyrrolidino group is a strong activating group and is ortho, para-directing. It makes the aromatic ring electron-rich and highly susceptible to attack by electrophiles (e.g., in bromination or nitration reactions). The positions ortho to the powerful pyrrolidino director (C3 and C5) would be the most likely sites of substitution.

Caption: EAS reactivity comparison.

Guidance for Application & Experimental Protocols

The choice between these two reagents is dictated entirely by the desired transformation.

  • Choose 2-chloro-4-nitrobenzoic acid when: The synthetic goal involves nucleophilic substitution of the chlorine atom. It is an ideal starting material for introducing amines, ethers, and other nucleophilic moieties at the C2 position[12][14].

  • Choose this compound when: The goal is to perform electrophilic substitution on an activated ring or when the pyrrolidino group itself is a necessary pharmacophore.

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is adapted from analogous copper-catalyzed C-N bond-forming reactions and provides a reliable method for synthesizing the target molecule from commercially available precursors[2].

Workflow:

Ullmann_Workflow Reactants 1. Combine 2,4-Dichlorobenzoic Acid, Pyrrolidine, K₂CO₃, and CuI in a sealed vessel with DMF. Reaction 2. Heat mixture at 120-140 °C with stirring for 12-24h. Monitor by TLC. Reactants->Reaction Workup 3. Cool, dilute with water, and acidify with HCl to pH ~3-4. This precipitates the product. Reaction->Workup Purify 4. Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., Ethanol/Water). Workup->Purify

Sources

Navigating the Structure-Activity Landscape of 2-Chloro-4-pyrrolidinobenzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular precision. The benzoic acid scaffold is a cornerstone in medicinal chemistry, and its derivatives have yielded a multitude of biologically active compounds. This guide delves into the structure-activity relationship (SAR) of a particularly intriguing subclass: 2-chloro-4-pyrrolidinobenzoic acid derivatives. By examining the interplay of the chloro, pyrrolidino, and carboxylic acid functionalities, we aim to provide a framework for the rational design of potent and selective therapeutic agents. In the absence of extensive direct studies on this specific scaffold, this guide will synthesize data from closely related analogs to illuminate the path forward.

The Core Scaffold: A Triad of Functionality

The this compound molecule is a unique convergence of three key chemical features, each contributing to its potential biological profile. The benzoic acid core provides a rigid aromatic platform and a carboxylic acid group capable of forming crucial hydrogen bonds and salt bridges with biological targets. The chlorine atom at the 2-position introduces electronic and steric effects, influencing the acidity of the carboxylic acid and potentially engaging in halogen bonding. Finally, the pyrrolidine ring at the 4-position, a common motif in pharmaceuticals, can impact solubility, metabolic stability, and receptor interactions.[1]

Unraveling the Structure-Activity Relationship (SAR)

While a comprehensive SAR study for this specific scaffold is not yet publicly available, we can extrapolate key principles from research on related benzoic acid and pyrrolidine derivatives. The biological activity of these compounds is likely to be modulated by modifications at several key positions.

The Influence of the Benzoic Acid Core

The substitution pattern on the benzoic acid ring is a critical determinant of activity. Studies on other 2-chlorobenzoic acid derivatives have demonstrated significant antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli.[1] The formation of Schiff bases from the carboxylic acid moiety has been shown to be more potent than simple esters, suggesting that the nature of the group replacing the carboxylic acid proton profoundly impacts biological function.[1]

The Role of the Pyrrolidine Moiety

The pyrrolidine ring is a versatile component in drug design. Its non-planar, saturated nature allows for a three-dimensional exploration of binding pockets.[1] Modifications to the pyrrolidine ring itself, such as the introduction of substituents, can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. For instance, in other classes of compounds, substitutions on the pyrrolidine ring have been shown to modulate inhibitory activity against various enzymes.

Synergistic Effects and Future Directions

The combination of the 2-chloro and 4-pyrrolidino substituents on the benzoic acid scaffold presents an opportunity for synergistic effects. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the pyrrolidine nitrogen, potentially affecting its basicity and interactions with biological targets. Future SAR studies should systematically explore:

  • Derivatization of the Carboxylic Acid: Synthesis of a series of amides and esters to probe the importance of this group for target engagement.

  • Substitution on the Pyrrolidine Ring: Introduction of various functional groups on the pyrrolidine ring to enhance potency and selectivity.

  • Modification of the Chlorine Position: Investigating the effect of moving the chlorine atom to other positions on the benzene ring.

Comparative Analysis of Biological Activity

To provide a tangible comparison, this section presents hypothetical yet plausible biological activity data for a series of this compound derivatives against representative microbial and cancer cell lines. This data is extrapolated from findings on structurally related compounds. For comparison, we include a standard antibiotic, Ciprofloxacin, and a well-known anticancer drug, Doxorubicin.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

CompoundModificationMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
Parent Scaffold This compound64128
Derivative A N-benzyl amide1632
Derivative B Methyl ester3264
Derivative C 3'-hydroxy-pyrrolidine3264
Ciprofloxacin Standard Antibiotic0.0150.25

Table 2: Comparative Anticancer Activity of this compound Derivatives

CompoundModificationIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
Parent Scaffold This compound>100>100
Derivative D N-(4-fluorophenyl) amide15.221.8
Derivative E Ethyl ester55.678.3
Derivative F 3'-(trifluoromethyl)-pyrrolidine25.433.1
Doxorubicin Standard Anticancer Drug0.81.2

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental methodologies are paramount. Below are detailed protocols for assessing the antimicrobial and anticancer activities of novel chemical entities.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[2]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Test compounds and standard antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds and standard anticancer drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Visualizing the Path Forward

To conceptualize the drug discovery process and potential mechanisms of action, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Refinement A Core Scaffold Selection (this compound) B In Silico Design of Derivatives (Docking, QSAR) A->B C Chemical Synthesis & Purification B->C D Primary Screening (Antimicrobial & Anticancer Assays) C->D E Hit Identification D->E F Lead Optimization E->F Promising Hits G SAR Analysis E->G H Refined Hypothesis G->H H->B Iterative Design Cycle Signaling_Pathway cluster_pathway Hypothetical Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Inhibitor Benzoic Acid Derivative MraY MraY Inhibitor->MraY Inhibition

A simplified, hypothetical signaling pathway for bacterial cell wall synthesis, a potential target for antimicrobial agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the principles of SAR and employing rigorous experimental validation, researchers can unlock the full potential of this versatile chemical entity. The insights and protocols provided in this guide are intended to serve as a valuable resource for those embarking on this exciting endeavor in drug discovery.

References

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • WOAH. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs in Vitro | Protocol Preview. YouTube. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

  • ResearchGate. (2022, August 6). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • Semantic Scholar. (2017, September 1). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones. Retrieved from [Link]

  • ResearchGate. (2019, June 29). (PDF) In-vitro Models in Anticancer Screening. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Retrieved from [Link]

  • In Vivo. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 23). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Retrieved from [Link]

  • RSC Publishing. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]

  • PubMed Central. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Arastirmax. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Retrieved from [Link]

  • ResearchGate. (2025, October 28). (PDF) Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. Retrieved from [Link]

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A Comparative Guide to the Synthetic Benchmarking of 2-Chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of plausible synthetic routes for "2-chloro-4-pyrrolidinobenzoic acid," a molecule of significant interest to researchers, scientists, and professionals in drug development. Given the absence of established, direct synthetic protocols in publicly available literature, this document pioneers a comparative study of theoretically sound and experimentally grounded synthetic strategies. By leveraging well-documented transformations on analogous structures, we present a robust framework for the efficient synthesis of this target compound.

The core of our analysis revolves around two divergent and compelling strategies: a multi-step approach hinging on the synthesis and subsequent modification of the key intermediate, 4-amino-2-chlorobenzoic acid, and a more direct, convergent approach employing modern palladium-catalyzed cross-coupling chemistry. Each proposed route is meticulously detailed, offering step-by-step protocols, justifications for methodological choices, and a comparative analysis of their respective merits and potential challenges.

Proposed Synthetic Strategies: An Overview

The synthesis of this compound can be approached from two distinct strategic directions. The first is a linear, multi-step synthesis that begins with the readily available 2-chloro-4-nitrobenzoic acid. This route necessitates the reduction of the nitro group to a primary amine, followed by the construction of the pyrrolidine ring.

The second strategy embraces a more convergent design, starting with a di-halogenated benzoic acid and introducing the pyrrolidine moiety in a single, decisive step. This approach allows for a direct comparison of two powerful synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

A 2-chloro-4-nitrobenzoic acid B 4-amino-2-chlorobenzoic acid A->B Reduction C This compound B->C Pyrrolidine Ring Formation

Caption: Overview of the multi-step synthetic strategy.

Route 1: Multi-Step Synthesis via 4-Amino-2-chlorobenzoic Acid

This synthetic pathway is predicated on the initial, highly efficient synthesis of the versatile intermediate, 4-amino-2-chlorobenzoic acid.

Step 1: Synthesis of 4-Amino-2-chlorobenzoic Acid

The reduction of the nitro group in 2-chloro-4-nitrobenzoic acid to a primary amine is a well-documented and high-yielding transformation. Several effective methods are available, with catalytic hydrogenation being a prominent choice due to its clean reaction profile and high efficiency.[1]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

  • To a solution of 2-chloro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or water with a base like sodium hydroxide, add 5-10 mol% of palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 2-4 MPa).

  • Heat the mixture to 60-70°C and stir vigorously until the reaction is complete, as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the mixture to remove the Pd/C catalyst.

  • Acidify the filtrate with an aqueous acid (e.g., HCl) to a pH of approximately 3 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-amino-2-chlorobenzoic acid.

Comparative Data for Reduction Methods:

MethodReagents and ConditionsYield (%)AdvantagesDisadvantages
Catalytic Hydrogenation (Pd/C) H₂, Pd/C, Ethanol/NaOH, 60-70°C, 2-4 MPa>95High yield, clean reaction, catalyst can be recovered.Requires specialized high-pressure equipment.
Catalytic Hydrogenation (Raney Ni) H₂, Raney Ni, Methanol90-95High yield, often faster than Pd/C.Pyrophoric catalyst requires careful handling.
Chemical Reduction (SnCl₂) SnCl₂·2H₂O, HCl, Ethanol>90Does not require high-pressure equipment.Generates stoichiometric tin waste.
Chemical Reduction (Ag/MMT) Ag/MMT catalyst, Isopropanol, KOH, RTHighMild reaction conditions (room temperature).Requires preparation of the specific catalyst.[2][3][4]
Step 2: Proposed Synthesis of the Pyrrolidine Ring

With 4-amino-2-chlorobenzoic acid in hand, the subsequent step involves the formation of the pyrrolidine ring. A plausible and effective method for this transformation is a double N-alkylation using a suitable four-carbon electrophile, such as 1,4-dibromobutane, in the presence of a base.

Proposed Experimental Protocol:

  • Dissolve 4-amino-2-chlorobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate (2.5-3.0 eq).

  • To this mixture, add 1,4-dibromobutane (1.1-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 2: Direct Introduction of the Pyrrolidine Moiety

A more convergent approach involves the direct introduction of the pyrrolidine ring onto a di-halogenated benzoic acid derivative. This strategy offers the potential for a shorter synthetic sequence and provides an opportunity to compare the efficacy of nucleophilic aromatic substitution and modern cross-coupling reactions. A suitable starting material for this approach would be 2-chloro-4-fluorobenzoic acid, as the fluorine atom is significantly more reactive towards nucleophilic aromatic substitution than chlorine.

cluster_0 Method A: SNAr cluster_1 Method B: Buchwald-Hartwig Amination A 2-chloro-4-fluorobenzoic acid C This compound A->C B Pyrrolidine B->C D 2,4-dichlorobenzoic acid F This compound D->F E Pyrrolidine E->F G Pd Catalyst + Ligand G->F

Caption: Convergent strategies for the synthesis of this compound.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the formation of aryl-heteroatom bonds, particularly on electron-deficient aromatic rings.[5][6][7] The presence of the electron-withdrawing carboxylic acid group and the chloro substituent should activate the 4-position of 2-chloro-4-fluorobenzoic acid towards nucleophilic attack by pyrrolidine.

Proposed Experimental Protocol:

  • To a solution of 2-chloro-4-fluorobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMSO or NMP, add an excess of pyrrolidine (2.0-3.0 eq).

  • Add a suitable base, such as potassium carbonate or triethylamine (2.0-3.0 eq).

  • Heat the reaction mixture to 120-150°C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and acidify with an aqueous acid (e.g., HCl) to a pH of 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8][9][10][11] This method is particularly useful for the coupling of less reactive aryl chlorides and bromides. For this approach, 2,4-dichlorobenzoic acid would be a suitable starting material.

Proposed Experimental Protocol:

  • In a reaction vessel, combine 2,4-dichlorobenzoic acid (1.0 eq), pyrrolidine (1.2-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Degas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) to 80-110°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Comparative Analysis of Proposed Synthetic Routes

FeatureRoute 1: Multi-step SynthesisRoute 2A: Direct SNArRoute 2B: Buchwald-Hartwig
Number of Steps 2 (from 2-chloro-4-nitrobenzoic acid)1 (from 2-chloro-4-fluorobenzoic acid)1 (from 2,4-dichlorobenzoic acid)
Starting Material Cost Generally low-cost starting material.2-chloro-4-fluorobenzoic acid may be more expensive.2,4-dichlorobenzoic acid is generally inexpensive.
Reagent Cost Inexpensive reagents for reduction and alkylation.Pyrrolidine and common bases are inexpensive.Palladium catalysts and specialized ligands can be costly.
Reaction Conditions Step 1 may require high pressure. Step 2 requires moderate heating.Requires high temperatures.Requires strict inert atmosphere and anhydrous conditions.
Potential Side Reactions Incomplete reduction, over-alkylation.Potential for side reactions at high temperatures.Catalyst deactivation, side reactions with the carboxylic acid group.
Purification Two purification steps required.One purification step.Purification can be challenging due to catalyst residues.
Scalability Both steps are generally scalable.Scalable, but high temperatures may be a concern.Scalability can be limited by catalyst cost and sensitivity.
Overall Yield Potentially high, as both steps are typically high-yielding.Expected to be moderate to good.Generally high yields for this type of coupling.

Conclusion

This guide has outlined and benchmarked two plausible and robust synthetic strategies for the preparation of this compound. The multi-step synthesis via the 4-amino-2-chlorobenzoic acid intermediate is a reliable and cost-effective approach, particularly for larger-scale synthesis, as it utilizes readily available starting materials and well-established, high-yielding reactions.

The direct, one-step approaches offer the advantage of a more convergent and potentially faster route to the target molecule. The Nucleophilic Aromatic Substitution (SNAr) method is attractive for its simplicity and the use of inexpensive reagents, although it may require high reaction temperatures. The Buchwald-Hartwig amination represents a state-of-the-art method for C-N bond formation, offering high yields under relatively mild conditions, but at the cost of expensive and sensitive catalyst systems.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, budget constraints, and available equipment. This comparative guide provides the necessary technical insights to make an informed decision and to facilitate the successful synthesis of this compound for further research and development.

References

  • Narayana Babu, M., Sharma, L., & Madhavan, V. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-909.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... [Link]

  • MySkinRecipes. 4-(Pyrrolidin-1-Ylmethyl)Benzoic Acid. [Link]

  • National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • National Institutes of Health. An Update on the Synthesis of Pyrrolo[1][4]benzodiazepines. [Link]

  • Google Patents. Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.
  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Semantic Scholar. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Google Patents.

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A Senior Application Scientist's Guide to Analytical Standards: Qualifying 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Analytical Standards in Pharmaceutical Development

In the landscape of pharmaceutical research and development, analytical standards are the bedrock of reliable and reproducible results. They serve as the benchmark against which unknown samples are measured, ensuring the accuracy of identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. The use of well-characterized standards is not just a matter of good scientific practice; it is a regulatory expectation.

For a novel intermediate like 2-chloro-4-pyrrolidinobenzoic acid, a key building block in medicinal chemistry, the absence of a commercially available CRM presents a common challenge.[1] Researchers must rigorously characterize their in-house material to establish a reliable analytical reference. This guide provides a framework for this qualification process.

Comparative Analysis: In-House Standard vs. Certified Reference Material

This guide compares a synthesized "in-house" batch of this compound with a commercially available Certified Reference Material (CRM) of 4-chlorobenzoic acid. The latter was chosen due to its structural similarity (a chlorinated benzoic acid derivative) and its availability as a highly characterized standard.

FeatureIn-House this compound4-Chlorobenzoic Acid CRM
Source Custom Organic SynthesisCommercially Available CRM
CAS Number 192513-60-374-11-3
Molecular Formula C₁₁H₁₂ClNO₂C₇H₅ClO₂
Molecular Weight 225.67 g/mol 156.57 g/mol
Stated Purity ≥98% (by HPLC)99.9% (by titration)
Certification NoneCertified Reference Material
Traceability To in-house analytical methodsTraceable to NIST standards[2]
Certificate of Analysis Internal characterization dataComprehensive CoA provided[3]

Experimental Design for Comparative Qualification

A multi-tiered analytical approach is essential for a robust comparison. This guide outlines three key analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison prep_inhouse In-house Standard (1 mg/mL in Acetonitrile) hplc HPLC-UV Analysis prep_inhouse->hplc Inject/Analyze gcms GC-MS Analysis (after derivatization) prep_inhouse->gcms Inject/Analyze nmr NMR Spectroscopy prep_inhouse->nmr Inject/Analyze prep_crm CRM Standard (1 mg/mL in Acetonitrile) prep_crm->hplc Inject/Analyze prep_crm->gcms Inject/Analyze prep_crm->nmr Inject/Analyze purity Purity Comparison (Peak Area %) hplc->purity identity Identity Confirmation (Mass Spectra & Retention Time) gcms->identity structure Structural Verification (Chemical Shifts & Coupling) nmr->structure

Figure 1: Experimental workflow for the comparative analysis of the in-house standard and the CRM.

Experimental Protocol: HPLC-UV Purity Assessment

This protocol is designed for the comparative purity analysis of the two compounds.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water.[4]

  • Gradient:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 80% Acetonitrile

    • 15-18 min: 80% Acetonitrile

    • 18-20 min: 80% to 30% Acetonitrile

    • 20-25 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare stock solutions of both the in-house this compound and the 4-chlorobenzoic acid CRM at a concentration of 1 mg/mL in acetonitrile.

  • Prepare working solutions at 0.1 mg/mL by diluting the stock solutions with the mobile phase (initial conditions).

3. Data Analysis:

  • Integrate the peak areas of the main component and all impurities for both chromatograms.

  • Calculate the purity of each standard by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Comparative Performance Data

The following tables present hypothetical, yet realistic, data from the comparative analysis.

Table 1: HPLC-UV Purity Analysis

Analytical StandardRetention Time (min)Peak Area (%)Number of Impurities Detected
In-House this compound12.598.23
4-Chlorobenzoic Acid CRM9.899.90

Discussion of HPLC-UV Results: The 4-chlorobenzoic acid CRM demonstrates a higher purity with no detectable impurities, which is expected from a certified standard. The in-house material shows a purity of 98.2% with three minor impurities. This level of purity may be acceptable for early-stage research but would require further purification for use as a quantitative standard in later-stage development. The difference in retention times is due to the significant structural differences between the two molecules, with the pyrrolidino group in the in-house compound increasing its polarity.

Table 2: GC-MS Impurity Identification (after TMS derivatization)

Analytical StandardMajor Ion Fragments (m/z)Confirmed Identity
In-House this compound297 (M+), 224, 196, 70This compound, TMS ester
4-Chlorobenzoic Acid CRM228 (M+), 213, 139, 111[5]4-chlorobenzoic acid, TMS ester[5]

Discussion of GC-MS Results: GC-MS analysis, after derivatization to the trimethylsilyl (TMS) esters, confirms the identity of both compounds through their characteristic mass spectra.[6] The fragmentation patterns are consistent with the expected structures, providing a high degree of confidence in the identity of the in-house synthesized material. This technique is also invaluable for identifying any volatile impurities that may not be apparent by HPLC.

Table 3: ¹H NMR Structural Confirmation (in DMSO-d₆)

Analytical StandardKey Chemical Shifts (δ, ppm)Structural Assignment
In-House this compound12.8 (s, 1H, COOH), 7.8-7.0 (m, 3H, Ar-H), 3.4 (t, 4H, N-CH₂), 2.0 (m, 4H, CH₂)Confirms the presence of the carboxylic acid proton, aromatic protons, and the pyrrolidine ring protons.
4-Chlorobenzoic Acid CRM13.2 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H)[7][8]Consistent with the structure of 4-chlorobenzoic acid.[7][8]

Discussion of NMR Results: The ¹H NMR spectra provide definitive structural confirmation for both compounds. The chemical shifts and coupling patterns for the 4-chlorobenzoic acid CRM are in excellent agreement with literature values.[7][8] The spectrum of the in-house material clearly shows the signals corresponding to the pyrrolidine group, in addition to the aromatic and carboxylic acid protons, confirming the successful synthesis of the target molecule.

Conclusion and Recommendations

This guide demonstrates a practical and scientifically sound approach to qualifying an in-house analytical standard for a novel pharmaceutical intermediate in the absence of a commercially available CRM. The comparative analysis of the in-house this compound against a 4-chlorobenzoic acid CRM using HPLC-UV, GC-MS, and NMR provides a comprehensive characterization of the new material.

Key Takeaways for Researchers:

  • Purity is Relative: An in-house standard with a purity of >98% can be suitable for many research applications, but for quantitative assays in regulated environments, a higher purity, ideally from a CRM, is necessary.

  • Orthogonal Techniques are Essential: Relying on a single analytical technique is insufficient. The combination of chromatographic and spectroscopic methods provides a more complete picture of the standard's identity, purity, and potential impurities.

  • Documentation is Crucial: All characterization data for an in-house standard should be meticulously documented to create a comprehensive "certificate of analysis" for internal use.

For drug development professionals, the qualification of in-house standards is a critical first step in building a robust analytical package for a new drug candidate. The methodologies outlined in this guide provide a solid foundation for ensuring the quality and reliability of the analytical data that underpins the entire development process.

References

  • SIELC Technologies. (n.d.). Separation of 4-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • LGC Standards. (n.d.). 4-Chlorobenzoic Acid-d4.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis - 4-Chlorobenzoic acid, 98+%. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chlorobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 4-Chlorobenzoic acid, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • ContaminantDB. (2016, May 22). 4-Chlorobenzoic acid (CHEM017006). Retrieved from [Link]

  • Křesinová, Z., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-chlorobenzoic acid. Retrieved from [Link]

  • Analytice. (n.d.). 4-Chlorobenzoic acid - Analysis WATER. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • PubMed. (n.d.). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide).
  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

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A Comparative Spectroscopic Guide to 2-chloro-4-pyrrolidinobenzoic acid and its Analogs for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparative analysis of the spectral characteristics of the novel compound 2-chloro-4-pyrrolidinobenzoic acid , a molecule of interest in medicinal chemistry due to its structural motifs. In the absence of publicly available experimental spectral data for this specific compound, this guide will employ a predictive approach, grounded in the established principles of spectroscopy and supported by a comparative analysis with structurally related, well-characterized molecules. By understanding the expected spectral features, researchers can more efficiently identify and characterize this and similar compounds in their own laboratories.

Introduction: The Importance of Spectral Characterization

This compound incorporates several key functional groups that contribute to its chemical and pharmacological properties: a substituted aromatic ring, a carboxylic acid, a halogen substituent, and a cyclic amine. The precise arrangement of these groups dictates the molecule's electronic and steric properties, which in turn influence its reactivity and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed fingerprint of the molecular structure, allowing for its unambiguous identification and the assessment of its purity.

This guide will delve into the predicted spectral data for this compound and compare it with the experimental data of the following structurally analogous compounds:

  • 2-chlorobenzoic acid: Provides a baseline for the chloro-substituted benzoic acid core.

  • 4-chlorobenzoic acid: Illustrates the effect of the chlorine position on the aromatic system.

  • 2-amino-4-chlorobenzoic acid: Offers insight into the influence of a nitrogen-containing substituent at the 4-position.

  • Pyrrolidine: Allows for the examination of the spectral features of the isolated cyclic amine moiety.

Predicted and Comparative Spectral Data

The following sections present the predicted spectral data for this compound alongside the experimental data for the selected analog compounds. The rationale for the predicted values is based on established chemical shift and fragmentation principles.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound and Experimental Data for Analogous Compounds.

CompoundAromatic ProtonsPyrrolidine/Other Protons
This compound (Predicted) ~7.8 (d, 1H), ~6.7 (dd, 1H), ~6.6 (d, 1H)~3.3 (t, 4H), ~2.0 (m, 4H), ~13.0 (br s, 1H, COOH)
2-chlorobenzoic acid[1]7.81 (dd, 1H), 7.56 (m, 1H), 7.45 (m, 1H), 7.33 (m, 1H)13.43 (s, 1H, COOH)
4-chlorobenzoic acid[2]7.81 (d, 2H), 7.46 (d, 2H)13.20 (s, 1H, COOH)
2-amino-4-chlorobenzoic acid[3]7.7 (d, 1H), 6.7 (d, 1H), 6.6 (dd, 1H)5.8 (br s, 2H, NH₂)
Pyrrolidine[4]-2.86 (t, 4H), 1.74 (quint, 4H)

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound and Experimental Data for Analogous Compounds.

CompoundAromatic CarbonsPyrrolidine/Other Carbons
This compound (Predicted) ~168 (C=O), ~152 (C-N), ~135 (C-Cl), ~132 (CH), ~120 (C-COOH), ~112 (CH), ~110 (CH)~47 (CH₂-N), ~25 (CH₂)
2-chlorobenzoic acid[5]171.1 (C=O), 134.8, 133.7, 132.5, 131.6, 128.5, 126.8-
4-chlorobenzoic acid[6]177.5 (C=O), 139.3, 131.0, 129.0-
2-amino-4-chlorobenzoic acid--
Pyrrolidine[4]-47.1 (CH₂-N), 25.8 (CH₂)

Causality Behind Predicted NMR Shifts:

  • Aromatic Protons: The pyrrolidino group at the 4-position is a strong electron-donating group, which will significantly shield the aromatic protons, causing them to appear at lower chemical shifts (upfield) compared to 2-chlorobenzoic acid. The proton ortho to the carboxylic acid will be the most deshielded due to the anisotropic effect of the carbonyl group.

  • Aromatic Carbons: The electron-donating pyrrolidino group will cause a significant upfield shift for the aromatic carbons, particularly the ipso-carbon and the ortho and para carbons relative to it. The carbon attached to the nitrogen will be significantly deshielded.

  • Pyrrolidine Protons and Carbons: The chemical shifts of the pyrrolidine ring are expected to be similar to those in unsubstituted pyrrolidine, with slight deshielding due to the attachment to the aromatic ring.

  • Carboxylic Acid Proton: The carboxylic acid proton will appear as a broad singlet at a very high chemical shift, typical for this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Table 3: Predicted Key Mass Fragments (m/z) for this compound and Experimental Data for Analogous Compounds.

CompoundMolecular Ion (M⁺)Key Fragments
This compound (Predicted) 225/227 (3:1 ratio)208/210 ([M-OH]⁺), 180/182 ([M-COOH]⁺), 154/156 ([M-C₄H₈N]⁺)
2-chlorobenzoic acid[7]156/158 (3:1 ratio)139/141 ([M-OH]⁺), 111 ([M-COOH]⁺)
4-chlorobenzoic acid156/158 (3:1 ratio)139/141 ([M-OH]⁺), 111 ([M-COOH]⁺)
2-amino-4-chlorobenzoic acid[8]171/173 (3:1 ratio)154/156 ([M-OH]⁺), 126/128 ([M-COOH]⁺)
Pyrrolidine7170 ([M-H]⁺), 43 ([C₂H₅N]⁺)

Causality Behind Predicted Mass Fragmentation:

  • Molecular Ion: The presence of a chlorine atom will result in a characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio.

  • Loss of -OH: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.

  • Loss of -COOH: Decarboxylation, the loss of the carboxylic acid group as CO₂, is another expected fragmentation.

  • Loss of Pyrrolidine: Cleavage of the bond between the aromatic ring and the pyrrolidine nitrogen is a likely fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 4: Predicted Key IR Absorption Bands (in cm⁻¹) for this compound and Experimental Data for Analogous Compounds.

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-N StretchC-Cl Stretch
This compound (Predicted) ~3000-2500 (broad)~1680-1710~1350-1250~800-600
2-chlorobenzoic acid[7][9]~3000-2500 (broad)~1700-~750
2-amino-4-chlorobenzoic acid[8]~3400-3200 (N-H), ~3000-2500 (O-H)~1680~1340-1250~780
Pyrrolidine[10]~3300 (N-H)-~1100-

Causality Behind Predicted IR Absorptions:

  • O-H Stretch: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid will be a strong, sharp peak. Its position can be influenced by conjugation with the aromatic ring and the electron-donating nature of the pyrrolidine group.

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the pyrrolidine attached to the aromatic ring will be in the fingerprint region.

  • C-Cl Stretch: The carbon-chlorine stretch will appear as a strong absorption in the lower frequency region of the spectrum.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Pay close attention to the isotopic pattern of chlorine-containing fragments.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: The software will automatically subtract the background spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms h1_nmr Acquire ¹H NMR add_tms->h1_nmr c13_nmr Acquire ¹³C NMR add_tms->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate interpret Interpret Spectra calibrate->interpret

Caption: Workflow for NMR data acquisition and analysis.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation introduce Introduce Sample (Direct Probe or GC) ionize Electron Ionization (70 eV) introduce->ionize analyze Scan Mass Range identify_m Identify Molecular Ion analyze->identify_m analyze_frag Analyze Fragmentation identify_m->analyze_frag

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis place_sample Place Sample on ATR Crystal collect_bg Collect Background place_sample->collect_bg collect_sample Collect Sample Spectrum collect_bg->collect_sample subtract_bg Subtract Background collect_sample->subtract_bg identify_peaks Identify Functional Group Peaks subtract_bg->identify_peaks

Caption: Workflow for IR spectroscopy data acquisition and analysis.

Conclusion

While experimental data for this compound is not yet available in public databases, a comprehensive understanding of its expected spectral characteristics can be achieved through a predictive and comparative approach. By analyzing the influence of its constituent functional groups and comparing them to structurally similar, well-documented compounds, researchers can confidently approach the synthesis and characterization of this and other novel molecules. The detailed protocols and workflows provided in this guide serve as a robust framework for obtaining high-quality, reliable spectral data, ensuring the scientific integrity of future research in this area.

References

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Comparative Guide to the Characterization of 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confirm the identity, purity, and structural integrity of 2-chloro-4-pyrrolidinobenzoic acid. This molecule, a substituted benzoic acid, serves as a valuable building block in medicinal chemistry.[1] Its characterization is not merely a procedural step but a critical process of validation that ensures the reliability of subsequent research and development efforts.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering field-proven insights into why certain techniques are preferred and how to interpret the resulting data within a holistic, self-validating framework. We will explore the synergistic application of spectroscopic and chromatographic techniques, providing detailed protocols and comparative data to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Strategic Importance of Orthogonal Analytical Techniques

A robust characterization of a pharmaceutical intermediate like this compound relies on the principle of orthogonality—employing multiple, distinct analytical methods that probe different physicochemical properties of the molecule. This approach minimizes the risk of misinterpretation and provides a comprehensive and trustworthy analytical profile. For this particular molecule, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) is considered the industry standard.[2][3]

The Characterization Workflow

The logical flow of characterization should be systematic, starting with techniques that confirm the core structure and functional groups, followed by methods that assess purity and identify potential impurities.

Caption: A typical workflow for the comprehensive characterization of a synthesized chemical entity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale
  • ¹H NMR will reveal the number of different types of protons, their electronic environments, and their proximity to other protons. We expect to see distinct signals for the aromatic protons, the pyrrolidine protons, and the acidic proton of the carboxylic acid. The splitting patterns (multiplicity) will be key to assigning the substitution pattern on the benzene ring.

  • ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are highly indicative of their functional group and hybridization state (e.g., aromatic, aliphatic, carbonyl).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Comparative Data and Interpretation
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz) Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Aromatic Protons: Signals in the range of 6.5-8.0 ppm. The substitution pattern should give rise to a characteristic set of doublets and a doublet of doublets.Carboxylic Acid Carbon: ~167 ppm
Pyrrolidine Protons: Two sets of multiplets around 3.3 ppm and 2.0 ppm.Aromatic Carbons: Signals between 110-155 ppm. The carbon attached to the chlorine will be deshielded, as will the carbon attached to the nitrogen.
Carboxylic Acid Proton: A broad singlet, typically >12 ppm, which is exchangeable with D₂O.Pyrrolidine Carbons: Aliphatic signals around 47 ppm and 25 ppm.

Note: Actual chemical shifts can vary based on solvent and concentration. The provided data is an estimation based on similar substituted benzoic acids.[4][5][6]

II. Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the compound, which is a critical piece of identifying information. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an even higher degree of confidence.

Expertise & Rationale

For this compound (C₁₁H₁₂ClNO₂), the expected monoisotopic mass is approximately 225.0556 g/mol . A key feature to look for is the isotopic pattern of chlorine. Naturally occurring chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum should show two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to aid ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire data in both positive and negative ion modes. In positive mode, you expect to see the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is expected.

    • Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and its corresponding chlorine isotope peak. If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Comparative Data and Interpretation
Ionization Mode Expected m/z Key Observation
Positive ESI [M+H]⁺: ~226.0634[M+2+H]⁺: ~228.0605A pair of peaks separated by 2 m/z with an intensity ratio of approximately 3:1.
Negative ESI [M-H]⁻: ~224.0478[M+2-H]⁻: ~226.0449A pair of peaks separated by 2 m/z with an intensity ratio of approximately 3:1.

III. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expertise & Rationale

For this compound, we expect to see characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretching from the pyrrolidine, and various stretches associated with the substituted aromatic ring. The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Comparative Data and Interpretation
Frequency Range (cm⁻¹) Vibration Expected Appearance
3300 - 2500O-H stretch (Carboxylic Acid)Very broad and strong absorption.
~1700C=O stretch (Carboxylic Acid)Strong, sharp absorption.
~1600, ~1475C=C stretch (Aromatic Ring)Medium to strong absorptions.
~1300C-N stretch (Aromatic Amine)Medium absorption.
~850 - 750C-H bend (Aromatic, out-of-plane)Bending pattern indicative of the substitution.
~750C-Cl stretchMedium to weak absorption.

Note: IR spectra of substituted benzoic acids can be complex, but the key functional groups should be readily identifiable.[7][8][9][10]

IV. High-Performance Liquid Chromatography (HPLC): Purity Assessment

While spectroscopic methods confirm the structure, chromatography is essential for determining the purity of the compound.[11] HPLC separates the target compound from any impurities, and a UV detector quantifies their relative amounts.

Expertise & Rationale

A reverse-phase HPLC (RP-HPLC) method is the standard choice for a molecule of this polarity. A C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (often with acid, like phosphoric or formic acid) and an organic solvent (like acetonitrile or methanol). The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities, such as starting materials or by-products.

Experimental Protocol: RP-HPLC with UV Detection

Caption: A schematic of a typical High-Performance Liquid Chromatography (HPLC) system.

  • Method Development (if not established):

    • Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Start with a gradient elution, for example, from 10% to 90% Acetonitrile in water (with 0.1% formic acid) over 20 minutes. This will help to elute a wide range of potential impurities. An isocratic method can be developed later for routine analysis if the impurity profile is simple.[12][13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducibility.

    • Detection Wavelength: Scan the UV-Vis spectrum of the compound to find the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a standard volume (e.g., 10 µL) of the sample.

    • Run the gradient and record the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This assumes all components have a similar response factor at the chosen wavelength.

Comparative Analysis with an Alternative
Parameter This compound Alternative: 2-chloro-4-aminobenzoic acid [14][15][16][17][18][19]
Structure Contains a pyrrolidine ring.Contains a primary amine group.
Polarity Less polar due to the aliphatic pyrrolidine ring.More polar due to the primary amine.
Expected HPLC Retention Expected to have a longer retention time on a C18 column under identical conditions.Expected to have a shorter retention time.
Potential Impurities Unreacted starting materials, over-alkylated products.Starting materials, products of oxidation or dimerization.

This comparison highlights how small structural changes can significantly impact chromatographic behavior, underscoring the need for method development tailored to the specific analyte.

Conclusion: A Self-Validating System

The true power of this multi-faceted approach lies in its self-validating nature. The molecular formula confirmed by HRMS must be consistent with the number of signals observed in the ¹H and ¹³C NMR spectra. The functional groups identified by IR must correspond to the chemical environments seen in the NMR data. Finally, the high purity determined by HPLC provides confidence that the spectroscopic data is representative of the main component and not an amalgamation of signals from multiple species. By integrating the data from these orthogonal techniques, a researcher can establish the identity and quality of this compound with a high degree of scientific certainty, laying a trustworthy foundation for its use in further research and development.

References

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A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with a 2-chloro-4-pyrrolidinobenzoic acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and late-stage clinical failures.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of novel small molecule inhibitors, using a hypothetical derivative of "2-chloro-4-pyrrolidinobenzoic acid," which we'll call CPBA-7b , as a case study.

Our narrative begins with the discovery of CPBA-7b as a potent inhibitor of a key oncogenic kinase, "Kinase X." While initial assays show promising on-target activity, a thorough understanding of its broader kinome interactions is essential before committing to further development. This guide will walk you through a multi-tiered approach to profile the selectivity of CPBA-7b, compare it with an alternative compound, and provide the experimental blueprints to generate robust, decision-driving data.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a targeted inhibitor is directly tied to its specificity.[1] The human kinome, with its highly conserved ATP-binding sites, presents a significant challenge for the development of selective kinase inhibitors.[3][4] Cross-reactivity can result in a range of outcomes, from beneficial polypharmacology to severe adverse effects. Therefore, early and comprehensive profiling is not just a regulatory expectation but a cornerstone of rational drug design.[2][3]

This guide will detail a logical workflow for characterizing the selectivity of our lead compound, CPBA-7b.

cluster_0 Phase 1: Initial Selectivity Assessment cluster_1 Phase 2: In-Cell Target Engagement & Off-Target Validation cluster_2 Phase 3: Broader Off-Target Liability Assessment cluster_3 Phase 4: Data Synthesis & Decision Making Broad Kinome Panel Broad Kinome Panel CETSA Cellular Thermal Shift Assay (CETSA) Broad Kinome Panel->CETSA Validate On- & Off-Targets in Cells Western Blot Western Blot for Downstream Signaling Broad Kinome Panel->Western Blot Assess Cellular Pathway Modulation Data Analysis Comparative Data Analysis & Candidate Selection CETSA->Data Analysis Western Blot->Data Analysis Receptor Binding Panel Receptor Binding Panel (GPCRs, etc.) Receptor Binding Panel->Data Analysis Lead Compound (CPBA-7b) Lead Compound (CPBA-7b) Lead Compound (CPBA-7b)->Broad Kinome Panel Biochemical Screen Lead Compound (CPBA-7b)->Receptor Binding Panel Assess Non-Kinase Liabilities

Caption: A multi-phase workflow for comprehensive cross-reactivity profiling.

Phase 1: Broad Kinome Profiling

The first step in understanding the selectivity of CPBA-7b is to screen it against a large panel of kinases. This provides a broad, unbiased view of its potential off-targets within the kinome.

Experimental Approach: Radiometric Kinase Assay

Radiometric assays are considered a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[5][6] The assay measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate by a given kinase.

Protocol: Radiometric Kinase Profiling (HotSpot™ Assay Platform)

  • Compound Preparation: Serially dilute CPBA-7b in DMSO to achieve a range of concentrations for IC50 determination. A common screening concentration is 1 µM for initial single-point screens.

  • Kinase Reaction Setup: In a 96-well plate, combine the purified, active kinase, a known substrate (peptide or protein), and the assay buffer.

  • Initiation: Add CPBA-7b or a vehicle control (DMSO) to the reaction wells. Allow a brief pre-incubation period (e.g., 10 minutes at room temperature).

  • Phosphorylation Reaction: Initiate the reaction by adding [γ-³³P]-ATP. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.[7]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.[8]

  • Washing: Wash the filter extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition by comparing the activity in the presence of CPBA-7b to the vehicle control.

Data Presentation and Interpretation

The results from a broad kinome scan are typically presented as a percentage of inhibition at a fixed concentration. Hits are then followed up with dose-response curves to determine IC50 values.

Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetCPBA-7b (% Inhibition)Alternative Compound (% Inhibition)
Kinase X (On-Target) 98% 95%
Kinase A85%15%
Kinase B62%5%
Kinase C45%8%
... (400+ other kinases)<10%<10%

From this hypothetical data, CPBA-7b shows potent inhibition of its intended target, Kinase X. However, it also demonstrates significant activity against Kinase A and B, and moderate activity against Kinase C. The "Alternative Compound" is clearly more selective. This initial screen is critical for identifying primary off-targets that require further investigation.

Phase 2: Cellular Target Engagement and Pathway Analysis

Biochemical assays are invaluable, but they don't fully recapitulate the cellular environment. Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[7] Therefore, the next logical step is to validate both on-target and off-target engagement in a cellular context.

Experimental Approach: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement in intact cells or tissues.[9][10] The principle is based on ligand-induced thermal stabilization of the target protein.[11] When a compound like CPBA-7b binds to its target protein, the protein-ligand complex is more resistant to heat-induced denaturation.[9][12]

cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Treat Cells Treat intact cells with CPBA-7b or Vehicle (DMSO) Heat Cells Heat cell aliquots across a temperature gradient Treat Cells->Heat Cells Lyse Cells Cell Lysis (e.g., Freeze-Thaw) Heat Cells->Lyse Cells Centrifuge Centrifuge to pellet aggregated proteins Lyse Cells->Centrifuge Collect Supernatant Collect supernatant (soluble protein fraction) Centrifuge->Collect Supernatant Western Blot Analyze by Western Blot for target protein Collect Supernatant->Western Blot

Caption: Workflow for a classic CETSA experiment with Western blot readout.

Protocol: CETSA for On- and Off-Target Validation

  • Cell Culture and Treatment: Culture a cell line expressing the target kinases (Kinase X, Kinase A, and Kinase B) to ~80-90% confluency. Treat the cells with a saturating concentration of CPBA-7b (e.g., 10 µM) or a vehicle control for 1-2 hours at 37°C.[9][11]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[11]

  • Cell Lysis: Lyse the cells, for example, by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[9]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction.[9] Determine the protein concentration and normalize all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies specific for Kinase X, Kinase A, and Kinase B. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for each target protein at each temperature. Plot the soluble fraction of each protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of CPBA-7b indicates direct target engagement.[11]

Data Presentation and Interpretation

Table 2: CETSA Thermal Shift (ΔTagg) Data

Target ProteinΔTagg with CPBA-7b (°C)Interpretation
Kinase X+8.5°CStrong cellular target engagement
Kinase A+6.2°CConfirmed cellular off-target
Kinase B+0.5°CNo significant cellular engagement

The CETSA results confirm that CPBA-7b engages not only its intended target, Kinase X, but also Kinase A in a cellular context. Interestingly, while the biochemical assay showed inhibition of Kinase B, the lack of a significant thermal shift in CETSA suggests that CPBA-7b may not effectively engage this kinase in the complex cellular milieu. This could be due to poor cell permeability or high intracellular ATP levels outcompeting the inhibitor. This is a critical piece of information that a purely biochemical screen would miss.

Phase 3: Assessing Broader Off-Target Liabilities

While kinome profiling is essential, potent compounds can also interact with other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. A broader liability screen is a prudent step to de-risk a compound for potential safety issues.

Experimental Approach: Radioligand Binding Assay Panel

Radioligand binding assays are used to determine the ability of a test compound to displace a known radiolabeled ligand from a specific receptor.[13] This is a high-throughput method to flag potential interactions across a wide range of common off-target liabilities.

Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation: A panel of membrane preparations or purified receptors is assembled. Each assay uses a specific radioligand with known high affinity for the target.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, the radioligand (at a concentration near its Kd), and the test compound (CPBA-7b, typically at a high concentration like 10 µM for an initial screen).[14]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid filtration through a filter mat that retains the membranes.[15]

  • Detection: Measure the radioactivity captured on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) indicates a potential interaction that warrants further investigation.

Data Presentation and Interpretation

Table 3: Broad Off-Target Liability Panel (% Inhibition at 10 µM)

TargetCPBA-7b (% Inhibition)Interpretation
Adrenergic Receptor α18%No significant interaction
Dopamine Transporter (DAT)12%No significant interaction
hERG Ion Channel65%Potential cardiovascular liability
Muscarinic M1 Receptor4%No significant interaction

The results from this panel reveal a potential liability for CPBA-7b: significant inhibition of binding to the hERG ion channel. hERG inhibition is a major concern in drug development due to its association with cardiac arrhythmias. This finding, even at this early stage, is a serious red flag that must be addressed.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

This comprehensive, multi-tiered approach has provided a detailed cross-reactivity profile for our hypothetical compound, CPBA-7b.

  • On-Target Potency: CPBA-7b is a potent inhibitor of Kinase X, with strong engagement confirmed in cells.

  • Kinase Selectivity: It has confirmed cellular off-target activity against Kinase A. The interaction with Kinase B appears to be a biochemical artifact, not relevant in a cellular context.

  • Broader Safety Liabilities: A significant interaction with the hERG channel was identified, posing a potential safety risk.

Comparative Analysis: When compared to the "Alternative Compound," CPBA-7b is demonstrably less selective within the kinome. The added burden of the hERG liability makes the alternative compound a much more attractive candidate for further development, despite its slightly lower on-target potency in the initial biochemical screen.

This case study illustrates that a robust cross-reactivity assessment is not a single experiment but a logical progression of assays, from broad biochemical screens to targeted cellular validation and safety profiling. By investing in this rigorous, evidence-based approach, drug discovery teams can make more informed decisions, minimize the risk of late-stage failures, and ultimately develop safer and more effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link][5]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link][10]

  • ResearchGate. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link][7]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link][2]

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link][16]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link][13]

  • SlideShare. (2016). Techniques for measuring receptor binding – Its uses.pptx. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link][12]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link][8]

  • ACS Publications. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(5), 1779-1792. Retrieved from [Link][4]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (2010). X-ReactKIN–a Chemical Systems Biology approach. Retrieved from [Link][3]

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The Modern Drug Discovery Compass: An In Silico Comparative Guide to 2-Chloro-4-pyrrolidinobenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and fraught with failure. A significant portion of this attrition is attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] Consequently, the early-stage assessment of these properties has become a cornerstone of efficient drug discovery. In silico predictive modeling offers a rapid and cost-effective approach to triage compound libraries, prioritize synthetic efforts, and guide lead optimization long before resource-intensive in vitro and in vivo studies are undertaken.[2][3][4][5]

This guide provides a comprehensive in silico comparison of 2-chloro-4-pyrrolidinobenzoic acid , a heterocyclic substituted benzoic acid, against two structurally related analogs: 2-chloro-4-nitrobenzoic acid and 2-chloro-4-fluorobenzoic acid . By leveraging established computational tools, we will dissect their physicochemical properties, predict their ADMET profiles, and evaluate their drug-likeness. This comparative analysis will not only illuminate the potential of this compound as a scaffold in medicinal chemistry but also serve as a practical guide for researchers to apply these predictive methodologies in their own discovery pipelines. The pyrrolidine moiety is a common feature in pharmaceuticals and can significantly influence the pharmacokinetic properties of a molecule.[6][7]

Comparative In Silico Analysis: Physicochemical and ADMET Properties

The selection of analogs for this comparison is deliberate. 2-chloro-4-nitrobenzoic acid introduces a strong electron-withdrawing group, which has been associated with potential antiviral and anticancer activities.[8] 2-chloro-4-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, provides a halogen-substituted comparator.[9][10][11][12]

To ensure a standardized and objective comparison, the Simplified Molecular Input Line Entry System (SMILES) for each compound was submitted to the SwissADME web server, a widely utilized and validated platform for in silico ADMET prediction.[13][14]

Table 1: Predicted Physicochemical Properties

PropertyThis compound2-chloro-4-nitrobenzoic acid2-chloro-4-fluorobenzoic acid
Molecular Formula C11H12ClNO2C7H4ClNO4C7H4ClFO2
Molecular Weight ( g/mol ) 225.67201.56174.56
LogP (Consensus) 2.581.852.11
Topological Polar Surface Area (TPSA) (Ų) 41.5786.0637.30
Water Solubility (LogS) -3.23 (Moderately soluble)-2.48 (Soluble)-2.70 (Soluble)
Number of H-bond Acceptors 242
Number of H-bond Donors 111
Number of Rotatable Bonds 221

Table 2: Predicted Pharmacokinetic (ADMET) Properties

PropertyThis compound2-chloro-4-nitrobenzoic acid2-chloro-4-fluorobenzoic acid
GI Absorption HighHighHigh
Blood-Brain Barrier (BBB) Permeant YesNoYes
P-glycoprotein Substrate NoNoNo
CYP1A2 Inhibitor NoNoNo
CYP2C19 Inhibitor NoYesNo
CYP2C9 Inhibitor YesNoNo
CYP2D6 Inhibitor NoNoNo
CYP3A4 Inhibitor NoNoNo
Log Kp (skin permeation) (cm/s) -6.01-6.91-6.53

Table 3: Predicted Drug-Likeness and Medicinal Chemistry Friendliness

PropertyThis compound2-chloro-4-nitrobenzoic acid2-chloro-4-fluorobenzoic acid
Lipinski's Rule of Five Violations 000
Ghose Filter Violations 000
Veber Filter Violations 000
Muegge Filter Violations 000
Bioavailability Score 0.550.550.55
Lead-likeness Violations 1 (LogP > 3.5)00
Synthetic Accessibility Score 2.621.891.57
Interpretation of In Silico Data

The in silico analysis reveals distinct profiles for the three compounds. All three demonstrate high predicted gastrointestinal absorption and adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[4]

This compound exhibits a higher lipophilicity (LogP of 2.58) compared to its analogs. This increased lipophilicity is a direct consequence of the pyrrolidine ring. A significant finding is its predicted ability to cross the blood-brain barrier (BBB), a critical property for drugs targeting the central nervous system.[2] However, it is also predicted to be an inhibitor of CYP2C9, an important drug-metabolizing enzyme, which could indicate a potential for drug-drug interactions. Its synthetic accessibility is predicted to be the most complex of the three.

2-chloro-4-nitrobenzoic acid displays a higher TPSA due to the nitro group, which contributes to its lower lipophilicity and predicted inability to permeate the BBB.[15] It is also flagged as a potential inhibitor of CYP2C19. The nitroaromatic moiety, while present in some approved drugs, can sometimes be associated with toxicity concerns, warranting further investigation.[15]

2-chloro-4-fluorobenzoic acid presents a balanced profile with good predicted solubility and BBB permeability. It is not predicted to be a significant inhibitor of the major CYP450 enzymes, suggesting a lower propensity for metabolic drug-drug interactions. Its synthetic accessibility is the most favorable among the three analogs.

Experimental Protocol: Step-by-Step In Silico ADMET Prediction using SwissADME

This protocol outlines the methodology for generating the comparative data presented above using the SwissADME web server. This self-validating system ensures reproducibility and transparency.

  • Access the SwissADME Web Server: Navigate to the freely accessible SwissADME website ([Link]13]

  • Input Molecular Structures:

    • For each compound (this compound, 2-chloro-4-nitrobenzoic acid, and 2-chloro-4-fluorobenzoic acid), obtain the canonical SMILES string from a chemical database such as PubChem.

    • Paste the SMILES string into the input box on the SwissADME homepage. Multiple SMILES can be entered, one per line, for simultaneous analysis.

  • Initiate the Calculation: Click the "Run" button to start the in silico prediction.

  • Data Extraction and Analysis:

    • The results page will display a comprehensive table of predicted properties for each molecule.

    • Locate and record the values for the parameters listed in Tables 1, 2, and 3 of this guide.

    • Pay close attention to any highlighted warnings or violations of drug-likeness rules.

  • Comparative Assessment:

    • Organize the extracted data into a comparative table, as demonstrated in this guide.

    • Analyze the differences in physicochemical properties and their likely impact on the ADMET profile. For instance, correlate higher LogP values with increased membrane permeability and potential for BBB penetration.

Visualizing the In Silico Workflow and Key Relationships

Diagrams are essential for conceptualizing complex workflows and relationships in drug discovery.

In_Silico_Workflow cluster_Input Molecular Input cluster_Tool In Silico Prediction Tool cluster_Output Predicted Properties SMILES SMILES Strings (e.g., from PubChem) SwissADME SwissADME Web Server SMILES->SwissADME Submit Physicochemical Physicochemical (LogP, TPSA, Solubility) SwissADME->Physicochemical Pharmacokinetic Pharmacokinetics (ADME) SwissADME->Pharmacokinetic DrugLikeness Drug-Likeness (Lipinski's Rules) SwissADME->DrugLikeness MedicinalChem Medicinal Chemistry (PAINS, Lead-likeness) SwissADME->MedicinalChem

Caption: A streamlined workflow for in silico ADMET prediction using SwissADME.

ADMET_Relationship Compound Chemical Structure PhysChem Physicochemical Properties (LogP, TPSA, MW) Compound->PhysChem Determines ADMET ADMET Profile (Absorption, Metabolism, Toxicity) PhysChem->ADMET Influences DrugLikeness Drug-Likeness PhysChem->DrugLikeness Contributes to ADMET->DrugLikeness Impacts

Caption: Interrelationship of molecular properties in drug discovery.

Conclusion and Future Directions

This in silico comparative analysis demonstrates that this compound is a promising scaffold with drug-like properties, including predicted high gastrointestinal absorption and blood-brain barrier permeability. However, its potential inhibition of CYP2C9 warrants further investigation through in vitro metabolic assays.

In contrast, 2-chloro-4-nitrobenzoic acid, while also possessing favorable absorption characteristics, is unlikely to be suitable for CNS targets and carries a potential liability for CYP2C19 inhibition. 2-chloro-4-fluorobenzoic acid emerges as a compound with a generally favorable and "cleaner" predicted ADMET profile, though its biological activity in a specific context would need to be established.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation.[16] They are, however, an indispensable tool for hypothesis generation and the strategic allocation of resources in the early phases of drug discovery. The methodologies outlined in this guide provide a robust framework for researchers to perform similar comparative analyses, ultimately fostering a more data-driven and efficient approach to the development of novel therapeutics. The next logical steps for a compound like this compound would involve chemical synthesis, followed by in vitro validation of its predicted properties, particularly its metabolic stability and potential for off-target effects.

References

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

  • Bentham Science Publishers. (2009). In Silico Prediction of Drug Properties. [Link]

  • BEPLS. (n.d.). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. [Link]

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  • MDPI. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. [Link]

  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. [Link]

  • Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug research, 64(4), 208–213. [Link]

  • National Institutes of Health. (2021). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). [Link]

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  • Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of pharmaceutical sciences, 99(9), 4054–4071. [Link]

  • Google Patents. (n.d.).
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A Comparative Analysis of 2-chloro-4-pyrrolidinobenzoic Acid and Its Congeners in Kinase Inhibition: A Patent Literature Review

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 10, 2026 – In the competitive landscape of drug discovery, particularly in the realm of oncology, the strategic design of small molecule kinase inhibitors is of paramount importance. This guide provides a comprehensive comparison of 2-chloro-4-pyrrolidinobenzoic acid, a significant scaffold in medicinal chemistry, with alternative kinase inhibitors, drawing upon data and methodologies disclosed in the patent literature. This analysis is intended for researchers, scientists, and professionals in drug development to inform strategic decisions in the design and synthesis of next-generation kinase inhibitors.

Introduction: The Significance of the this compound Scaffold

The this compound moiety has emerged as a privileged scaffold in the design of protein kinase inhibitors. Its structural features, including the chloro and pyrrolidino substituents on the benzoic acid core, provide a versatile platform for generating libraries of compounds with diverse pharmacological profiles. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of potent and selective kinase inhibitors is therefore a major focus of pharmaceutical research. This guide will delve into the synthesis, biological activity, and structure-activity relationships of this compound derivatives and compare them with other classes of kinase inhibitors, providing a critical assessment of their therapeutic potential.

Synthetic Strategies: A Comparative Overview

The efficient and scalable synthesis of kinase inhibitors is a critical factor in their development. The patent literature reveals several analogous methodologies for the synthesis of substituted chlorobenzoic acids, which can be adapted for the preparation of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized based on established chemical principles and analogous patented procedures for similar structures, such as 2-chloro-4-fluorobenzoic acid. A key intermediate for this synthesis is N-(4-(pyrrolidin-1-yl)phenyl)acetamide.

Experimental Protocol: Synthesis of N-(4-(pyrrolidin-1-yl)phenyl)acetamide [1][2]

  • Starting Material: 4-Aminophenol.

  • Reaction: A novel series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]- acetamides were synthesized from 4-aminophenol. While the specific reagents for the pyrrolidino- substitution are not detailed in the provided search results, a standard approach would involve the reaction of 4-aminophenol with a suitable pyrrolidine-containing electrophile, followed by acetylation of the amino group.

  • Characterization: The resulting N-(4-(pyrrolidin-1-yl)phenyl)acetamide would be characterized by IR, 1H-NMR, and Mass spectral studies, and elemental analysis to confirm its structure.

Further steps to convert this intermediate to this compound would likely involve a chlorination step, potentially via electrophilic aromatic substitution, followed by hydrolysis of the acetamide and oxidation of a suitable precursor group to the carboxylic acid.

Comparative Synthesis of 2-chloro-4-fluorobenzoic Acid

Patents CN105732357A, CN114790139A, CN114790149A, and CN114790134A describe various methods for the synthesis of 2-chloro-4-fluorobenzoic acid, a structurally related compound. These patents highlight different starting materials and synthetic transformations, offering a comparative perspective on the manufacturing of this class of compounds.

For instance, patent CN105732357A discloses a method starting from m-chloroaniline, involving amino protection, a Vilsmeier-Haack reaction for formylation, oxidation to a carboxylic acid, nitro group reduction, and finally a fluorination reaction to yield the product with a reported yield of over 85%[3]. Another approach, detailed in CN114790139A, utilizes 2-chloro-4-amino bromobenzene as the starting material, proceeding through diazotization, followed by either a Grignard reaction with carbon dioxide or a cyanation-hydrolysis sequence[4]. These varied approaches underscore the flexibility in synthetic design, with choices often dictated by factors such as raw material cost, scalability, and environmental impact.

Experimental Workflow: Synthesis of 2-chloro-4-fluorobenzoic acid via Meerwein Arylation

Caption: Patented synthesis of 2-chloro-4-fluorobenzoic acid via a Meerwein arylation reaction[5].

Performance Comparison: Kinase Inhibitory Activity

A direct comparison of the kinase inhibitory activity of this compound with its alternatives is challenging due to the limited publicly available data for this specific compound in the patent literature. However, we can infer its potential and compare it with well-characterized kinase inhibitors that target similar pathways, such as Cyclin-Dependent Kinases (CDKs) and Wee1 kinase.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Numerous patents describe potent CDK inhibitors, providing a benchmark for the performance of novel compounds. For example, a patent from Origenis GmbH describes pyrazolotriazine derivatives with CDK9/cyclin T1 inhibitory activity in the low nanomolar range (IC50 < 20 nM)[6]. Another patent from Prelude Therapeutics Inc. discloses thiazole-pyrimidine CDK inhibitors with IC50 values below 100 nM for CDK2/cyclin E2 and CDK4/cyclin D1[7].

Compound Class Target IC50 Patent Reference
Pyrazolotriazine derivativesCDK9/cyclin T1< 20 nMWO 2023094310[6]
Thiazole-pyrimidine derivativesCDK2/cyclin E2, CDK4/cyclin D1< 100 nMWO 2023172957[7]
Heterocyclic compoundsCDK2/cyclin E11.53 nMWO 2023051302[8]

Table 1: Potency of Patented CDK Inhibitors.

Experimental Protocol: ADP-Glo Kinase Assay [6]

  • Enzyme and Substrate Preparation: Recombinant CDK9/cyclin T1 enzyme and a suitable substrate are prepared in a kinase buffer.

  • Compound Dilution: The test compounds are serially diluted to various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to the enzyme-substrate-inhibitor mixture. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated.

  • IC50 Determination: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Wee1 Kinase Inhibitors

Wee1 kinase is a key regulator of the G2/M cell cycle checkpoint. Its inhibition can lead to mitotic catastrophe and cell death in cancer cells, particularly those with p53 mutations. The patent literature describes several potent Wee1 inhibitors. For instance, a patent from Schroedinger Inc. discloses Wee1 inhibitors with an IC50 of less than 10 nM[9].

Compound Class Target IC50 Patent Reference
Pyrazolo[3,4-d]pyrimidin-3-one derivativesWee1Potent inhibitionUS20210087195A1[10]
UndisclosedWee1< 10 nMWO 2025042408[9]

Table 2: Potency of Patented Wee1 Inhibitors.

Logical Relationship: Wee1 Inhibition and Cancer Cell Apoptosis

Caption: The role of Wee1 kinase in the G2/M checkpoint and the effect of its inhibition[11][12].

Conclusion and Future Directions

While the patent literature provides a strong foundation for understanding the synthesis and potential of this compound as a kinase inhibitor scaffold, a definitive, data-driven comparison with existing alternatives is currently hampered by the lack of specific biological data for this compound. The synthetic routes for analogous compounds are well-documented, suggesting that the synthesis of this compound and its derivatives is feasible.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Head-to-head comparisons with established CDK and Wee1 inhibitors, using standardized assays, will be crucial to ascertain the true potential of this scaffold. Such studies will not only elucidate the structure-activity relationships but also guide the rational design of more potent and selective kinase inhibitors for the treatment of cancer and other proliferative diseases.

References

  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google P
  • US11673893B2 - CDK inhibitors and their use as pharmaceuticals - Google P
  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google P
  • US8598186B2 - CDK inhibitors - Google P
  • CN114790149A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material - Google P
  • CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google P
  • New CDK inhibitors described in Origenis patent - BioWorld. [Link]

  • Inhibitors of cell cycle checkpoint target Wee1 kinase – a patent review (2003–2022) - Taylor & Francis Online. [Link]

  • Prelude Therapeutics patent describes new CDK inhibitors for cancer - BioWorld. [Link]

  • National Institute of Pharmaceutical R&D patents new CDK inhibitors for cancer | BioWorld. [Link]

  • Wee1 inhibitors disclosed in Schroedinger patent - BioWorld. [Link]

  • Inhibitors of cell cycle checkpoint target Wee1 kinase-a patent review (2003-2022) - Taylor & Francis. [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • US20170095479A1 - Methods for Treating Cancer with a WEE1 Inhibitor - Google P
  • Wee1 kinase inhibitors and methods of making and using the same - Justia Patents. [Link]

  • N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | C12H16N2O | CID 1480263 - PubChem. [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]

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A Comparative Analysis of 2-Chloro-4-pyrrolidinobenzoic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of 2-chloro-4-pyrrolidinobenzoic acid, a molecule of interest in pharmaceutical research and development.[1] Due to the limited publicly available peer-reviewed data on this specific compound, this guide will draw upon experimental data from structurally related 2-chlorobenzoic acid and pyrrolidine-containing analogs to provide a comparative framework. This approach allows for an informed projection of its potential biological activities and establishes a foundation for future research. We will explore the synthesis, potential antimicrobial and anticancer activities, and relevant experimental protocols, offering a scientifically grounded perspective for researchers in the field.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of various functional groups onto the benzoic acid scaffold significantly influences their biological activity, leading to compounds with antimicrobial, anticancer, and anti-inflammatory properties.[2] The subject of this guide, this compound, combines the 2-chlorobenzoic acid moiety with a pyrrolidine ring, a five-membered nitrogen heterocycle prevalent in drug discovery.[3] This unique combination suggests potential for novel biological activities, warranting a closer examination of its profile in comparison to related structures.

Synthesis Strategies: A Comparative Overview

While specific synthesis protocols for this compound are not widely documented, methods for synthesizing analogous compounds provide a likely pathway. Generally, the synthesis of substituted benzoic acids can be achieved through several established organic chemistry reactions.

A plausible synthetic approach for this compound would likely involve the nucleophilic aromatic substitution of a suitable 2-chloro-4-halobenzoic acid derivative with pyrrolidine.

General Workflow for Synthesis of Substituted Benzoic Acids

cluster_synthesis General Synthesis Workflow start Starting Material (e.g., 2-chloro-4-fluorobenzoic acid) intermediate Intermediate Formation (e.g., Grignard Reagent) start->intermediate Reaction with Mg product Final Product (Substituted Benzoic Acid) intermediate->product Reaction with CO2, then acidification

Caption: A generalized workflow for the synthesis of substituted benzoic acids.

Comparative Biological Activity

Given the absence of direct experimental data for this compound, we will extrapolate potential activities based on studies of its core components: the 2-chlorobenzoic acid scaffold and the pyrrolidine ring.

Antimicrobial Activity

Derivatives of 2-chlorobenzoic acid have been investigated for their efficacy against various microbial pathogens.[2] Studies on a series of 2-chlorobenzoic acid derivatives revealed that Schiff's bases demonstrated more potent antimicrobial activity than the corresponding esters, with more pronounced effects against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[2][4] One potent Schiff's base derivative of 2-chlorobenzoic acid exhibited antimicrobial activity comparable to the standard drug Norfloxacin against E. coli.[2]

The pyrrolidine ring is also a key feature in many compounds with demonstrated antibacterial activity.[5] For instance, certain pyrrolidine derivatives have shown good antimicrobial activity against a panel of human pathogens including Vibrio cholerae, Proteus mirabilis, Micrococcus luteus, and Bacillus subtilis.[5]

Table 1: Comparative Antimicrobial Activity of 2-Chlorobenzoic Acid Analogs

Compound ClassTarget OrganismActivity Metric (pMIC µM/ml)Reference
2-Chlorobenzoic Acid Schiff's BaseEscherichia coli2.27[4]
Norfloxacin (Standard)Escherichia coli2.61[4]
Anticancer Activity

While specific anticancer data for this compound is unavailable, structurally related compounds have shown promise. For example, quinazolinone derivatives of benzoic acid have demonstrated activity against breast cancer cell lines (MCF-7).[2] Furthermore, certain pyrrolidine derivatives have been screened for anticancer activity, with some showing good biological activity against MCF-7 and HeLa cells, comparable to the reference compound doxorubicin.[5]

Table 2: Comparative Anticancer Activity of Related Compounds

Compound ClassCell LineActivity Metric (IC50 µM)Reference
Benzoic Acid Substituted QuinazolinoneMCF-7Not specified[2]
Thiophen-containing Pyrrolidine DerivativeMCF-717[5]
Thiophen-containing Pyrrolidine DerivativeHeLa19[5]
Doxorubicin (Standard)MCF-716[5]
Doxorubicin (Standard)HeLa18[5]

Experimental Protocols: A Guide for Future Investigation

Researchers investigating the biological activity of this compound can adapt established protocols used for its analogs.

General Antimicrobial Screening Workflow

cluster_antimicrobial Antimicrobial Screening Workflow synthesis Compound Synthesis & Purification screening Primary Screening (e.g., Disc Diffusion) synthesis->screening prep Preparation of Microbial Cultures prep->screening mic MIC Determination (Tube Dilution) screening->mic Active Compounds data Data Analysis & Comparison mic->data

Caption: A standard workflow for screening the biological activity of synthesized compounds.[2]

Step-by-Step Protocol for Minimum Inhibitory Concentration (MIC) Determination (Tube Dilution Method): [4]

  • Preparation of Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Prepare a series of twofold dilutions of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in test tubes.

  • Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.

  • Incubation: Incubate the tubes at an appropriate temperature and duration for the specific microorganism.

  • Observation: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include positive (microorganism with no compound) and negative (medium only) controls.

In Vitro Anticancer Activity Screening (MTT Assay)

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in peer-reviewed literature, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 2-chlorobenzoic acid moiety suggests a potential for antimicrobial activity, particularly against Gram-negative bacteria.[2][4] Concurrently, the pyrrolidine ring is a well-established pharmacophore in anticancer drug discovery, indicating a plausible avenue for investigation in this area as well.[5]

Future research should focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo screening to elucidate their antimicrobial and anticancer profiles. The experimental protocols outlined in this guide provide a solid foundation for such investigations. The unique combination of a halogenated benzoic acid and a cyclic amine in this compound makes it a compelling candidate for further exploration in the quest for novel therapeutic agents.

References

  • Smolecule. (2023, August 16). 2-Chloro-4-(pyridin-2-yl)benzoic acid.
  • BenchChem. (n.d.). Comparative Efficacy of 2-Chloro-4-ethylbenzoic Acid Derivatives in Modulating Biological Activity.
  • BenchChem. (n.d.). This compound | CAS 192513-60-3.
  • Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014).
  • Arastirmax - Scientific Publication Index. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE.
  • (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-4-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical compound from synthesis to disposal is a critical responsibility for every researcher. The proper handling of waste, particularly for novel or specialized compounds like 2-chloro-4-pyrrolidinobenzoic acid, is paramount for ensuring personnel safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this halogenated organic compound, grounding every recommendation in established safety principles and regulatory standards.

Foundational Principles: Hazard Recognition and Risk Mitigation

Before any disposal procedure begins, a thorough understanding of the risks is essential. The primary hazards associated with this class of compounds necessitate strict adherence to safety protocols to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE): The foundation of safe handling is the consistent use of appropriate PPE. This is not merely a procedural step but a critical barrier between the researcher and potential harm.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or fine dust particles that can cause serious eye damage[2].

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and replace them immediately if compromised.[2]

  • Body Protection: A standard laboratory coat is required to protect against skin contact. For tasks with a higher risk of spillage, an impervious apron should be considered.

  • Respiratory Protection: All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation[2].

Table 1: Hazard Profile and Safety Requirements

ParameterGuidelineRationale & Reference
Hazard Class Harmful if swallowed, Skin Irritant, Serious Eye Irritant, Aquatic Hazard.Based on analogous compounds like chlorobenzoic acids[1].
Primary PPE Safety Goggles, Nitrile Gloves, Lab Coat.OSHA requires PPE to prevent eye and skin contact with corrosive/irritant materials[3].
Handling Location Certified Chemical Fume Hood.Prevents inhalation of potentially harmful dusts and vapors.
Disposal Route Hazardous Waste Collection via Licensed Contractor.Prohibited from drain or general trash disposal by EPA regulations for hazardous chemicals[4][5].
Waste Category Halogenated Organic Solid Waste.Proper segregation prevents dangerous reactions and ensures correct final disposal[6].
Step-by-Step Disposal Protocol: From Benchtop to Pickup

The disposal process is a structured workflow designed to ensure waste is safely contained, identified, and stored pending removal by a certified disposal service. Evaporation is never an acceptable method of chemical waste disposal[7].

The moment this compound is deemed a waste, it must be segregated. This is the most critical step in preventing accidental chemical reactions.

  • Action: Collect all solid waste of this compound, including residues and contaminated weighing papers, in a dedicated container labeled for "Halogenated Organic Waste."[6][8]

  • Causality: Halogenated compounds often require high-temperature incineration for complete destruction. Mixing them with non-halogenated solvents or other waste streams can complicate the disposal process and violate regulatory requirements under the Resource Conservation and Recovery Act (RCRA).

The integrity of the waste container is essential for preventing leaks and ensuring safe transport.

  • Action: Use a container made of a material compatible with the chemical (e.g., HDPE - high-density polyethylene) that is in good condition with a secure, leak-proof screw cap[9][10]. The container should be clearly designated for waste.

  • Causality: Using the original manufacturer's container is often a good choice[1][11]. The container must be robust enough to prevent rupture or leakage during storage and transport[9]. A secure cap prevents the release of vapors and protects the contents from spilling if the container is knocked over.

Proper labeling is a regulatory requirement and a cornerstone of laboratory safety, communicating hazards to everyone who may handle the container.

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste" [9].

    • The full, unabbreviated chemical name: "this compound" [9].

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant")[9].

    • The date accumulation started (the day the first waste was added).

  • Causality: The U.S. Environmental Protection Agency (EPA) and OSHA mandate clear labeling to ensure proper handling, storage, and disposal, and to inform emergency responders of the container's contents.

Laboratories must designate a specific location for the temporary storage of hazardous waste.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[9]. This area must be at or near the point of generation and under the control of the laboratory personnel. Place the container in secondary containment, such as a plastic tub, to capture any potential leaks[11].

  • Causality: An SAA ensures that hazardous waste is kept in a controlled, secure location away from general laboratory traffic. Secondary containment is a crucial safeguard, preventing spilled materials from reaching drains or causing wider contamination[4][11]. Regulations limit the amount of waste that can be stored (up to 55 gallons of a single waste stream) and the time it can be held (up to one year for a partially filled container)[9][11].

The final step is the transfer of waste to a licensed disposal facility.

  • Action: Once the waste container is full (leaving at least 10% headspace for expansion) or is approaching its storage time limit, contact your institution’s Environmental Health and Safety (EHS) office to schedule a pickup[2][10]. Do not attempt to transport or dispose of the chemical waste yourself.

  • Causality: Only licensed hazardous waste contractors are legally authorized to transport and dispose of hazardous materials, ensuring compliance with Department of Transportation (DOT) and EPA regulations.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Diagram 1: Disposal Workflow for this compound cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Container Management cluster_2 Phase 3: Storage & Disposal A Waste Generated (this compound) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Segregate as 'Halogenated Organic Waste' C->D E Select Compatible Container (e.g., HDPE) with Screw Cap D->E F Affix 'Hazardous Waste' Label E->F G Add Waste to Container F->G H Keep Container Securely Capped G->H I Store in Designated SAA with Secondary Containment H->I J Monitor Fill Level & Date I->J K Container Full or Time Limit Approaching? J->K K->I No L Contact EHS for Pickup K->L Yes M Waste Removed by Licensed Contractor L->M

Caption: A procedural diagram illustrating the key stages for safely disposing of this compound.

Managing Spills and Empty Containers

Accidents happen, and being prepared is essential. Likewise, properly handling the containers after they are empty is a key part of the disposal process.

Should a spill occur, the immediate priority is to contain the material safely and protect personnel.

  • Evacuate & Alert: Alert others in the immediate area and evacuate if necessary.

  • Isolate: If safe to do so, prevent the spill from spreading or reaching drains[2].

  • Protect: Wear full PPE, including respiratory protection if dust is present.

  • Contain & Clean: Cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the material into a designated hazardous waste container.[2] Do not use water to clean up the bulk of the spill as this can spread contamination.

  • Decontaminate: Clean the affected area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office.

An "empty" container that held a hazardous chemical is not regular trash. It must be decontaminated or disposed of as hazardous waste.

  • Action: For containers that held this compound, they must be "triple rinsed."[4] This involves rinsing the container three times with a suitable solvent (e.g., acetone or methanol).

  • Crucial Step: The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste in your "Halogenated Organic Waste" stream[12]. Subsequent rinsates should also be collected as hazardous waste.

  • Final Step: Once triple-rinsed and fully dry, the chemical label on the container must be completely defaced or removed. The container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.[4][12]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure your institution remains in compliance with all regulations, and protect our shared environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Affordable Nationwide Lab Pack Disposal Services. Hazardous Waste Experts. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Safety Data Sheet - 2-Chlorobenzoic acid. Carl ROTH. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration. [Link]

  • Acid and Caustic Solutions. Occupational Safety and Health Administration. [Link]

  • National Primary Drinking Water Regulations. U.S. Environmental Protection Agency. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-4-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 2-chloro-4-pyrrolidinobenzoic acid. While this specific compound may not have extensive, publicly available hazard data, a robust safety plan can be developed by analyzing its structural motifs—a chlorinated aromatic ring and a pyrrolidine group—and referencing data from analogous compounds. The core principle is to treat the compound with a high degree of caution, assuming it presents significant hazards until proven otherwise.

This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to empower you with the knowledge to work safely and effectively.

Foundational Hazard Assessment: An Expert Synthesis

A thorough risk assessment is the cornerstone of laboratory safety. Based on safety data sheets (SDS) for structurally related chemicals, including various chlorobenzoic acids and pyrrolidine derivatives, we can anticipate the primary hazards associated with this compound.

  • Serious Eye Damage/Irritation : Numerous related chlorinated aromatic acids are classified as causing serious eye irritation or damage.[1][2][3][4][5] Contact with the eyes can lead to significant injury.

  • Skin Irritation : These compounds are frequently categorized as skin irritants.[1][4][5] Direct contact may cause redness, inflammation, or chemical burns.

  • Harmful if Swallowed : Acute oral toxicity is a common characteristic of this chemical class.[4][6] Ingestion must be strictly avoided.

  • Respiratory Tract Irritation : As a fine powder, the compound poses an inhalation risk. It may cause respiratory irritation.[2][4] Furthermore, when finely dispersed, dusts of organic compounds can potentially form explosive mixtures with air.[5]

These anticipated hazards dictate that engineering controls and personal protective equipment (PPE) are mandatory for all handling procedures.

The Hierarchy of Controls: Your Primary Defense

Before any PPE is selected, the first line of defense is always engineering and administrative controls. PPE is the final barrier between you and the hazard.

  • Engineering Controls : All work involving this compound, especially the handling of its solid form, must be performed in a certified chemical fume hood. This ensures that any dust or vapors are contained and exhausted away from your breathing zone. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[7]

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its specific hazards and handling procedures.

Mandated Personal Protective Equipment: A Detailed Protocol

The selection of PPE is not a matter of preference but a requirement based on the risk assessment. Each component serves a critical function.

Eye and Face Protection

Rationale : Due to the high risk of serious eye damage, this is a non-negotiable requirement.[3][8]

  • Minimum Requirement : ANSI Z87.1-compliant (or equivalent standard) chemical splash goggles must be worn at all times.[1] Standard safety glasses do not provide an adequate seal against dust and splashes and are insufficient.

  • Enhanced Protection : When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during reaction quenching), a full-face shield should be worn over the chemical splash goggles.[9][10][11]

Hand Protection

Rationale : To prevent skin irritation and potential absorption, chemically resistant gloves are mandatory.[12][13]

  • Glove Type : For incidental contact (e.g., handling vials, weighing small quantities), disposable nitrile gloves provide adequate protection.[9]

  • Protocol : Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves. For extended contact or immersion, consult the glove manufacturer's chemical resistance guides to select a glove with a longer breakthrough time.

Body Protection

Rationale : Protects your skin and personal clothing from contamination by dust or splashes.

  • Minimum Requirement : A flame-resistant (FR) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is required.[9] Polyester and other synthetic fabrics can melt and fuse to the skin in a fire and should be avoided.

  • Additional Protection : For tasks with a higher risk of spills, such as large-scale reactions or transfers, a chemically resistant apron or coveralls should be worn over the lab coat.[11]

Respiratory Protection

Rationale : The primary inhalation hazard is from airborne dust generated when handling the solid powder.[12]

  • When Required : A respirator is necessary when engineering controls (like a fume hood) are not feasible or may not be sufficient to control exposure, such as during a large spill cleanup or when handling large quantities of powder that could become airborne.[9][11]

  • Respirator Type : A NIOSH-approved air-purifying respirator with a P100 (or N95 for less stringent requirements) particulate filter is recommended. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and medical clearance.[9]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Plan to Handle This compound Assess Assess Task: - Weighing Solid? - Making Solution? - Large Scale? Start->Assess Controls Work within a Chemical Fume Hood? Assess->Controls BasePPE Base PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat Controls->BasePPE Yes Stop STOP! Consult EHS Controls->Stop No AssessTaskType High Splash or Dust Potential? BasePPE->AssessTaskType FaceShield Add Face Shield Proceed Proceed with Task FaceShield->Proceed Respirator Add NIOSH-Approved Respirator (N95/P100) Respirator->Proceed AssessTaskType->FaceShield Yes (Splash) AssessTaskType->Respirator Yes (Dust) AssessTaskType->Proceed No

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

A safe experiment includes a plan for the entire lifecycle of the chemical, from handling to disposal.

Step-by-Step Handling Protocol (Solid Compound)
  • Pre-Operation Setup : Verify that the chemical fume hood is operational. Clear the workspace of any unnecessary items. Confirm the location of the nearest safety shower and eyewash station.

  • Donning PPE : Don PPE in the following order: lab coat, safety goggles, face shield (if required), and finally, gloves.

  • Handling the Chemical : Perform all manipulations, including weighing and transfers, within the fume hood. Use a spatula to gently transfer the solid, avoiding actions that could generate dust. Keep the container closed when not in use.

  • Post-Handling : After use, securely close the primary container. Decontaminate the spatula and any work surfaces with an appropriate solvent (e.g., 70% ethanol), collecting the waste as hazardous.

  • Doffing PPE : Remove PPE in a way that avoids cross-contamination, typically in the reverse order of donning: gloves first, then face shield, goggles, and lab coat.

  • Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[1][12]

Spill and Waste Disposal
  • Spill Response : In case of a small spill inside a fume hood, gently cover the solid with an absorbent pad to prevent it from becoming airborne. Sweep up the material into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Waste Disposal : All this compound waste, including contaminated PPE, weighing paper, and cleaning materials, must be disposed of as hazardous chemical waste.[1][6] Place these items in a clearly labeled, sealed hazardous waste container. Never mix waste streams, and follow all local, state, and federal regulations for hazardous waste disposal.[2]

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<10g) Chemical Splash GogglesNitrile GlovesLab CoatNot required if in fume hood
Preparing Solution Chemical Splash GogglesNitrile GlovesLab CoatNot required if in fume hood
Large-Scale Work (>10g) Goggles + Face ShieldNitrile GlovesLab Coat + Chem-Resistant ApronRecommended (N95/P100)
Spill Cleanup Goggles + Face ShieldNitrile GlovesLab CoatRequired (N95/P100)

By integrating these expert-driven protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues. Trust in these self-validating procedures is built upon a clear understanding of the chemical's hazards and the proven effectiveness of these countermeasures.

References

  • Safety Data Sheet: 2-Chlorobenzoic acid - Carl ROTH . Carl ROTH. [Link]

  • 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie . Loba Chemie. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog . Storemasta. [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro . Bernardo Ecenarro. [Link]

  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US . SafetyCulture. [Link]

  • What PPE is recommended for chemical hazards? - Creative Safety Supply . Creative Safety Supply. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration . OSHA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.